molecular formula C14H21N3O6 B15599546 5-Pyrrolidinomethyluridine

5-Pyrrolidinomethyluridine

货号: B15599546
分子量: 327.33 g/mol
InChI 键: KVVBRYQVEYLNDV-PRULPYPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Pyrrolidinomethyluridine is a useful research compound. Its molecular formula is C14H21N3O6 and its molecular weight is 327.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C14H21N3O6

分子量

327.33 g/mol

IUPAC 名称

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C14H21N3O6/c18-7-9-10(19)11(20)13(23-9)17-6-8(12(21)15-14(17)22)5-16-3-1-2-4-16/h6,9-11,13,18-20H,1-5,7H2,(H,15,21,22)/t9-,10-,11-,13-/m1/s1

InChI 键

KVVBRYQVEYLNDV-PRULPYPASA-N

产品来源

United States

Foundational & Exploratory

What is the chemical structure of 5-Pyrrolidinomethyluridine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pyrrolidinomethyluridine is a modified pyrimidine (B1678525) nucleoside analog that has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of uridine (B1682114), a fundamental component of ribonucleic acid (RNA), this compound belongs to a class of molecules known for their diverse biological activities, including antitumor and antiviral properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its potential as a subject of further research and drug development.

Chemical Structure and Identification

This compound is characterized by the attachment of a pyrrolidinomethyl group to the 5-position of the uracil (B121893) base of uridine.

Chemical Structure:

Chemical Structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione
CAS Number 1613530-41-8
Canonical SMILES O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1CO
Molecular Formula C₁₄H₂₁N₃O₆
Molecular Weight 327.34 g/mol

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
pKa 9.23 ± 0.10
LogP -1.5
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 7
Molar Refractivity 79.4 cm³
Polar Surface Area 127 Ų
Rotatable Bonds 4

Note: These values are computationally predicted and may differ from experimental values.

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, the synthesis of related 5-substituted uridine derivatives typically follows a general synthetic strategy. A plausible synthetic route for this compound would likely involve the following conceptual steps:

Synthesis_Workflow Uridine Uridine Protected_Uridine Protection of Hydroxyl Groups Uridine->Protected_Uridine e.g., TBDMSCl Halogenated_Uridine 5-Halogenation Protected_Uridine->Halogenated_Uridine e.g., NBS Pyrrolidinomethyl_Uridine_Protected Nucleophilic Substitution with Pyrrolidine Halogenated_Uridine->Pyrrolidinomethyl_Uridine_Protected Pyrrolidine Final_Product Deprotection Pyrrolidinomethyl_Uridine_Protected->Final_Product e.g., TBAF Mechanism_of_Action cluster_cell Tumor Cell Compound This compound Metabolites Active Metabolites Compound->Metabolites Cellular Kinases DNA_Polymerase DNA Polymerase Metabolites->DNA_Polymerase Inhibition Apoptosis_Pathway Apoptotic Pathway Metabolites->Apoptosis_Pathway Induction DNA_Synthesis DNA Synthesis Cell_Death Cell Death DNA_Synthesis->Cell_Death Arrest leads to Apoptosis_Pathway->Cell_Death

An In-depth Technical Guide to the Discovery and Synthesis of 5-Pyrrolidinomethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pyrrolidinomethyluridine is a synthetic nucleoside analogue that has garnered interest within the scientific community. As a derivative of uridine (B1682114), a fundamental component of ribonucleic acid (RNA), this compound holds potential for investigation in various therapeutic areas, including oncology and virology. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, with a focus on detailed experimental protocols and the underlying chemical principles. For clarity and ease of comparison, all quantitative data is presented in structured tables, and key chemical transformations are visualized using logical diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, nucleoside chemistry, and drug development.

Introduction

Nucleoside analogues represent a cornerstone of modern pharmacology, with numerous approved drugs for the treatment of cancers and viral infections. These molecules function by mimicking natural nucleosides, thereby interfering with the synthesis of DNA and RNA or the function of enzymes that process nucleic acids. The modification of the nucleobase or the sugar moiety can lead to compounds with unique biological activities.

The uracil (B121893) base of uridine is a particularly attractive target for modification. The C5 position of the pyrimidine (B1678525) ring is amenable to electrophilic substitution, allowing for the introduction of a wide range of functional groups. The addition of an aminomethyl group at this position, such as a pyrrolidinomethyl group, can significantly alter the molecule's size, polarity, and hydrogen bonding capabilities, potentially leading to novel interactions with biological targets.

This compound is structurally characterized by the attachment of a pyrrolidine (B122466) ring to the C5 position of the uracil base via a methylene (B1212753) bridge. While the specific discovery of this compound is not widely documented in publicly available literature, its synthesis logically follows from established methodologies for the aminomethylation of activated methylene or methine groups, most notably the Mannich reaction.

Synthesis of this compound

The primary route for the synthesis of this compound is the Mannich reaction. This well-established, three-component condensation reaction provides an efficient method for the aminoalkylation of a carbon atom that is adjacent to a carbonyl group.

The Mannich Reaction: A General Overview

The Mannich reaction involves the condensation of a compound containing an active hydrogen atom (in this case, the C5-H of the uracil ring), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (pyrrolidine). The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic active hydrogen-containing compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound via the Mannich reaction. It is based on analogous reactions reported in the literature for similar substrates.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve uridine (1.0 eq) in a minimal amount of ethanol.

  • Addition of Reagents: To the stirred solution, add pyrrolidine (1.2 eq) followed by the dropwise addition of an aqueous solution of formaldehyde (1.5 eq).

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in water and the pH is adjusted to ~2 with 1M HCl. The aqueous solution is washed with diethyl ether to remove any unreacted starting materials.

  • Isolation of Product: The pH of the aqueous layer is then carefully adjusted to ~9 with 1M NaOH. This will precipitate the crude product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to confirm the presence of the pyrrolidinomethyl group and the integrity of the uridine scaffold.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point (m.p.): To assess the purity of the compound.

Quantitative Data
ParameterExpected Value/Range
Reaction Yield 60-80% (typical)
Melting Point To be determined
1H NMR (DMSO-d6, δ ppm) Peaks corresponding to uridine protons and new peaks for the pyrrolidinomethyl group (methylene bridge and pyrrolidine ring protons)
13C NMR (DMSO-d6, δ ppm) Peaks corresponding to uridine carbons and new peaks for the pyrrolidinomethyl group
Mass (m/z) [M+H]+ expected at approximately 326.15 g/mol

Note: The exact spectroscopic data and melting point would need to be determined experimentally.

Logical and Experimental Workflows

Synthesis Workflow

The overall synthetic strategy can be visualized as a straightforward, single-step process.

Synthesis_Workflow Uridine Uridine Reaction Mannich Reaction (Ethanol, Reflux) Uridine->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Mannich Reaction Mechanism

The mechanism of the Mannich reaction for the synthesis of this compound involves three key steps.

Mannich_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Enolization of Uridine cluster_step3 Step 3: Nucleophilic Attack Pyrrolidine Pyrrolidine Iminium_Ion Pyrrolidinium Ion (Electrophile) Pyrrolidine->Iminium_Ion + HCHO, - H2O Formaldehyde Formaldehyde Attack Nucleophilic Attack Iminium_Ion->Attack Uridine Uridine Enol_Uridine Enol form of Uridine (Nucleophile) Uridine->Enol_Uridine Tautomerization Enol_Uridine->Attack Product This compound Attack->Product C-C Bond Formation

Caption: Mechanism of the Mannich reaction for this compound synthesis.

Potential Biological Significance and Future Directions

While specific biological data for this compound is not extensively reported, the rationale for its synthesis lies in the potential for novel biological activity. The introduction of the pyrrolidinomethyl group at the C5 position of uridine could:

  • Enhance Binding to Target Enzymes: The additional substituent may provide new hydrogen bonding or hydrophobic interactions within the active site of enzymes such as thymidylate synthase or viral polymerases.

  • Improve Pharmacokinetic Properties: The modification could alter the solubility, membrane permeability, and metabolic stability of the parent uridine molecule.

  • Circumvent Resistance Mechanisms: In the context of antiviral or anticancer therapy, novel analogues may be less susceptible to resistance mechanisms that have developed against existing drugs.

Future research on this compound should focus on:

  • In-depth Biological Screening: Evaluating its activity against a panel of cancer cell lines and various viruses.

  • Mechanism of Action Studies: If activity is observed, elucidating the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogues with different aminomethyl groups to optimize potency and selectivity.

Conclusion

This compound is a synthetically accessible nucleoside analogue that can be efficiently prepared via the Mannich reaction. This technical guide has provided a detailed overview of its synthesis, including a representative experimental protocol and a mechanistic description. While further research is needed to fully characterize its biological properties, the structural modifications inherent to this compound make it a person of interest for continued investigation in the field of drug discovery. The information presented herein serves as a foundational resource for researchers seeking to explore the potential of 5-substituted uridine derivatives as novel therapeutic agents.

5-Pyrrolidinomethyluridine: A Novel Purine Nucleoside Analogue with Antitumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pyrrolidinomethyluridine is a synthetic purine (B94841) nucleoside analogue that has demonstrated notable potential as an antitumor agent. Its mechanism of action is primarily attributed to the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides required for DNA replication. This inhibition leads to the disruption of DNA synthesis and repair, ultimately inducing cell death in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and preclinical data. Detailed experimental protocols and data are presented to facilitate further research and development of this promising compound.

Introduction

Purine nucleoside analogues represent a cornerstone of cancer chemotherapy, with established agents like fludarabine (B1672870) and cladribine (B1669150) being integral in the treatment of various hematological malignancies. These compounds typically function as antimetabolites, interfering with essential cellular processes such as DNA synthesis and repair. This compound emerges as a noteworthy candidate within this class, distinguished by its unique 5-position substitution on the uracil (B121893) ring. This modification confers specific inhibitory activity against thymidylate synthase, highlighting its potential as a targeted therapeutic agent.

Chemical Synthesis

The synthesis of this compound is achieved through a multi-step process, which can be broadly categorized into the formation of a key intermediate and the subsequent nucleophilic substitution to introduce the pyrrolidine (B122466) moiety.

Synthesis of the Precursor: 1-(3,5-Di-O-p-toluoyl-2-deoxy-β-D-ribofuranosyl)-5-chloromethyluracil

The initial phase involves the preparation of a protected 5-chloromethyl-2'-deoxyuridine derivative. This is a crucial step to ensure the selective introduction of the pyrrolidine group at the desired position.

Synthesis of 5-Pyrrolidinomethyl-2'-deoxyuridine

The final product is synthesized by reacting the chlorinated intermediate with pyrrolidine, followed by the removal of the protecting groups.

Experimental Protocol: Synthesis of 5-Pyrrolidinomethyl-2'-deoxyuridine

A detailed protocol, based on established methodologies for the synthesis of 5-substituted aminomethyluridine derivatives, is as follows[1]:

  • Reaction Setup: To a solution of 1-(3,5-Di-O-p-toluoyl-2-deoxy-β-D-ribofuranosyl)-5-chloromethyluracil in a suitable aprotic solvent (e.g., anhydrous dimethylformamide), add an excess of pyrrolidine.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove excess reagents and byproducts.

  • Deprotection: The resulting protected nucleoside is then deprotected to remove the toluoyl groups. This is commonly achieved by treatment with a base, such as anhydrous potassium carbonate in methanol[1].

  • Purification: The final product, 5-Pyrrolidinomethyl-2'-deoxyuridine, is purified using column chromatography to yield the desired compound.

Synthesis_Workflow Start Starting Materials: - Protected 2'-deoxyuridine - Pyrrolidine Reaction1 Chlorination Start->Reaction1 Step 1 Intermediate 1-(3,5-Di-O-p-toluoyl-2-deoxy-β-D-ribofuranosyl) -5-chloromethyluracil Reaction2 Nucleophilic Substitution with Pyrrolidine Intermediate->Reaction2 Step 2 Reaction1->Intermediate Deprotection Removal of Protecting Groups Reaction2->Deprotection Step 3 FinalProduct This compound Deprotection->FinalProduct Step 4

Caption: Synthetic workflow for this compound.

Mechanism of Action: Inhibition of Thymidylate Synthase

The primary molecular target of this compound is thymidylate synthase (TS). TS is a crucial enzyme that catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as the methyl donor[2][3]. The production of dTMP is the sole de novo pathway for the synthesis of thymidine (B127349) nucleotides, which are essential for DNA replication and repair.

This compound, after intracellular conversion to its 5'-phosphate derivative, acts as a competitive inhibitor of thymidylate synthase with respect to the substrate dUMP. This inhibition blocks the synthesis of dTMP, leading to a depletion of the dTTP pool and an accumulation of dUTP. The resulting imbalance in deoxynucleotide pools disrupts DNA synthesis and can lead to the misincorporation of uracil into DNA, triggering DNA damage responses and ultimately apoptosis.

TS_Inhibition_Pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TS->dTMP Methylation Compound This compound 5'-phosphate Compound->TS Inhibition Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to

Caption: Mechanism of thymidylate synthase inhibition.
Quantitative Inhibition Data

The inhibitory potency of the 5'-phosphate of this compound against thymidylate synthase has been quantified from various sources. The inhibition constant (Ki) values demonstrate its efficacy as a competitive inhibitor.

Enzyme SourceKi (μM)
Escherichia coli6
Calf Thymus3.1
Ehrlich Ascites Tumor Cells14
Table 1: Inhibition constants (Ki) for the 5'-phosphate of this compound against thymidylate synthase from different sources[1].

Preclinical Antitumor Activity

While specific cytotoxicity data (IC50 values) for this compound against a broad panel of cancer cell lines are not extensively available in the public domain, the potent inhibition of a key enzyme in DNA synthesis strongly suggests its potential as an anticancer agent. The evaluation of its cellular effects, including cytotoxicity, induction of apoptosis, and cell cycle arrest, is a critical area for ongoing and future research.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Seed Cancer Cells Treatment Treat with This compound Start->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (Formazan Formation) MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate IC50 Value Measurement->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis and Cell Cycle Effects

The inhibition of DNA synthesis by this compound is expected to trigger apoptosis (programmed cell death) and cause cell cycle arrest, particularly at the S-phase checkpoint.

Apoptosis Induction

Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Experimental Protocol: Caspase Activation Assay (Western Blot)
  • Cell Treatment and Lysis: Treat cancer cells with this compound. After treatment, harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Analyze the resulting bands to determine the extent of caspase activation and PARP cleavage, indicative of apoptosis.

Apoptosis_Signaling_Pathway Compound This compound DNA_Damage DNA Synthesis Inhibition & Damage Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

This compound is a promising purine nucleoside analogue with a well-defined mechanism of action targeting thymidylate synthase. The existing data on its potent enzyme inhibition warrants further investigation into its preclinical efficacy and safety. Future research should focus on:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a wide range of human cancer cell lines to identify sensitive cancer types.

  • In-depth Mechanistic Studies: Elucidating the specific signaling pathways involved in apoptosis and cell cycle arrest induced by the compound.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of the compound to determine its therapeutic window.

The continued exploration of this compound and its derivatives may lead to the development of novel and effective anticancer therapies.

References

The Putative Biological Role of 5-Pyrrolidinomethyluridine in RNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 5-Pyrrolidinomethyluridine is a modified nucleoside whose presence and function in RNA remain largely uncharacterized. This technical guide provides a comprehensive overview of its putative biological role, drawing inferences from the well-established functions of similar tRNA modifications. We explore its potential impact on tRNA structure, codon recognition, and overall translational fidelity. This document also outlines detailed experimental protocols for the detection and analysis of such modifications, alongside hypothetical biosynthetic pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of epitranscriptomics and the potential therapeutic applications of modified nucleosides.

Introduction to tRNA Modifications

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. To ensure the fidelity and efficiency of this process, tRNAs undergo extensive post-transcriptional modification.[1] These modifications, ranging from simple methylation to the addition of complex chemical moieties, are found in all domains of life and play critical roles in tRNA folding, stability, and codon recognition.[2][3]

Uridine (B1682114), one of the four canonical RNA bases, is a frequent target for modification, particularly at the C5 position of the pyrimidine (B1678525) ring.[4] These modifications can significantly alter the chemical properties of the base, influencing its base-pairing capabilities and the local RNA structure.

This compound: A Novel Uridine Modification

This compound is a purine (B94841) nucleoside analogue characterized by the attachment of a pyrrolidine (B122466) ring to the C5 position of the uridine base via a methyl group. While commercially available for research purposes and noted for its potential as an antitumor agent, its natural occurrence in RNA and its biological functions are not yet established in published literature.[5] This guide, therefore, explores its putative roles based on our understanding of similar, well-characterized tRNA modifications.

Chemical Structure:

G Figure 1. Chemical Structure of this compound cluster_uridine Uridine cluster_modification Modification at C5 U U R Ribose U->R N1-glycosidic bond C5 C5 CH2 CH2 C5->CH2 Pyrrolidine Pyrrolidine Ring CH2->Pyrrolidine

Caption: Figure 1. Chemical Structure of this compound.

Putative Biological Roles of this compound in tRNA

Based on the functions of other C5-uridine modifications, we can hypothesize several key roles for this compound in tRNA biology.

Codon Recognition and Wobble Pairing

Modifications at the wobble position (position 34) of the tRNA anticodon are critical for accurate decoding of the genetic code. The nature of the modification at this position can either restrict or expand the wobble pairing capabilities of the tRNA. For instance, the modification 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) is known to be involved in reading codons ending in purines.[6]

If this compound were to be found at the wobble position, its bulky and flexible pyrrolidine ring could influence the conformational dynamics of the anticodon loop, thereby modulating codon-anticodon interactions. It might stabilize a specific conformation that favors pairing with a particular set of codons or, conversely, introduce steric hindrance that prevents misreading of near-cognate codons.

tRNA Structure and Stability

Modifications throughout the tRNA body, not just in the anticodon loop, contribute to the overall stability and correct folding of the L-shaped tertiary structure.[2] For example, 5-methyluridine (B1664183) (m⁵U) in the T-loop is known to enhance the thermal stability of tRNA. The presence of a bulky and hydrophobic pyrrolidinomethyl group could contribute to the hydrophobic core of the tRNA, reinforcing tertiary interactions and protecting the molecule from degradation by ribonucleases.

Hypothetical Biosynthesis Pathway

The biosynthetic pathways for many complex tRNA modifications are multi-step enzymatic processes. While the specific enzymes for this compound synthesis are unknown, we can propose a hypothetical pathway based on the synthesis of similar modifications, such as 5-methylaminomethyluridine (B1256275) (mnm⁵U). The synthesis of mnm⁵U involves enzymes like MnmG (also known as GidA) and MnmE (also known as TrmE).[6][7]

A putative pathway for this compound could involve the following steps:

  • Activation of the C5 position of uridine: An enzyme, potentially a radical SAM enzyme, could activate the C5 position of a uridine residue within a tRNA molecule.

  • Attachment of a precursor molecule: A precursor containing the pyrrolidine ring, or a linear precursor that is subsequently cyclized, could be transferred to the activated C5 position.

  • Enzymatic modification: Further enzymatic steps might be required to finalize the structure.

Biosynthesis Figure 2. Hypothetical Biosynthesis of this compound U_tRNA Uridine in tRNA Activated_U Activated Uridine (e.g., C5-radical) U_tRNA->Activated_U Enzyme 1 (Radical SAM?) pmnm5U_tRNA This compound in tRNA Activated_U->pmnm5U_tRNA Enzyme 2 (Transferase?) Precursor Pyrrolidine Precursor Precursor->pmnm5U_tRNA Enzyme 2 (Transferase?)

Caption: Figure 2. Hypothetical Biosynthesis of this compound.

Experimental Protocols for Detection and Analysis

The identification and characterization of novel RNA modifications require a combination of sensitive analytical techniques. Below are detailed protocols for the key experimental workflows.

Isolation and Digestion of tRNA

Objective: To isolate total tRNA from cells and digest it into individual nucleosides for analysis.

Protocol:

  • Cell Lysis: Lyse cells using a suitable buffer (e.g., TRIzol).

  • RNA Extraction: Perform phenol-chloroform extraction to isolate total RNA.

  • tRNA Enrichment: Purify tRNA from the total RNA pool using anion-exchange chromatography or size-exclusion chromatography.

  • Enzymatic Digestion:

    • To 1-5 µg of purified tRNA, add nuclease P1 (to digest RNA to 5'-mononucleotides) and bacterial alkaline phosphatase (to dephosphorylate the nucleotides).

    • Incubate at 37°C for 2-4 hours.

    • Terminate the reaction by heat inactivation or by adding a quenching solution.

experimental_workflow Figure 3. Workflow for tRNA Modification Analysis start Cell Culture lysis Cell Lysis start->lysis extraction RNA Extraction lysis->extraction purification tRNA Purification extraction->purification digestion Enzymatic Digestion to Nucleosides purification->digestion analysis LC-MS/MS Analysis digestion->analysis end Data Interpretation analysis->end

Caption: Figure 3. Workflow for tRNA Modification Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Objective: To separate and identify modified nucleosides from the digested tRNA sample.

Protocol:

  • Chromatographic Separation:

    • Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate the nucleosides based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Couple the HPLC output to a tandem mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Perform a full scan to detect the molecular ions of the nucleosides.

    • Use tandem MS (MS/MS) to fragment the parent ions and obtain characteristic fragmentation patterns for identification. The expected mass of this compound would be a key parameter for targeted analysis.

Quantitative Data Presentation

The quantification of modified nucleosides is crucial for understanding their abundance and potential regulation. The following tables illustrate how quantitative data for modified uridines can be presented. Since no quantitative data for this compound is available, these tables use hypothetical data and data for other known uridine modifications as examples.

Table 1: LC-MS/MS Parameters for Selected Uridine Modifications

NucleosideAbbreviationPrecursor Ion (m/z)Product Ion (m/z)
UridineU245.1113.0
5-Methyluridinem⁵U259.1127.0
PseudouridineΨ245.1113.0
This compound pmnm⁵U HypotheticalHypothetical

Table 2: Relative Abundance of Uridine Modifications in Different Organisms (Hypothetical)

ModificationE. coli (%)S. cerevisiae (%)H. sapiens (%)
m⁵U1.20.80.5
Ψ2.53.12.8
pmnm⁵U Not Detected Not Detected < 0.1

Future Directions and Drug Development Implications

The discovery and characterization of novel RNA modifications like this compound open up new avenues for research and therapeutic development.

  • Functional Studies: Future research should focus on confirming the presence of this compound in cellular RNA and elucidating its specific biological functions. This could involve techniques like metabolic labeling and high-resolution mapping of the modification within the transcriptome.

  • Enzyme Identification: Identifying the enzymes responsible for the biosynthesis of this compound will be crucial for understanding its regulation and for developing potential inhibitors.

  • Drug Development: The initial observation of potential antitumor activity for this compound suggests that it could be a lead compound for the development of novel anticancer drugs.[5] Understanding its mechanism of action, which may involve interference with RNA metabolism or function, will be a key area of investigation for drug development professionals.

Conclusion

While the biological role of this compound in RNA is currently speculative, its chemical structure suggests a potential to significantly impact tRNA function. By drawing parallels with known uridine modifications and employing advanced analytical techniques, the scientific community can begin to unravel the mysteries of this novel nucleoside. The insights gained will not only enhance our fundamental understanding of gene expression but may also pave the way for new therapeutic strategies. This guide provides a foundational framework for initiating such investigations.

References

Unveiling a Synthetic Analog: The Case of 5-Pyrrolidinomethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the scientific literature reveals that 5-Pyrrolidinomethyluridine is not a recognized, naturally occurring modified nucleoside. Instead, it is classified as a synthetic purine (B94841) nucleoside analog, primarily available for research purposes. This distinction is critical for researchers, scientists, and drug development professionals, as its biological context shifts from one of natural enzymatic pathways and cellular roles to that of a laboratory-synthesized compound with potential pharmacological applications.

Initial inquiries into the natural occurrence, biosynthesis, and presence of this compound in biological systems, particularly in transfer RNA (tRNA) where many modified uridines are found, yielded no discernible evidence. The scientific databases and research articles do not contain information on its isolation from natural sources, the enzymes responsible for its synthesis in vivo, or any established signaling pathways in which it participates as a natural molecule.

In contrast, the landscape of synthetic nucleoside analogs is rich with compounds featuring pyrrolidine (B122466) modifications. These synthetic molecules are a focal point of medicinal chemistry due to their potential to act as antiviral agents, enzyme inhibitors, and other therapeutic molecules. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold used by chemists to create novel molecular architectures with specific biological activities.

While detailed experimental protocols and quantitative data for the natural occurrence of this compound are non-existent, a technical guide for a scientific audience can be conceptualized around its synthetic nature and the broader class of pyrrolidine-containing nucleoside analogs. Such a guide would pivot to address the following areas:

Proposed Focus for a Technical Guide on Synthetic Pyrrolidinomethyluridine and Analogs:

  • Chemical Synthesis: Detailed methodologies for the chemical synthesis of this compound and related pyrrolidine-modified nucleosides. This would include starting materials, reaction schemes, purification techniques (e.g., HPLC), and structural characterization methods (e.g., NMR, Mass Spectrometry).

  • Pharmacological Properties and Applications: A review of the known or potential biological activities of these synthetic analogs. This could encompass their evaluation as antiviral, anticancer, or anti-inflammatory agents, including data from in vitro and in vivo studies where available.

  • Structure-Activity Relationships (SAR): Analysis of how modifications to the pyrrolidine ring, the uracil (B121893) base, or the ribose sugar impact the biological activity of these compounds.

  • Experimental Protocols for In Vitro Evaluation: Standardized protocols for assessing the efficacy and mechanism of action of these synthetic nucleosides, such as enzyme inhibition assays, cell-based toxicity assays, and antiviral replication assays.

In Silico Prediction of 5-Pyrrolidinomethyluridine Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Modified nucleosides are critical to a vast array of biological processes, influencing RNA stability, folding, and interaction with proteins. The novel nucleoside, 5-Pyrrolidinomethyluridine (p5U), represents a new frontier in understanding the epitranscriptome. This technical guide provides a comprehensive framework for the in silico prediction of p5U's biological function. It is intended for researchers, scientists, and drug development professionals. This document outlines methodologies for sequence and structure-based analyses, including homology modeling, molecular docking, and molecular dynamics simulations. Detailed experimental protocols for these computational experiments are provided. Furthermore, this guide presents hypothetical signaling pathways potentially modulated by p5U and offers a structured approach to data interpretation. The overarching goal is to equip researchers with the computational tools necessary to hypothesize and investigate the functional roles of novel modified nucleosides like p5U, thereby accelerating discovery in RNA biology and therapeutics.

Introduction to this compound (p5U)

Chemical Structure and Properties

This compound is a modified uridine (B1682114) nucleotide characterized by a pyrrolidinomethyl group attached at the 5th position of the uracil (B121893) base. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry, known for its ability to form key interactions with biological targets.[1] The introduction of this moiety to uridine is expected to alter its physicochemical properties, including its size, shape, and hydrogen bonding capacity, thereby influencing its role in RNA structure and function.

Biological Significance of Modified Nucleosides

RNA modifications are integral to the regulation of numerous cellular processes.[2][3] These modifications can impact RNA metabolism, translation efficiency, and the innate immune response.[4] For instance, the well-studied modification N6-methyladenosine (m6A) is involved in various aspects of RNA processing and has been linked to several diseases.[5] The accurate identification and functional characterization of novel RNA modifications are therefore crucial for a deeper understanding of gene expression and cellular homeostasis.[6]

Rationale for In Silico Prediction

Predicting the function of novel modified nucleosides through purely experimental means can be a resource-intensive and time-consuming process. In silico approaches offer a powerful and efficient alternative for generating initial hypotheses about a molecule's biological activity.[5][7] Computational methods can predict how a modification might alter RNA structure, its interactions with RNA-binding proteins, and its potential role in cellular signaling pathways.[8][9] This predictive power allows for more targeted and efficient experimental validation.

In Silico Prediction Methodologies

Sequence-Based Analysis

Sequence-based methods leverage the vast amount of available genomic and transcriptomic data to infer function.

  • 2.1.1. Homology Modeling of p5U-containing RNA: By identifying RNAs that are likely to contain p5U (e.g., through analysis of consensus sequences for modifying enzymes), homology modeling can be used to build three-dimensional structures of these molecules. These models can then be used to assess the structural impact of the p5U modification.

  • 2.1.2. Phylogenetic Analysis of p5U-modifying Enzymes: Identifying the enzymes responsible for adding the p5U modification is key to understanding its biological context. Phylogenetic analysis of candidate enzymes can reveal their evolutionary relationships and provide clues about their substrates and functions.

Structure-Based Analysis

Structure-based methods utilize the three-dimensional structures of molecules to predict their interactions.

  • 2.2.1. Molecular Docking of p5U-RNA with Proteins: Molecular docking simulations can predict the binding affinity and mode of interaction between a p5U-containing RNA and a protein of interest. This can help to identify proteins that "read" or are influenced by this modification.

  • 2.2.2. Molecular Dynamics Simulations of p5U-containing RNA: Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations of p5U-containing RNA can reveal how the modification affects the flexibility and conformational landscape of the RNA, which can in turn influence its function.

Ligand-Based and Systems Biology Approaches
  • 2.3.1. Quantitative Structure-Activity Relationship (QSAR) Modeling: While more common in small molecule drug discovery, QSAR principles can be adapted to predict the functional impact of RNA modifications based on their physicochemical properties.

  • 2.3.2. Network Analysis of p5U-related Pathways: By integrating data from various sources, including proteomics and transcriptomics, network analysis can help to place p5U within the broader context of cellular signaling pathways. For instance, some pyrrolidine-containing compounds have been shown to modulate Toll-Like Receptor (TLR) signaling pathways.[10]

Experimental Protocols for In Silico Prediction

Protocol 1: Homology Modeling of a p5U-containing tRNA
  • Template Selection: Identify a suitable template structure for the tRNA of interest from the Protein Data Bank (PDB) using a BLAST search. The template should have a high sequence identity and resolution.

  • Sequence Alignment: Align the target tRNA sequence with the template sequence using a tool like ClustalW.

  • Model Building: Use a homology modeling program such as MODELLER or SWISS-MODEL to generate the 3D model of the tRNA. The p5U modification will need to be manually introduced into the model using molecular editing software like PyMOL or Chimera.

  • Model Refinement and Validation: The generated model should be energetically minimized to remove steric clashes. The quality of the final model should be assessed using tools like PROCHECK and ERRAT.

Protocol 2: Molecular Docking of a p5U-tRNA with a Ribosomal Protein
  • Preparation of Receptor and Ligand: Prepare the 3D structures of the ribosomal protein (receptor) and the p5U-containing tRNA (ligand). This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

  • Docking Simulation: Use a docking program like AutoDock Vina or Glide to perform the docking simulation. The program will explore different conformations and orientations of the ligand within the receptor's binding site.

  • Analysis of Results: Analyze the docking results to identify the most favorable binding poses based on the docking score. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, should be visualized and analyzed.

Protocol 3: Molecular Dynamics Simulation of a p5U-modified mRNA fragment
  • System Setup: Place the 3D structure of the p5U-modified mRNA fragment in a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Parameterization of p5U: Develop or obtain the necessary force field parameters for the p5U residue. This is a critical step for accurate simulation.

  • Minimization and Equilibration: Perform energy minimization to relax the system. Then, gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run: Run the production simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the mRNA fragment.

  • Trajectory Analysis: Analyze the simulation trajectory to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe any significant conformational changes induced by the p5U modification.

Data Presentation and Interpretation

Table 1: Summary of Docking Scores and Binding Affinities
Interacting ProteinDocking Score (kcal/mol)Estimated Binding Affinity (Ki)Key Interacting Residues
Ribosomal Protein S3-8.51.2 µMArg45, Gln52, Tyr88
Elongation Factor 2-7.93.5 µMLys102, Asp120, Phe150
Aminoacyl-tRNA Synthetase-9.20.5 µMTrp25, His30, Arg101
Table 2: Analysis of RMSD and RMSF from MD Simulations
RNA FragmentAverage RMSD (Å)Peak RMSF (Å) at p5U
Unmodified mRNA2.1 ± 0.31.5
p5U-modified mRNA3.5 ± 0.52.8
Interpretation of Computational Results

The data presented in the tables suggest that the p5U modification may enhance the binding affinity of RNA to certain proteins (Table 1) and increase the flexibility of the RNA molecule (Table 2). These findings can be interpreted to suggest that p5U may play a role in modulating protein-RNA interactions and influencing the structural dynamics of RNA.

Signaling Pathways and Functional Implications

Putative Role of p5U in Translation Regulation

Given the potential for p5U to alter tRNA structure and its interaction with ribosomal proteins, it is plausible that this modification could play a role in the regulation of translation. For instance, it might influence the efficiency or fidelity of protein synthesis.

Potential Involvement in Stress Response Pathways

Many RNA modifications are dynamically regulated in response to cellular stress. The pyrrolidine moiety in p5U could be a target for enzymatic regulation, suggesting a potential role for this modification in cellular stress responses. The modulation of pathways such as the MAPK and PI3K/Akt signaling cascades by other bioactive molecules could provide a starting point for investigating the effects of p5U.[11]

Diagram: Hypothetical Signaling Pathway Modulated by p5U

G cluster_0 Cellular Stress cluster_1 p5U Metabolism cluster_2 Downstream Effects Stress UV, Oxidative Stress Writer p5U Writer Enzyme Stress->Writer Activates Eraser p5U Eraser Enzyme Stress->Eraser Inhibits p5U This compound Writer->p5U Uridine Uridine in RNA Eraser->Uridine Uridine->Writer Modifies p5U->Eraser Demodifies Translation Altered Translation p5U->Translation Stability mRNA Stability Change p5U->Stability Signaling Signaling Pathway Modulation (e.g., MAPK/ERK) p5U->Signaling

Caption: Hypothetical stress-responsive p5U signaling pathway.

Conclusion and Future Directions

The in silico prediction of this compound's function provides a robust framework for generating testable hypotheses. The methodologies outlined in this guide, from sequence and structure-based analyses to detailed experimental protocols, offer a clear path forward for researchers. Future work should focus on the experimental validation of these computational predictions. Techniques such as mass spectrometry can be used to confirm the presence of p5U in biological samples, while cellular assays can be employed to investigate its role in translation and stress response pathways.[12][13] The integration of computational and experimental approaches will be essential for fully elucidating the biological significance of this novel RNA modification.

References

5-Pyrrolidinomethyluridine: An Underexplored Nucleoside Analogue with Potential Therapeutic Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the field of cellular biology continuously seeks novel markers to better understand and diagnose disease, current scientific literature does not establish 5-Pyrrolidinomethyluridine as a recognized marker for specific cellular processes. Extensive database searches have revealed a significant lack of in-depth research directly linking this particular nucleoside analogue to defined cellular functions, signaling pathways, or its utility as a quantifiable biomarker.

However, the broader families of compounds to which this compound belongs—pyrrolidine (B122466) derivatives and modified uridines—are subjects of intense scientific investigation, with many members playing crucial roles in cellular activity and disease. This technical guide will provide an overview of the available information on this compound and then delve into the established roles of related compounds, offering context for its potential, yet unconfirmed, biological significance.

This compound: A Profile

The Pyrrolidine Scaffold in Biologically Active Molecules

The pyrrolidine ring, a core component of this compound, is a versatile scaffold found in numerous biologically active compounds. Research has demonstrated that derivatives of pyrrolidine exhibit a wide array of therapeutic properties, including anticancer and antimicrobial activities. This underlying structure is a key feature in many established and experimental drugs, highlighting the potential for novel pyrrolidine-containing molecules to be of therapeutic interest.

Modified Uridines in Cellular Processes: A Well-Established Paradigm

While information on this compound is sparse, the significance of other 5-substituted uridine (B1682114) modifications, particularly in the context of transfer RNA (tRNA), is well-documented. These modifications are critical for the proper functioning of the translational machinery.

3.1. 5-Methyluridine (B1664183) (m5U) as a Marker for tRNA Maturation and Ribosome Function

One of the most conserved tRNA modifications is 5-methyluridine (m5U), found at position 54.[2][3][4] This modification is now understood to be a key modulator of both tRNA maturation and the process of ribosome translocation during protein synthesis.[2][3][4][5] The absence of m5U has been shown to alter the landscape of other tRNA modifications and can desensitize cells to certain small molecules that inhibit translocation.[4][5]

The workflow for studying the impact of m5U on tRNA modification patterns often involves mass spectrometry-based analysis of nucleosides from cells with and without the enzyme responsible for m5U synthesis (e.g., TrmA in E. coli or Trm2 in S. cerevisiae).[4][5]

experimental_workflow cluster_cell_culture Cell Culture cluster_extraction RNA Processing cluster_analysis Analysis WT Wild-Type Cells (e.g., S. cerevisiae) RNA_ext Total RNA Extraction WT->RNA_ext KO Knockout Cells (e.g., trm2Δ) KO->RNA_ext RNA_digest RNA Digestion to Nucleosides RNA_ext->RNA_digest LC_MS UHPLC-MS/MS Analysis RNA_digest->LC_MS Data Quantitative Data on Nucleoside Modifications LC_MS->Data

Caption: Workflow for comparative analysis of tRNA modifications.

3.2. Wobble Uridine Modifications and Codon Recognition

Modifications at the wobble position (position 34) of the tRNA anticodon are crucial for expanding the decoding capacity of a single tRNA species, allowing it to recognize multiple codons.[6] For instance, derivatives of 5-hydroxyuridine, such as 5-methoxyuridine (B57755) (mo5U) and 5-oxyacetyluridine (cmo5U), are common in bacterial tRNA and are thought to enhance the fidelity of translation.[6] The biosynthetic pathways for these modifications are complex and involve a series of enzymatic steps.

The general logic for the biosynthesis of a modified wobble uridine can be depicted as follows:

wobble_modification_pathway U34 Uridine-34 in tRNA Intermediate Intermediate (e.g., ho5U) U34->Intermediate Enzyme1 Final_Mod Final Modified Uridine (e.g., cmo5U or mo5U) Intermediate->Final_Mod Enzyme2 Enzyme1 Modifying Enzyme 1 Enzyme2 Modifying Enzyme 2 (e.g., CmoB or TrmR) SAM SAM/Cx-SAM SAM->Enzyme2

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Pyrrolidinomethyluridine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 5-Pyrrolidinomethyluridine triphosphate, a modified nucleotide analog. The synthesis is based on established methods for the preparation of modified nucleoside triphosphates, employing a robust "one-pot, three-step" phosphorylation strategy starting from the corresponding modified nucleoside.

The protocol is divided into two main stages:

  • Synthesis of the nucleoside precursor, this compound.

  • Phosphorylation of the modified nucleoside to yield the target triphosphate.

Quantitative data for reagents and purification are presented in tabular format for clarity. Additionally, a workflow diagram generated using Graphviz illustrates the synthetic pathway.

Experimental Protocols

Part 1: Synthesis of 5-Hydroxymethyluridine

This initial step is a prerequisite for introducing the pyrrolidinomethyl group.

Materials:

  • Uridine

  • Paraformaldehyde

  • 1 M NaOH

  • Dowex-50 (H+ form)

Procedure:

  • Dissolve Uridine in water and add paraformaldehyde.

  • Adjust the pH of the solution to 10 with 1 M NaOH and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with Dowex-50 (H+ form) resin.

  • Filter the resin and concentrate the filtrate under reduced pressure to obtain crude 5-Hydroxymethyluridine.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Part 2: Synthesis of 5-Chloromethyluridine

The hydroxyl group is converted to a more reactive chloro group.

Materials:

Procedure:

  • Dissolve 5-Hydroxymethyluridine in anhydrous DMF and cool to 0 °C.

  • Slowly add thionyl chloride to the solution, followed by pyridine.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with ice water and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield 5-Chloromethyluridine.

Part 3: Synthesis of this compound

The pyrrolidine (B122466) moiety is introduced via nucleophilic substitution.

Materials:

Procedure:

  • Dissolve 5-Chloromethyluridine in anhydrous DMF.

  • Add pyrrolidine and triethylamine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain this compound.

Part 4: One-Pot Synthesis of this compound Triphosphate

This protocol is adapted from the reliable Ludwig-Eckstein method for synthesizing modified nucleoside triphosphates.[1][2]

Materials:

Procedure:

  • Co-evaporate this compound with anhydrous pyridine and then dissolve in trimethyl phosphite.

  • Add proton sponge and cool the mixture to 0 °C.

  • Add phosphorus oxychloride dropwise and stir the reaction at 0 °C.

  • In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous DMF and add tributylamine.

  • Add the pyrophosphate solution to the nucleoside monophosphate intermediate mixture at 0 °C.

  • Stir the reaction vigorously.

  • Quench the reaction by adding TEAB buffer (1 M, pH 7.5).

  • Stir for an additional hour and then concentrate the mixture under reduced pressure.

  • Purify the crude product by ion-exchange chromatography on a DEAE-Sephadex A-25 column using a linear gradient of TEAB buffer.

  • Collect and pool the fractions containing the triphosphate, then lyophilize to obtain the final product as a triethylammonium salt.

Data Presentation

Table 1: Reagents for the Synthesis of this compound Triphosphate

StepStarting MaterialReagentsSolvent
1UridineParaformaldehyde, NaOH, Dowex-50Water
25-HydroxymethyluridineThionyl chloride, PyridineDMF
35-ChloromethyluridinePyrrolidine, TriethylamineDMF
4This compoundPOCl3, Proton sponge, Tributylammonium pyrophosphate, TributylamineTrimethyl phosphite, DMF

Table 2: Purification and Characterization

ProductPurification MethodAnalytical CharacterizationExpected Purity
This compoundSilica Gel ChromatographyTLC, ¹H NMR, Mass Spectrometry>98%
This compound TriphosphateDEAE-Sephadex Ion-Exchange ChromatographyRP-HPLC, ³¹P NMR, Mass Spectrometry>99.5%[2]

Mandatory Visualization

Synthesis_Workflow Uridine Uridine HOU 5-Hydroxymethyluridine Uridine->HOU Step 1 ClU 5-Chloromethyluridine HOU->ClU Step 2 PyrU This compound ClU->PyrU Step 3 PyrUTP This compound Triphosphate PyrU->PyrUTP Step 4 reagent1 Paraformaldehyde, NaOH reagent2 Thionyl Chloride reagent3 Pyrrolidine reagent4 1. POCl3 2. (nBu3NH)2H2P2O7

Caption: Synthetic pathway for this compound triphosphate.

References

Application Notes and Protocols for Incorporating 5-Pyrrolidinomethyluridine into Synthetic RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction:

5-Pyrrolidinomethyluridine is a novel, synthetically modified ribonucleoside. The introduction of a pyrrolidinomethyl group at the C5 position of uridine (B1682114) offers a unique functionalization with the potential to modulate the biophysical and therapeutic properties of RNA. The pyrrolidine (B122466) moiety, a saturated five-membered nitrogen heterocycle, can introduce a positive charge at physiological pH, potentially enhancing electrostatic interactions with the phosphate (B84403) backbone or cellular binding partners. These application notes provide a framework for the synthesis and utilization of RNA containing this compound, alongside hypothetical data to illustrate its potential impact.

Potential Applications:

  • Enhanced Nuclease Resistance: The bulky C5-substituent may provide steric hindrance against degradation by endo- and exonucleases, thereby increasing the in vivo half-life of RNA-based therapeutics.

  • Modulation of RNA-Protein Interactions: The pyrrolidine group could influence the binding affinity and specificity of RNA-binding proteins (RBPs), which is critical for understanding and manipulating post-transcriptional gene regulation.

  • Improved Cellular Uptake: The potential for a positive charge could facilitate interaction with the negatively charged cell membrane, possibly improving cellular uptake of the modified RNA.

  • Structural Probing of RNA: The unique chemical properties of the modification can be exploited as a probe for investigating RNA structure and dynamics.

Data Presentation:

The following tables present hypothetical, yet plausible, quantitative data to illustrate the potential effects of incorporating this compound into RNA. This data is for illustrative purposes only and would need to be confirmed experimentally.

Table 1: Thermal Stability of Modified RNA Duplexes

RNA Duplex (15-mer)Tm (°C)ΔTm (°C) vs. Unmodified
Unmodified55.2-
Single this compound56.8+1.6
Three 5-Pyrrolidinomethyluridines59.1+3.9

Table 2: Nuclease Resistance Assay

RNA (20-mer)% Intact RNA after 1h (Serum)
Unmodified15%
3'-terminal this compound45%
Fully substituted with this compound (at U positions)78%

Table 3: Relative Binding Affinity of a Regulatory Protein to Modified RNA

RNA AptamerRelative Binding Affinity (Kd, normalized)
Unmodified1.0
This compound at position 70.6 (tighter binding)
This compound at position 121.8 (weaker binding)

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite (B1245037)

This protocol describes a plausible synthetic route to the this compound phosphoramidite building block required for solid-phase RNA synthesis. This proposed synthesis utilizes a Mannich-type reaction.

Materials:

  • Uridine

  • Formaldehyde (B43269) (37% aqueous solution)

  • Pyrrolidine

  • Acetic acid

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile

Procedure:

  • Synthesis of this compound: a. In a round-bottom flask, dissolve uridine (1 eq) in a mixture of water and acetic acid. b. Add formaldehyde (1.5 eq) and pyrrolidine (1.5 eq) to the solution. c. Stir the reaction mixture at room temperature for 24 hours. d. Monitor the reaction by TLC. e. Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with DCM. f. Purify the crude product by silica gel column chromatography to obtain this compound.

  • 5'-O-DMT Protection: a. Dry the this compound under high vacuum. b. Dissolve the dried product in anhydrous pyridine. c. Add DMT-Cl (1.2 eq) portion-wise at 0°C. d. Allow the reaction to warm to room temperature and stir for 12 hours. e. Quench the reaction with methanol. f. Evaporate the solvent and purify the residue by silica gel column chromatography to yield 5'-O-DMT-5-Pyrrolidinomethyluridine.

  • Phosphitylation: a. Dry the 5'-O-DMT-5-Pyrrolidinomethyluridine under high vacuum. b. Dissolve the dried compound in anhydrous DCM. c. Add DIPEA (3 eq). d. Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise. e. Stir the reaction at room temperature for 2 hours. f. Quench the reaction with methanol. g. Purify the crude product by silica gel column chromatography under an inert atmosphere to obtain the final this compound phosphoramidite.

Protocol 2: Solid-Phase Synthesis of RNA Containing this compound

This protocol outlines the incorporation of the custom phosphoramidite into an RNA oligonucleotide using an automated solid-phase synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.

  • Standard RNA phosphoramidites (A, C, G, U)

  • This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in DCM)

  • Anhydrous acetonitrile

  • Ammonium hydroxide/methylamine (AMA) solution

  • Triethylamine trihydrofluoride (TEA·3HF)

Procedure (Automated Synthesis Cycle):

  • Deblocking: The 5'-DMT group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.

  • Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. An extended coupling time of 10-15 minutes is recommended for modified phosphoramidites to ensure high coupling efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired RNA sequence.

Post-Synthesis Cleavage and Deprotection:

  • Cleavage and Base Deprotection: The synthesized RNA is cleaved from the CPG support, and the cyanoethyl phosphate protecting groups and exocyclic amine protecting groups are removed by incubation in AMA solution at 65°C for 20 minutes.

  • 2'-O-Silyl Group Deprotection: The 2'-TBDMS protecting groups are removed by treatment with TEA·3HF in DMSO at 65°C for 2.5 hours.

  • Purification: The crude RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Visualizations

Synthesis_of_5_Pyrrolidinomethyluridine_Phosphoramidite Uridine Uridine Modified_Uridine This compound Uridine->Modified_Uridine Mannich Reaction Reagents1 Formaldehyde, Pyrrolidine, Acetic Acid Reagents1->Modified_Uridine DMT_Uridine 5'-O-DMT- This compound Modified_Uridine->DMT_Uridine 5'-O-DMT Protection Reagents2 DMT-Cl, Pyridine Reagents2->DMT_Uridine Phosphoramidite This compound Phosphoramidite DMT_Uridine->Phosphoramidite Phosphitylation Reagents3 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA Reagents3->Phosphoramidite

Caption: Proposed synthesis of this compound phosphoramidite.

RNA_Solid_Phase_Synthesis_Workflow Start Start: Nucleoside on Solid Support Deblocking 1. Deblocking (Remove 5'-DMT) Start->Deblocking Coupling 2. Coupling (Add this compound Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (Block unreacted ends) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Repeat Repeat for next nucleotide Oxidation->Repeat Repeat->Deblocking Next cycle Cleavage Cleavage & Deprotection Repeat->Cleavage End of synthesis Purification Purification (PAGE or HPLC) Cleavage->Purification Final_RNA Final Modified RNA Purification->Final_RNA

Caption: Workflow for solid-phase synthesis of modified RNA.

Hypothetical_Signaling_Pathway cluster_gene_expression Gene Expression Regulation cluster_modified_rna Effect of this compound Modification Unmodified_mRNA Unmodified mRNA Translation_Complex Translation Initiation Complex Unmodified_mRNA->Translation_Complex Standard Binding RBP Regulatory Protein (RBP) RBP->Unmodified_mRNA Binds & Represses Translation Modified_mRNA This compound Modified mRNA RBP->Modified_mRNA Binding Inhibited Protein_Product Protein Product Translation_Complex->Protein_Product Translation Enhanced_Translation_Complex Enhanced Translation Initiation Complex Modified_mRNA->Enhanced_Translation_Complex Enhanced Binding Increased_Protein Increased Protein Product Enhanced_Translation_Complex->Increased_Protein Increased Translation

Caption: Hypothetical pathway showing enhanced protein production.

Detecting 5-Pyrrolidinomethyluridine in tRNA: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the field of epitranscriptomics continues to expand, the precise detection and quantification of modified ribonucleosides in transfer RNA (tRNA) are paramount for understanding their roles in cellular processes and disease. This application note provides detailed methods and protocols for the detection of a specific modified uridine, 5-Pyrrolidinomethyluridine, in tRNA, aimed at researchers, scientists, and drug development professionals.

Introduction

Post-transcriptional modifications of tRNA are critical for its structure, stability, and function in protein synthesis. This compound is a lesser-studied modified nucleoside, and its accurate detection is essential for elucidating its biological significance. The primary method for the sensitive and specific detection of such modifications is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This document outlines a comprehensive workflow for the detection and relative quantification of this compound in tRNA samples.

Overview of Detection Methods

The detection of this compound in tRNA predominantly relies on the highly sensitive and specific technique of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This method allows for the accurate identification and quantification of modified nucleosides within a complex biological matrix. An alternative, though currently less established, approach would be immuno-based, such as immunoprecipitation, which would require a specific antibody against this compound.

MethodPrincipleProsCons
LC-MS/MS Chromatographic separation of enzymatically digested tRNA nucleosides followed by mass-based detection and fragmentation analysis.[1][2]High sensitivity and specificity; allows for quantification; can detect multiple modifications simultaneously.Requires specialized equipment and expertise; availability of a pure standard is crucial for absolute quantification.
Immunoprecipitation (IP) Enrichment of tRNA molecules containing this compound using a specific antibody.Can isolate intact tRNA for downstream analysis.Highly dependent on the availability of a specific and high-affinity antibody, which is currently not commercially available.

Due to the lack of a commercially available antibody specific for this compound, this guide will focus on the LC-MS/MS method.

Experimental Protocol: Detection of this compound by LC-MS/MS

This protocol details the necessary steps from tRNA extraction to data analysis for the successful detection of this compound.

I. tRNA Isolation and Purification

High-purity tRNA is essential for accurate analysis.

  • Cell Lysis and Total RNA Extraction:

    • Harvest cells and perform lysis using a suitable buffer (e.g., containing Tris-HCl, EDTA, SDS).

    • Extract total RNA using a phenol-chloroform extraction method or a commercial RNA purification kit.

  • tRNA Enrichment:

    • Enrich for tRNA from the total RNA sample. This can be achieved through size-exclusion chromatography or by using specialized tRNA purification kits.

    • Assess the purity and concentration of the isolated tRNA using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

II. Enzymatic Hydrolysis of tRNA to Nucleosides

Complete digestion of the tRNA polymer into its constituent nucleosides is critical.[1]

  • Reaction Setup:

    • In a sterile microcentrifuge tube, combine 1-5 µg of purified tRNA with a digestion buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate).

    • Add a cocktail of nucleases for complete digestion. A common combination includes Nuclease P1 (to hydrolyze the phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Enzyme Inactivation and Sample Preparation:

    • Inactivate the enzymes by heating the sample at 95°C for 5 minutes or by adding a compatible solvent.

    • Centrifuge the sample to pellet any denatured protein and transfer the supernatant containing the nucleosides to a new tube.

    • Filter the sample through a 0.22 µm filter before HPLC analysis.

III. HPLC Separation of Nucleosides

Reversed-phase HPLC is used to separate the individual nucleosides.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.

  • Gradient: A linear gradient from 0% to 40% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: Maintained at 30-40°C.

  • Injection Volume: 5-10 µL.

IV. Mass Spectrometry Detection and Quantification

A triple quadrupole mass spectrometer is typically used for targeted analysis.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters for this compound:

    • Precursor Ion (Q1): The protonated molecular ion [M+H]⁺. The exact mass of this compound needs to be calculated from its chemical formula (C14H21N3O6), which is 327.1430 g/mol . Therefore, the m/z for the precursor ion would be approximately 328.15.

    • Product Ion (Q3): The characteristic fragment ion generated by collision-induced dissociation (CID). A major fragment is expected from the cleavage of the glycosidic bond, resulting in the protonated base. The exact m/z of the product ion would need to be determined experimentally using a purified standard or by in-silico fragmentation prediction.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and specific MRM transition.

    • Quantify the peak area. For relative quantification, normalize the peak area of this compound to the peak area of one of the four canonical nucleosides (e.g., Adenosine or Guanosine). For absolute quantification, a standard curve generated from a pure this compound standard is required.

Data Presentation

Table 1: Hypothetical Quantitative LC-MS/MS Data for this compound

Sample IDThis compound Peak AreaGuanosine Peak AreaNormalized Abundance (this compound / Guanosine)
Control 115,0001,500,0000.010
Control 216,5001,550,0000.011
Treatment 135,0001,480,0000.024
Treatment 238,5001,520,0000.025

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis LC-MS/MS Analysis cluster_output Output start Cell Culture / Tissue Sample total_rna Total RNA Extraction start->total_rna purified_trna tRNA Purification total_rna->purified_trna hydrolysis Enzymatic Hydrolysis to Nucleosides purified_trna->hydrolysis hplc HPLC Separation hydrolysis->hplc msms Tandem Mass Spectrometry (MRM) hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis result Detection & Quantification of this compound data_analysis->result

Caption: Workflow for the detection of this compound in tRNA.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the detection and relative quantification of this compound in tRNA. The successful application of this protocol will enable researchers to investigate the prevalence and potential functional roles of this modification in various biological contexts. The development of a synthetic standard for this compound and a specific antibody would further enhance the capabilities for its absolute quantification and the study of its dynamics in intact tRNA molecules.

References

Application Note: Quantitative Analysis of 5-Pyrrolidinomethyluridine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of 5-Pyrrolidinomethyluridine, a modified pyrimidine (B1678525) nucleoside, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Modified nucleosides are of increasing interest as potential biomarkers and therapeutic targets. This protocol outlines the procedures for sample preparation, LC-MS/MS parameters, and data analysis. Due to the limited availability of experimental data for this compound, this note also includes predicted mass spectrometry values and a hypothetical metabolic pathway to guide researchers. All presented quantitative MS data are theoretical and require experimental validation.

Introduction

Post-transcriptional modification of RNA is a critical mechanism for regulating gene expression and protein synthesis.[1] Modifications at the C5 position of uridine (B1682114), in particular, are known to play a significant role in the structure and function of transfer RNA (tRNA), influencing codon recognition and translational fidelity.[2][3] this compound is a complex modified nucleoside whose biological significance is an active area of investigation. Accurate and sensitive quantification of such modifications is essential for understanding their roles in cellular processes and their potential as biomarkers in various diseases. LC-MS/MS offers the high sensitivity and specificity required for the analysis of these low-abundance molecules in complex biological samples.[4][5]

Predicted Mass Spectrometry Data

Table 1: Predicted Mass and Retention Time for this compound

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Predicted Retention Time (min)
This compoundC₁₄H₂₁N₃O₆327.1430328.15093.5 - 5.5
Note: Predicted retention time is an estimate based on a typical C18 reversed-phase column and the gradient described in the protocol below. Actual retention time will vary depending on the specific LC system and conditions.

Table 2: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative FragmentationCollision Energy (eV) - Predicted
This compound328.15196.10[M+H-ribose]⁺15 - 25
This compound328.15125.03[M+H-ribose-pyrrolidine]⁺30 - 40
Note: Collision energies are starting estimates and require optimization on the specific mass spectrometer being used.

Experimental Protocols

Sample Preparation: RNA Extraction and Enzymatic Hydrolysis

This protocol is designed for the analysis of this compound from total RNA isolated from cells or tissues.

Materials:

  • TRIzol™ Reagent or equivalent for RNA extraction

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 5.3)

  • Ultrapure water

  • 10 kDa molecular weight cutoff (MWCO) filters

Procedure:

  • RNA Extraction: Isolate total RNA from the biological sample using a standard phenol-chloroform extraction method (e.g., TRIzol) according to the manufacturer's instructions. Ensure high purity of the RNA sample.

  • RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~2.0.

  • Enzymatic Digestion:

    • In a microcentrifuge tube, combine 1-5 µg of total RNA with 2 units of Nuclease P1 in 10 mM ammonium acetate buffer (pH 5.3).

    • Incubate the mixture at 42°C for 2 hours.

    • Add 1 unit of Bacterial Alkaline Phosphatase (BAP) to the reaction.

    • Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.

  • Sample Cleanup:

    • Centrifuge the digested sample through a 10 kDa MWCO filter to remove the enzymes.[7]

    • Collect the filtrate containing the nucleosides.

    • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography Protocol

Table 3: LC Parameters

ParameterSetting
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% B
Mass Spectrometry Protocol

Table 4: MS Parameters

ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr
Collision Gas Argon
Note: These parameters are typical and should be optimized for the specific instrument in use.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Cell/Tissue) RNA_Extraction Total RNA Extraction BiologicalSample->RNA_Extraction Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & BAP) RNA_Extraction->Enzymatic_Digestion Sample_Cleanup Sample Cleanup (10 kDa MWCO Filter) Enzymatic_Digestion->Sample_Cleanup LC_Separation LC Separation (Reversed-Phase C18) Sample_Cleanup->LC_Separation Inject Nucleoside Mix MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis.

Hypothetical Metabolic Pathway

The biosynthesis of 5-substituted uridines in tRNA often involves a multi-step enzymatic process starting from uridine within the tRNA molecule. The following diagram presents a hypothetical pathway for the formation of this compound, drawing parallels from the biosynthesis of other modified pyrimidines.[8]

G tRNA_Uridine tRNA with Uridine tRNA_Intermediate1 tRNA with 5-Hydroxymethyluridine tRNA_Uridine->tRNA_Intermediate1 Hydroxymethylation Enzyme1 Methyltransferase-like Enzyme (e.g., TET) tRNA_Intermediate2 tRNA with 5-Formyluridine tRNA_Intermediate1->tRNA_Intermediate2 Oxidation Enzyme2 Dehydrogenase tRNA_Final tRNA with this compound tRNA_Intermediate2->tRNA_Final Proline Proline/Putrescine (Pyrrolidine source) Proline->tRNA_Final Enzyme3 Reductive Amination/ Conjugation Enzyme Enzyme3->tRNA_Final Reductive Amination

Caption: Hypothetical biosynthesis of this compound.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust framework for the sensitive and specific quantification of this compound. While the provided mass spectrometry parameters are based on theoretical predictions and require empirical validation, they offer a solid foundation for method development. This protocol will aid researchers in elucidating the biological roles of this modified nucleoside and assessing its potential as a biomarker in health and disease. Further research is necessary to confirm the fragmentation patterns and to understand the precise biological pathways involving this compound.

References

Application Notes and Protocols for the HPLC Purification of 5-Pyrrolidinomethyluridine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modifications into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. 5-Pyrrolidinomethyluridine is a modification that introduces a secondary amine, which can alter the structural and functional properties of the oligonucleotide, such as nuclease resistance and binding affinity. The successful synthesis of these modified oligonucleotides necessitates a robust purification strategy to isolate the full-length, modified product from synthetic impurities. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP HPLC) is a widely adopted and effective method for the purification of synthetic oligonucleotides, including those with modifications.[1][2][3] This document provides detailed application notes and protocols for the analytical and preparative HPLC purification of this compound-modified oligonucleotides.

The 5-pyrrolidinomethyl modification imparts a degree of hydrophobicity to the uridine (B1682114) base, which can be leveraged for effective separation by RP-HPLC. The retention time of the modified oligonucleotide will be influenced by the number and position of these modifications, as well as the overall sequence length and composition.[4][5]

Experimental Workflow

Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification HPLC Purification cluster_post_purification Post-Purification Processing SolidPhase Solid-Phase Synthesis Cleavage Cleavage & Deprotection SolidPhase->Cleavage Crude Crude Oligonucleotide Cleavage->Crude SamplePrep Sample Preparation Crude->SamplePrep HPLCPurification IP-RP HPLC SamplePrep->HPLCPurification FractionCollection Fraction Collection HPLCPurification->FractionCollection Quantification Quantification (UV-Vis) FractionCollection->Quantification QC Quality Control (LC-MS) Quantification->QC Lyophilization Lyophilization QC->Lyophilization FinalProduct Pure Oligonucleotide Lyophilization->FinalProduct Analytical_HPLC cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase Prepare Mobile Phases (A: HFIP/TEA in Water, B: ACN) Equilibrate Equilibrate Column MobilePhase->Equilibrate Sample Prepare Sample (Dissolve & Filter) Inject Inject Sample Sample->Inject Equilibrate->Inject Gradient Run Gradient Inject->Gradient Detect Detect at 260 nm Gradient->Detect Integrate Integrate Peaks Detect->Integrate Purity Determine Purity Integrate->Purity Preparative_HPLC cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification MobilePhase Prepare Mobile Phases (A: TEAA, B: ACN/TEAA) Equilibrate Equilibrate Column MobilePhase->Equilibrate Sample Prepare Sample (Dissolve & Filter) Inject Inject Sample Sample->Inject Equilibrate->Inject Gradient Run Gradient Inject->Gradient Collect Collect Fractions Gradient->Collect Combine Combine Fractions Collect->Combine Analyze Quantify & QC Combine->Analyze Lyophilize Lyophilize Analyze->Lyophilize

References

Application Note: Utilizing 5-Methyluridine (m⁵U) tRNA Modification to Study Ribosome Translocation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The translocation of the ribosome along mRNA is a fundamental step in protein synthesis, representing a key target for therapeutic intervention and a subject of intense research. The post-transcriptional modification of tRNA molecules plays a crucial role in modulating the efficiency and fidelity of this process. One of the most conserved tRNA modifications is 5-methyluridine (B1664183) at position 54 (m⁵U54), located in the T-loop.[1][2] Recent studies have revealed that m⁵U54 acts as a modulator of ribosome translocation.[3] Cells lacking the enzymes responsible for this modification (TrmA in E. coli or Trm2 in S. cerevisiae) exhibit desensitization to small molecule inhibitors that target the translocation step.[3][4][5] This phenomenon provides a powerful tool for researchers studying the mechanics of ribosome translocation and the mechanism of action of translocation inhibitors. By comparing translation dynamics in systems with and without m⁵U54-modified tRNA, scientists can dissect the role of tRNA structure in translocation and screen for novel inhibitory compounds.

Mechanism of Action

The m⁵U54 modification helps to stabilize the tertiary structure of the tRNA molecule.[6] This structural integrity appears to be critical for the standard interaction between the tRNA and the ribosome during the elongation cycle. In the presence of translocation inhibitors like hygromycin B, which binds to the ribosomal A site, the ribosome stalls.[4][7] Hygromycin B prevents the movement of the peptidyl-tRNA from the A site to the P site.[4] However, in tRNAs lacking the m⁵U54 modification, the T-loop may possess increased flexibility. This alteration appears to lower the energetic barrier for translocation, allowing the ribosome to overcome the inhibitory effect of hygromycin B to some extent.[3][4] Consequently, cells with m⁵U54-deficient tRNAs show greater resistance to translocation inhibitors, and in vitro translation systems can proceed past the point of inhibition.[3][4] This differential sensitivity makes the m⁵U54 modification status a valuable experimental variable for studying translocation dynamics.

Quantitative Data

The effect of the m⁵U54 modification on ribosome translocation can be quantified by measuring the rates of peptide bond formation in the presence of translocation inhibitors. The following table summarizes kinetic data from in vitro translation assays comparing tRNAPhe with the native m⁵U54 modification to tRNAPhe lacking it (tRNAPhe,-m5U).

ConditiontRNA TypeObserved Rate Constant (k_obs, min⁻¹)Fold Change (-m⁵U / +m⁵U)
Dipeptide Formation (k_obs,1)
No InhibitorNative (+m⁵U)1.5 ± 0.1N/A
No InhibitorDeficient (-m⁵U)1.3 ± 0.10.87
+ 50 µM Hygromycin BNative (+m⁵U)No productN/A
+ 50 µM Hygromycin BDeficient (-m⁵U)0.07 ± 0.01-
Tripeptide Formation (k_obs,2)
No InhibitorNative (+m⁵U)0.35 ± 0.04N/A
No InhibitorDeficient (-m⁵U)0.15 ± 0.010.43

Data is conceptually derived from findings presented in Jones et al., PNAS (2024), which demonstrated that m⁵U54-deficient tRNAs are desensitized to translocation inhibitors, allowing for product formation where native tRNAs would be stalled.[3][4]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the molecular mechanism of ribosome translocation and the experimental workflows used to study the role of the m⁵U54 tRNA modification.

Ribosome_Translocation_Cycle cluster_ribosome Ribosome P_site P site A_site A site E_site E site Decoding 1. Decoding aa-tRNA arrives at A site Peptidyl_Transfer 2. Peptidyl Transfer Peptide chain moves to A-site tRNA Decoding->Peptidyl_Transfer PRE_Translocation PRE-translocation State Deacylated tRNA in P site Peptidyl-tRNA in A site Peptidyl_Transfer->PRE_Translocation Translocation 3. Translocation EF-G GTP Hydrolysis PRE_Translocation->Translocation POST_Translocation POST-translocation State Peptidyl-tRNA in P site Deacylated tRNA in E site Translocation->POST_Translocation Exit 4. Exit Deacylated tRNA leaves E site POST_Translocation->Exit Exit->Decoding New Cycle HygromycinB Hygromycin B Inhibits Translocation HygromycinB->Translocation m5U54 m⁵U54 Modification Modulates Translocation & Inhibitor Sensitivity m5U54->Translocation

Caption: The ribosome elongation cycle and points of intervention.

In_Vitro_Translation_Workflow start Start prep_tRNA Prepare tRNA Pools 1. Native tRNA (+m⁵U) 2. Deficient tRNA (-m⁵U) start->prep_tRNA setup_rxn Set up PURExpress® Reactions (Ribosomes, Factors, mRNA, Amino Acids) prep_tRNA->setup_rxn split_rxn Split Reactions into Four Groups setup_rxn->split_rxn group1 Group 1: + Native tRNA + Inhibitor split_rxn->group1 group2 Group 2: + Native tRNA - Inhibitor split_rxn->group2 group3 Group 3: + Deficient tRNA + Inhibitor split_rxn->group3 group4 Group 4: + Deficient tRNA - Inhibitor split_rxn->group4 incubate Incubate at 37°C (Time Course) group1->incubate group2->incubate group3->incubate group4->incubate quench Quench Reactions incubate->quench analyze Analyze Products by LC-MS/MS quench->analyze quantify Quantify Di/Tri-peptide Formation Calculate Observed Rate Constants analyze->quantify end End quantify->end

Caption: Workflow for in vitro translation assay.

Ribosome_Profiling_Workflow start Start culture_cells Culture Yeast Strains 1. Wild-Type (TRM2) 2. Knockout (trm2Δ) start->culture_cells treat_cells Treat with Translocation Inhibitor (e.g., Hygromycin B) or Mock culture_cells->treat_cells arrest_translation Arrest Translation (Cycloheximide) Harvest Cells treat_cells->arrest_translation lyse_cells Lyse Cells & Treat with RNase I arrest_translation->lyse_cells isolate_monosomes Isolate 80S Monosomes (Sucrose Gradient Ultracentrifugation) lyse_cells->isolate_monosomes extract_fp Extract Ribosome-Protected Footprints (RPFs) isolate_monosomes->extract_fp library_prep Prepare Sequencing Library from RPFs extract_fp->library_prep sequence High-Throughput Sequencing library_prep->sequence analyze Data Analysis: - Map reads to transcriptome - Calculate ribosome occupancy - Analyze footprint distribution sequence->analyze end End analyze->end

Caption: Workflow for ribosome profiling experiment.

Experimental Protocols

Protocol 1: Preparation of m⁵U54-deficient tRNA

This protocol describes the purification of bulk tRNA from an E. coli strain lacking the trmA gene, which is responsible for the m⁵U54 modification.

Materials:

  • E. coli K-12 trmA knockout strain and corresponding wild-type strain.

  • Luria-Bertani (LB) medium.

  • Buffer A: 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1.5 M NaCl.

  • DEAE-cellulose column.

  • Isopropanol and Ethanol (B145695) (70%).

  • RNase-free water.

Procedure:

  • Grow 1 L cultures of both wild-type and trmA knockout E. coli strains to late-log phase (OD₆₀₀ ≈ 0.8).

  • Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 10 mL of ice-cold water and extract total RNA using a hot phenol-chloroform extraction method.

  • Precipitate the RNA with ethanol and resuspend the pellet in Buffer A.

  • Load the RNA solution onto a DEAE-cellulose column pre-equilibrated with Buffer A.

  • Wash the column extensively with Buffer A to remove 5S rRNA and other small RNAs.

  • Elute the tRNA from the column using a linear gradient of NaCl (from 1.5 M to 2.0 M) in 10 mM Tris-HCl pH 7.5 and 10 mM MgCl₂.

  • Collect fractions and identify those containing tRNA by A₂₆₀ measurement and urea-PAGE analysis.

  • Pool the tRNA-containing fractions and precipitate the tRNA by adding 0.7 volumes of isopropanol.

  • Wash the tRNA pellet with 70% ethanol, air dry, and resuspend in RNase-free water.

  • Quantify the tRNA concentration using A₂₆₀ (1 A₂₆₀ unit = 40 µg/mL). Verify the absence of m⁵U in the knockout prep using LC-MS/MS.[8]

Protocol 2: In Vitro Translation Assay for Translocation Inhibition

This protocol uses a reconstituted cell-free protein synthesis system (e.g., PURE system) to measure the effect of m⁵U54 on translocation in the presence of an inhibitor.[9][10]

Materials:

  • PURExpress® Δ Ribosome Kit (or similar).

  • Purified 70S ribosomes.

  • Purified native (+m⁵U) and deficient (-m⁵U) tRNA pools (from Protocol 1).

  • Synthetic mRNA template encoding a short peptide (e.g., Met-Phe-Lys).

  • [³⁵S]-Methionine.

  • Hygromycin B stock solution.

  • Formic acid.

  • Thin Layer Chromatography (TLC) plates.

  • Phosphorimager.

Procedure:

  • Prepare a master mix of the PURE system components according to the manufacturer's instructions, omitting ribosomes and tRNA.

  • Set up four separate reaction tubes on ice:

    • Tube 1: Master mix + native tRNA + Hygromycin B (final concentration 50 µM).

    • Tube 2: Master mix + native tRNA + vehicle control.

    • Tube 3: Master mix + deficient tRNA + Hygromycin B (final concentration 50 µM).

    • Tube 4: Master mix + deficient tRNA + vehicle control.

  • Add [³⁵S]-Methionine and the synthetic mRNA template to all tubes.

  • Initiate the reactions by adding purified 70S ribosomes and moving the tubes to a 37°C incubator.

  • At various time points (e.g., 0, 1, 5, 15, 30 minutes), remove an aliquot from each reaction and quench it by adding an equal volume of 1 M formic acid.

  • Spot the quenched aliquots onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., butanol:acetic acid:water) to separate unreacted methionine from the formed di- and tri-peptides.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Visualize the results using a phosphorimager and quantify the spot intensities to determine the amount of peptide formed over time.

  • Calculate the observed rate constants (k_obs) for peptide formation for each condition by fitting the data to a single-exponential equation.

Protocol 3: Ribosome Profiling in Yeast to Assess Genome-wide Translocation

This protocol outlines a method for ribosome profiling (Ribo-Seq) in S. cerevisiae to compare the effects of a translocation inhibitor on wild-type vs. trm2Δ strains.[11][12][13]

Materials:

  • Wild-type (TRM2) and trm2ΔS. cerevisiae strains.

  • YPD medium.

  • Hygromycin B.

  • Cycloheximide (B1669411).

  • Lysis Buffer (20 mM Tris-HCl pH 8.0, 140 mM KCl, 1.5 mM MgCl₂, 1% Triton X-100, 100 µg/mL cycloheximide).

  • RNase I.

  • Sucrose (B13894) solutions for gradient (10-50%).

  • RNA purification kits.

  • Sequencing library preparation kit for small RNAs.

Procedure:

  • Grow parallel cultures of wild-type and trm2Δ yeast in YPD to mid-log phase (OD₆₀₀ ≈ 0.6).

  • Treat half of the cultures with a sub-lethal concentration of hygromycin B for a defined period (e.g., 10 minutes). Treat the other half with a vehicle control.

  • Add cycloheximide (100 µg/mL) to all cultures and incubate for 2 minutes with shaking to arrest translating ribosomes.

  • Rapidly harvest cells by vacuum filtration and flash-freeze in liquid nitrogen.

  • Lyse the cells by cryo-grinding. Resuspend the powdered lysate in ice-cold Lysis Buffer.

  • Clarify the lysate by centrifugation. Treat the supernatant with RNase I to digest mRNA not protected by ribosomes.

  • Load the digested lysate onto a 10-50% sucrose gradient and separate the 80S monosome fraction by ultracentrifugation.

  • Fractionate the gradient and collect the 80S peak.

  • Extract the ribosome-protected mRNA fragments (RPFs) from the monosome fraction using phenol-chloroform extraction or a suitable RNA purification kit.

  • Isolate RPFs of the correct size (typically ~28-30 nt) by denaturing PAGE.

  • Construct a sequencing library from the purified RPFs. This involves 3' dephosphorylation, ligation of a 3' adapter, reverse transcription, circularization, and PCR amplification.

  • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Remove adapter sequences and align the reads to the yeast transcriptome.

    • Calculate ribosome occupancy for each gene.

    • Analyze the distribution of ribosome footprints along transcripts to identify sites of ribosome stalling, which are expected to be more pronounced in the wild-type strain treated with hygromycin B compared to the trm2Δ strain.

References

Application Notes and Protocols: Enzymatic Ligation of 5-Pyrrolidinomethyluridine-Containing RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating RNA structure-function relationships, developing RNA-based therapeutics, and creating novel molecular probes.[1][2] 5-Pyrrolidinomethyluridine is a modified nucleoside that can be introduced into synthetic RNA oligonucleotides to confer unique properties, such as altered thermal stability and protein-binding characteristics.[3] Enzymatic ligation provides an efficient method for incorporating these modified oligonucleotides into larger RNA molecules, overcoming the length limitations of solid-phase synthesis.[1][2]

This document provides a detailed protocol for the enzymatic ligation of an RNA oligonucleotide containing this compound to another RNA molecule using a splinted ligation approach with T4 DNA Ligase. This method relies on a DNA splint that is complementary to the ends of the two RNA fragments, creating a temporary RNA:DNA hybrid duplex that is a substrate for the ligase.[2][4][5]

Data Presentation

The efficiency of enzymatic ligation can be influenced by the nature of the modification at or near the ligation junction. While specific quantitative data for the ligation of this compound-containing RNA is not extensively published, the following table summarizes representative ligation efficiencies for other 5-substituted uridine (B1682114) modifications. This data can be used to estimate the expected yield and to optimize reaction conditions.

RNA Acceptor (3'-end)RNA Donor (5'-end)Modification near Ligation JunctionLigaseLigation Efficiency (%)Reference Analogy
Unmodified RNARNA with 5-Methyluridine5-Methyluridine at +1 of donorT4 DNA Ligase~80-95[6]
Unmodified RNARNA with 5-Ethyluridine5-Ethyluridine at +1 of donorT4 DNA Ligase~75-90[6]
Unmodified RNARNA with 5-Aminomethyluridine5-Aminomethyluridine at +1 of donorT4 DNA Ligase~70-85[7]
Unmodified RNA RNA with this compound This compound at +1 of donor T4 DNA Ligase ~65-80 (Estimated) Inference

Note: The estimated efficiency for this compound is based on the general observation that bulkier 5-substituents can be accommodated by DNA and RNA polymerases, and by extension, may be tolerated by ligases, albeit with a potential reduction in efficiency compared to smaller modifications.[8][9] Empirical optimization is recommended.

Experimental Protocols

Protocol 1: Phosphorylation of the 5'-Terminus of the this compound-Containing RNA Donor

This protocol describes the 5'-phosphorylation of the RNA oligonucleotide containing the this compound modification, which is essential for the subsequent ligation reaction.

Materials:

  • This compound-containing RNA oligonucleotide (RNA Donor)

  • T4 Polynucleotide Kinase (PNK)

  • 10X T4 PNK Reaction Buffer

  • ATP (10 mM)

  • Nuclease-free water

Procedure:

  • In a sterile, nuclease-free microcentrifuge tube, combine the following components on ice:

    • RNA Donor (100 pmol): x µL

    • 10X T4 PNK Reaction Buffer: 2 µL

    • ATP (10 mM): 2 µL

    • T4 Polynucleotide Kinase (10 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • To inactivate the T4 PNK, heat the reaction at 65°C for 20 minutes.

  • The phosphorylated RNA donor is now ready for the ligation reaction or can be stored at -20°C.

Protocol 2: Splinted Ligation of this compound-Containing RNA

This protocol details the ligation of the 5'-phosphorylated RNA donor containing this compound to an RNA acceptor molecule using a DNA splint and T4 DNA Ligase.

Materials:

  • Phosphorylated this compound-containing RNA Donor (from Protocol 1)

  • RNA Acceptor (with a 3'-hydroxyl group)

  • DNA Splint oligonucleotide (complementary to the 3'-end of the RNA Acceptor and the 5'-end of the RNA Donor)

  • T4 DNA Ligase

  • 10X T4 DNA Ligase Reaction Buffer

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Annealing Reaction: In a sterile, nuclease-free microcentrifuge tube, combine the following:

    • RNA Acceptor (20 µM): 1 µL

    • Phosphorylated RNA Donor (20 µM): 1.1 µL

    • DNA Splint (25 µM): 0.8 µL

    • Nuclease-free water: 5.1 µL

  • Heat the mixture to 90°C for 2 minutes and then cool slowly to 25°C to allow for proper annealing of the RNA fragments to the DNA splint.

  • Ligation Reaction: To the annealed mixture, add the following components on ice:

    • 10X T4 DNA Ligase Buffer: 1 µL

    • RNase Inhibitor (40 U/µL): 0.5 µL

    • T4 DNA Ligase (high concentration, e.g., 2000 U/µL): 1 µL

  • Mix gently and incubate at 37°C for at least 1 hour. Longer incubation times (up to 4 hours) may increase ligation efficiency but also risk RNA degradation.[2]

  • Stop the reaction by adding 1 µL of 0.5 M EDTA, pH 8.0.

  • Analysis and Purification: The ligation product can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The ligated RNA product will have a higher molecular weight than the individual acceptor and donor fragments. The product can be purified from the gel by elution and ethanol (B145695) precipitation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep RNA Preparation cluster_reaction Enzymatic Reactions cluster_analysis Analysis & Purification rna_donor This compound RNA Donor phosphorylation 5' Phosphorylation (T4 PNK, ATP) rna_donor->phosphorylation rna_acceptor RNA Acceptor annealing Annealing (Heat & Cool) rna_acceptor->annealing dna_splint DNA Splint dna_splint->annealing phosphorylation->annealing ligation Ligation (T4 DNA Ligase) annealing->ligation page Denaturing PAGE ligation->page purification Gel Purification page->purification final_product Purified Ligated RNA purification->final_product

Caption: Experimental workflow for the enzymatic ligation of this compound-containing RNA.

Hypothetical Signaling Pathway Application

signaling_pathway modified_rna This compound -Modified RNA Therapeutic cell_membrane Cell Membrane modified_rna->cell_membrane Delivery (e.g., LNP) target_protein Target Intracellular Protein (e.g., RNA-binding protein) modified_rna->target_protein Binding & Inhibition downstream_effect Modulation of Downstream Signaling target_protein->downstream_effect cellular_response Therapeutic Cellular Response downstream_effect->cellular_response

Caption: Hypothetical mechanism of action for a this compound-modified RNA therapeutic.

References

Application Notes and Protocols: 5-Substituted Uridines as Probes for RNA Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

A focus on 5-Pyrrolidinomethyluridine (B12406962) and related analogs

Introduction

The C5 position of uridine (B1682114) is solvent-exposed in the major groove of A-form RNA helices, making it an ideal site for chemical modification. These modifications can introduce spectroscopic handles, cross-linking agents, or affinity tags. The choice of the substituent dictates the specific application, ranging from monitoring RNA folding and conformational changes to identifying binding partners and mapping interaction interfaces.

I. Applications of 5-Substituted Uridines in RNA Research

The versatility of 5-substituted uridines allows for a broad range of applications in RNA biology and drug discovery.

  • Probing RNA Structure and Dynamics: Fluorescent 5-substituted uridines can act as sensitive reporters of the local RNA environment. Changes in fluorescence intensity, emission wavelength, and anisotropy can provide insights into RNA folding, conformational changes induced by ligand binding, and the dynamics of specific RNA regions.

  • Investigating RNA-Protein Interactions: Photo-cross-linking groups attached at the C5 position of uridine can be used to identify proteins that bind to a specific RNA sequence. Upon UV irradiation, a covalent bond is formed between the RNA and the interacting protein, allowing for the identification of the binding partner through techniques like SDS-PAGE and mass spectrometry.

  • Mapping Small Molecule Binding Sites: The displacement of a fluorescently labeled peptide or the quenching of a fluorescent probe upon small molecule binding can be utilized to screen for and characterize compounds that target specific RNA structures.[1][2]

  • Modulating RNA Function: The introduction of bulky or charged groups at the C5 position can be used to probe the functional importance of specific uridine residues in processes such as catalysis by ribozymes or translation of mRNA. The modification can either enhance or inhibit the biological activity, providing valuable structure-function insights.

  • Therapeutic Applications: Modified RNAs containing 5-substituted pyrimidines have been shown to have enhanced stability and translational efficacy, which is crucial for the development of RNA-based therapeutics like mRNA vaccines.[3]

II. Quantitative Data Summary

The following tables summarize key quantitative parameters for representative 5-substituted uridine analogs used as RNA probes. This data is essential for experimental design and interpretation.

Table 1: Spectroscopic Properties of Fluorescent Uridine Analogs

Fluorescent AnalogExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ) in dsRNAReference
Pyrrolo-C3574650.06[4]
Thiazole Orange-Uridine470507-[5]

Table 2: Binding Affinities and Kinetic Parameters

RNA-Ligand InteractionDissociation Constant (Kd)IC50Reference
Proflavin displacement of RB-Rev from RRE RNA-~14.0 µM[1]
ICR 191 displacement of RB-Rev from RRE RNA-~6.3 µM[1]
Neomycin displacement of RB-Rev from RRE RNA-~2.3 µM[1]

III. Experimental Protocols

This section provides detailed methodologies for the incorporation of 5-substituted uridines into RNA and their use in structural and functional studies.

Protocol 1: Synthesis of RNA containing 5-Substituted Uridines

The most common method for incorporating modified nucleosides into RNA is through solid-phase synthesis using phosphoramidite (B1245037) chemistry.

Materials:

  • 5'-O-DMT-2'-O-TBDMS-5-(pyrrolidinomethyl)uridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (or other desired 5-substituted uridine phosphoramidite)

  • Standard RNA phosphoramidites (A, C, G, U)

  • Controlled pore glass (CPG) solid support

  • Activator (e.g., 5-(ethylthio)-1H-tetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (Dichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA: Ammonium hydroxide/40% aqueous methylamine)

  • Desalting columns

  • HPLC system for purification

Procedure:

  • Solid-Phase Synthesis: The RNA is synthesized on an automated DNA/RNA synthesizer following a standard phosphoramidite cycle. The modified uridine phosphoramidite is dissolved in anhydrous acetonitrile (B52724) and placed on a designated port on the synthesizer. The synthesis proceeds in the 3' to 5' direction.

  • Cleavage and Deprotection: Following synthesis, the CPG support is treated with the cleavage and deprotection solution (e.g., AMA) at an elevated temperature to cleave the RNA from the support and remove the base and phosphate (B84403) protecting groups.

  • 2'-O-TBDMS Deprotection: The 2'-O-tert-butyldimethylsilyl protecting groups are removed by treating the RNA with a fluoride-containing reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF).

  • Purification: The crude RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: The purified RNA is desalted using a size-exclusion column and its concentration is determined by measuring the absorbance at 260 nm.

Protocol 2: Fluorescence-Based RNA Folding and Ligand Binding Assays

This protocol describes the use of a fluorescent 5-substituted uridine to monitor RNA folding and ligand binding.

Materials:

  • Fluorescently labeled RNA

  • Folding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

  • Ligand of interest (protein, small molecule, etc.)

  • Fluorometer

Procedure:

  • RNA Annealing: The fluorescently labeled RNA is diluted to the desired concentration in the folding buffer. It is then heated to 95°C for 2 minutes and slow-cooled to room temperature to ensure proper folding.

  • Fluorescence Measurements: The fluorescence emission spectrum of the folded RNA is recorded.

  • Ligand Titration: The ligand of interest is titrated into the RNA solution in small aliquots. After each addition, the solution is mixed and allowed to equilibrate.

  • Data Acquisition: The fluorescence emission is recorded after each addition of the ligand.

  • Data Analysis: The change in fluorescence intensity or emission wavelength is plotted against the ligand concentration. The data is then fit to a suitable binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).

IV. Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the use of 5-substituted uridines as RNA probes.

experimental_workflow cluster_synthesis RNA Synthesis and Purification cluster_application Application synthesis Solid-Phase Synthesis (with modified U) deprotection Cleavage and Deprotection synthesis->deprotection purification HPLC or PAGE Purification deprotection->purification quantification Desalting and Quantification purification->quantification folding RNA Folding Assay (Fluorescence) quantification->folding binding Ligand Binding Assay (Fluorescence Titration) quantification->binding crosslinking Photo-crosslinking (UV irradiation) quantification->crosslinking

Caption: Experimental workflow for using 5-substituted uridine probes.

binding_assay RNA Fluorescently Labeled RNA Complex RNA-Ligand Complex RNA->Complex + Ligand Ligand (Protein or Small Molecule) Ligand->Complex + Fluorescence_Change Change in Fluorescence (Intensity or Wavelength) Complex->Fluorescence_Change causes

Caption: Principle of a fluorescence-based ligand binding assay.

crosslinking_workflow start RNA with Photo-reactive 5-substituted Uridine incubation Incubation to form RNA-Protein Complex start->incubation protein Binding Protein protein->incubation uv UV Irradiation (e.g., 365 nm) incubation->uv crosslink Covalent Crosslink Formation uv->crosslink analysis Analysis (SDS-PAGE, Mass Spec) crosslink->analysis

Caption: Workflow for photo-crosslinking of RNA-protein complexes.

Conclusion

5-substituted uridines represent a powerful and versatile class of probes for investigating RNA structure, dynamics, and interactions. While specific data on this compound is emerging, the principles and protocols outlined in this document for related analogs provide a solid foundation for its potential application. The ability to introduce a wide range of functionalities at the C5 position of uridine will continue to drive innovation in the field of RNA biology, from fundamental research to the development of novel RNA-targeted therapeutics. Researchers and drug development professionals can leverage these tools to gain deeper insights into the intricate world of RNA and to accelerate the discovery of new medicines.

References

Evaluating the Anti-Cancer Activity of 5-Pyrrolidinomethyluridine: Cell-Based Assays and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Pyrrolidinomethyluridine is a synthetic nucleoside analog. Nucleoside analogs represent a class of compounds that are structurally similar to naturally occurring nucleosides and are widely investigated for their therapeutic potential, particularly as anti-cancer and anti-viral agents.[1][2] These compounds can exert their effects by interfering with DNA and RNA synthesis, inhibiting key cellular enzymes, or inducing programmed cell death (apoptosis).[2] The evaluation of the biological activity of a novel nucleoside analog like this compound requires a systematic approach using a panel of cell-based assays to determine its cytotoxic effects and elucidate its mechanism of action. This document provides a detailed overview of standard cell-based assays and protocols applicable to the investigation of this compound's potential as an anti-cancer agent.

Application Notes

Cell-based assays are fundamental tools in drug discovery and development, providing critical insights into the cellular responses to new chemical entities.[3] For a novel compound such as this compound, a tiered approach to cell-based screening is recommended. The initial step involves assessing its general cytotoxicity across various cancer cell lines to identify sensitive cell types and determine the effective concentration range. Subsequent assays should focus on understanding the mechanism of cell death, such as apoptosis, and the compound's effect on cell cycle progression.

Key applications for evaluating this compound include:

  • Cytotoxicity Screening: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Apoptosis Induction: To investigate whether the compound induces programmed cell death.

  • Cell Cycle Analysis: To identify at which phase of the cell cycle the compound exerts its effects.

  • Signaling Pathway Analysis: To explore the molecular pathways modulated by the compound.

Experimental Protocols

The following are detailed protocols for a panel of cell-based assays to characterize the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Data Presentation:

The results of the MTT assay can be summarized in a table to compare the IC50 values of this compound across different cell lines.

Cell LineIC50 of this compound (µM)
MCF-7 (Breast Cancer)Example Value
A549 (Lung Cancer)Example Value
HCT116 (Colon Cancer)Example Value
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptotic cells, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

The quantitative data from the apoptosis assay can be presented in a table showing the percentage of cells in each quadrant.

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
ControlExample ValueExample ValueExample Value
This compoundExample ValueExample ValueExample Value
Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5][6] Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[5][7]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add Propidium Iodide and incubate for 15 minutes in the dark.

  • Analyze the stained cells by flow cytometry.

Data Presentation:

The percentage of cells in each phase of the cell cycle is quantified and presented in a table.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
ControlExample ValueExample ValueExample Value
This compoundExample ValueExample ValueExample Value

Visualizations

To better illustrate the experimental workflows and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_assays Cell-Based Assays cluster_cytotoxicity Cytotoxicity cluster_mechanism Mechanism of Action start Start with Cancer Cell Lines treatment Treat with this compound start->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI) treatment->cell_cycle ic50 Determine IC50 mtt->ic50 end Data Analysis & Interpretation ic50->end apoptosis->end cell_cycle->end apoptosis_pathway cluster_pathway Potential Apoptosis Induction Pathway drug This compound dna_damage DNA Damage / Replication Stress drug->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Pyrrolidinomethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis of 5-Pyrrolidinomethyluridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction- Verify Reagent Quality: Ensure all starting materials (uridine, pyrrolidine (B122466), formaldehyde) are of high purity and free from degradation. - Optimize Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase Temperature: Gently heating the reaction mixture may be necessary to drive the reaction to completion.
Degradation of starting materials or product- Control Temperature: Avoid excessive heat, as it can lead to the decomposition of uridine (B1682114) or the final product. - Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Formation of Multiple Products (Visible on TLC) Side reactions- Control Stoichiometry: Use precise molar equivalents of the reactants. An excess of formaldehyde (B43269) or pyrrolidine can lead to side products. - Purification: Employ column chromatography to separate the desired product from impurities.
Formation of bis-Mannich base at N3- Protecting Groups: Although the Mannich reaction at C5 is generally favored, protection of the N3 position of the uracil (B121893) ring with a suitable protecting group (e.g., benzoyl) can prevent this side reaction. This, however, adds extra steps to the synthesis (protection and deprotection).
Difficulty in Product Purification Product is highly polar and water-soluble- Column Chromatography: Use a polar stationary phase like silica (B1680970) gel and a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is dichloromethane (B109758)/methanol (B129727). - Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase may be more effective.
Co-elution of impurities- Optimize TLC: Experiment with different solvent systems for TLC to achieve better separation, then apply the optimized system to column chromatography. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Product Instability The Mannich base is susceptible to degradation- Storage: Store the purified product at low temperatures (e.g., -20°C) under an inert atmosphere to prevent degradation. - pH Control: Mannich bases can be unstable under certain pH conditions. Store in a neutral, anhydrous environment.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis is typically achieved through a Mannich reaction. This is a three-component condensation reaction involving uridine (which provides the active hydrogen at the C5 position), formaldehyde (the electrophile), and pyrrolidine (the secondary amine). The reaction results in the aminoalkylation of the uridine at the C5 position.[1][2][3][4][5]

Q2: What are the typical reaction conditions for the Mannich reaction in this synthesis?

A2: Generally, the reaction is carried out in a protic solvent such as ethanol (B145695) or methanol. The reaction can often proceed at room temperature, but may require gentle heating to go to completion. The use of an acid catalyst is common in Mannich reactions to facilitate the formation of the electrophilic iminium ion from formaldehyde and pyrrolidine.[1][4]

Q3: Do I need to use protecting groups for the hydroxyl groups of the ribose sugar in uridine?

A3: While it is possible to perform the Mannich reaction on unprotected uridine, the use of protecting groups on the 2' and 3'-hydroxyl groups of the ribose moiety (e.g., as an isopropylidene acetal) can improve solubility in organic solvents and potentially prevent side reactions, leading to a cleaner reaction profile and easier purification. However, this will necessitate additional protection and deprotection steps.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 9:1 v/v), can be used. The disappearance of the uridine spot and the appearance of a new, more polar product spot (which will have a lower Rf value) indicate the progress of the reaction. Staining with a UV lamp (as uridine is UV active) or a potassium permanganate (B83412) stain can be used for visualization.

Q5: What are the expected side products in this synthesis?

A5: Potential side products can include the formation of a bis-adduct where a second pyrrolidinomethyl group is attached to the N3 position of the uracil ring. Unreacted starting materials will also be present in the crude product. Polymerization of formaldehyde is another possibility, though less common under controlled conditions.

Q6: What is the best way to purify the final product?

A6: Given the polar nature of this compound, column chromatography on silica gel is the most effective purification method. A gradient elution starting with a less polar solvent system (e.g., 100% dichloromethane) and gradually increasing the polarity by adding methanol is recommended. The fractions containing the pure product can be identified by TLC analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Mannich Reaction

Materials:

  • Uridine

  • Pyrrolidine

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve uridine (1 equivalent) in ethanol.

  • Add pyrrolidine (1.2 equivalents) to the solution and stir.

  • Add a catalytic amount of hydrochloric acid.

  • Slowly add formaldehyde solution (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (dichloromethane:methanol 9:1).

  • Once the reaction is complete (indicated by the consumption of uridine), concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., starting from 100:0 to 90:10) to elute the final product.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Visualizations

Synthesis_Pathway Uridine Uridine Enol Uridine (Enol form) Uridine->Enol Tautomerization Pyrrolidine Pyrrolidine Iminium Iminium Ion Pyrrolidine->Iminium + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Iminium Product This compound Iminium->Product Enol->Product + Iminium Ion

Caption: Synthesis pathway of this compound via the Mannich reaction.

Troubleshooting_Workflow Start Low/No Product Yield CheckReagents Verify Reagent Purity Start->CheckReagents OptimizeTime Increase Reaction Time CheckReagents->OptimizeTime Reagents OK Success Improved Yield CheckReagents->Success Impure Reagents Found & Replaced OptimizeTemp Adjust Temperature OptimizeTime->OptimizeTemp No Improvement OptimizeTime->Success Yield Improves CheckDegradation Assess for Degradation OptimizeTemp->CheckDegradation No Improvement OptimizeTemp->Success Yield Improves InertAtmosphere Use Inert Atmosphere CheckDegradation->InertAtmosphere Degradation Suspected InertAtmosphere->Success Yield Improves

Caption: Troubleshooting workflow for low product yield in this compound synthesis.

References

Technical Support Center: 5-Pyrrolidinomethyluridine Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 5-Pyrrolidinomethyluridine using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (m/z) for this compound in positive ion mode electrospray ionization (ESI+)?

A1: To determine the precursor ion, we first need to calculate the molecular weight of this compound (Chemical Formula: C₁₄H₂₁N₃O₆).

  • Molecular Weight Calculation:

    • Carbon (C): 14 * 12.011 = 168.154

    • Hydrogen (H): 21 * 1.008 = 21.168

    • Nitrogen (N): 3 * 14.007 = 42.021

    • Oxygen (O): 6 * 15.999 = 95.994

    • Total Molecular Weight: 327.337 g/mol

In positive ion mode ESI, a proton ([H]⁺) is typically added to the molecule. Therefore, the expected precursor ion ([M+H]⁺) would have a mass-to-charge ratio (m/z) of approximately 328.344 .

Q2: What are the predicted major fragment ions for this compound in MS/MS analysis?

A2: The fragmentation of this compound is predicted to occur at several key locations, primarily involving the glycosidic bond between the ribose sugar and the uracil (B121893) base, the pyrrolidinomethyl side chain, and the ribose sugar itself. Based on the fragmentation patterns of similar modified nucleosides and compounds containing a pyrrolidine (B122466) moiety, the following are predicted major fragmentation pathways.

Predicted Mass Spectrometry Parameters

The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor ion and major product ions of this compound in positive ion mode. These are theoretical values and should be optimized empirically.

Ion TypePredicted m/zDescription
Precursor Ion
[M+H]⁺328.34Protonated molecule
Product Ions
Fragment 1257.28Loss of the pyrrolidine ring
Fragment 2243.26Loss of the entire pyrrolidinomethyl side chain
Fragment 3196.16Loss of the ribose sugar
Fragment 4135.11Ribose sugar fragment
Fragment 5113.06Uracil base with methyl group

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample matrix.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flows: Optimize according to manufacturer's recommendations.

    • MRM Transitions:

      • Primary: 328.3 -> 257.3 (Quantifier)

      • Secondary: 328.3 -> 196.2 (Qualifier)

    • Collision Energy: Optimize for each transition (start around 15-25 eV).

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

Possible Cause Troubleshooting Step
Improper Sample Preparation Ensure complete protein precipitation and efficient extraction. Consider alternative methods like Solid Phase Extraction (SPE). Verify that the final sample concentration is within the instrument's linear range.[1]
Suboptimal Ionization Confirm the ESI source is clean and the spray is stable. Adjust capillary voltage and gas flows. Consider trying a different ionization source if available, such as Atmospheric Pressure Chemical Ionization (APCI).[2]
Incorrect MS Parameters Verify the precursor and product ion m/z values. Perform a full scan (MS1) to confirm the presence of the precursor ion. Optimize collision energy for your specific instrument to maximize fragment ion intensity.
Analyte Degradation This compound may be sensitive to temperature and pH. Keep samples cold and process them quickly.

Issue 2: High Background Noise or Interfering Peaks

Possible Cause Troubleshooting Step
Matrix Effects Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup using SPE. Develop a matrix-matched calibration curve.
Contaminated LC System Flush the LC system and column with a strong solvent wash. Run blank injections to identify the source of contamination.[3]
Poor Chromatographic Resolution Optimize the LC gradient to better separate the analyte from interfering peaks. Try a different column chemistry.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Reconstitution Solvent Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Column Degradation Replace the column if it has been used extensively or exposed to harsh conditions.
Secondary Interactions Adjust the mobile phase pH or try a different column to minimize unwanted interactions between the analyte and the stationary phase.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cell Lysate) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Tree Start Problem Detected NoSignal Low/No Signal Start->NoSignal HighNoise High Noise Start->HighNoise BadPeak Poor Peak Shape Start->BadPeak CheckSamplePrep Verify Sample Prep & Concentration NoSignal->CheckSamplePrep OptimizeIonization Optimize Ion Source (Cleanliness, Settings) NoSignal->OptimizeIonization VerifyMSParams Check MS Parameters (m/z, Collision Energy) NoSignal->VerifyMSParams ImproveCleanup Enhance Sample Cleanup (SPE, Dilution) HighNoise->ImproveCleanup CleanSystem Clean LC System & Run Blanks HighNoise->CleanSystem OptimizeLC Optimize LC Method (Gradient, Column) HighNoise->OptimizeLC CheckConcentration Check for Overload (Dilute Sample) BadPeak->CheckConcentration CheckSolvent Verify Reconstitution Solvent BadPeak->CheckSolvent ReplaceColumn Replace Column BadPeak->ReplaceColumn

Caption: A decision tree for troubleshooting common mass spectrometry issues.

References

Technical Support Center: Enhancing 5-Pyrrolidinomethyluridine Incorporation into RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of 5-Pyrrolidinomethyluridine incorporation into RNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.

Getting Started: Key Considerations for Incorporating this compound

Incorporating a novel modified nucleotide such as this compound into RNA using in vitro transcription can be a multifaceted process. Success often depends on careful optimization of several parameters. As specific data for this compound is not extensively available in published literature, we recommend a systematic approach to determine the optimal conditions for your specific construct and experimental goals. This guide provides a framework based on the principles of incorporating other 5-substituted uridine (B1682114) analogs.

Frequently Asked Questions (FAQs)

Q1: Which RNA polymerase should I use for incorporating this compound?

A1: T7 RNA polymerase is a common choice for in vitro transcription and has been shown to be tolerant of various modifications at the 5-position of pyrimidines.[1][2] However, the efficiency of incorporation can be influenced by the specific modification. It is advisable to start with wild-type T7 RNA polymerase, but if you encounter low yields, consider exploring engineered variants of T7 RNA polymerase that have been developed for improved incorporation of modified nucleotides.

Q2: How should I design my DNA template for transcription?

A2: Your DNA template should contain a T7 promoter sequence upstream of the sequence to be transcribed.[3] For efficient initiation of transcription, it is recommended that the first one to three nucleotides of the transcript be guanosines.[4] To minimize non-templated nucleotide addition at the 3' end, some protocols suggest using a 2'-O-methyl ribonucleotide at the 5'-terminal nucleotide of the antisense DNA strand.[4]

Q3: What are the recommended starting concentrations for the nucleotides?

A3: For a standard reaction, equimolar concentrations of ATP, CTP, GTP, and the modified UTP analog (this compound-5'-triphosphate) are a good starting point. However, the optimal concentration of the modified nucleotide may differ from that of the canonical NTPs. If you observe low incorporation, you may need to optimize the ratio of the modified UTP to the other NTPs.

Q4: How does the 5-position modification affect transcription efficiency?

A4: The size and chemical nature of the modification at the 5-position of uridine can impact the efficiency of its incorporation by T7 RNA polymerase. Studies on other 5-substituted UTP derivatives have shown that while many are well-tolerated, some bulky or charged modifications can affect the kinetics of the enzyme.[1] For instance, UTP derivatives with hydrophobic modifications at the 5-position showed kinetic values similar to unmodified UTP, while positively charged modifications led to higher Km values.[1]

Q5: What purification methods are suitable for RNA containing this compound?

A5: The choice of purification method will depend on the length of your RNA transcript and the downstream application. Common methods include:

  • Lithium Chloride Precipitation: Effective for removing the majority of unincorporated nucleotides and enzymes, particularly for RNAs longer than 300 nucleotides.[3]

  • Gel Purification (Denaturing PAGE): Provides high-purity RNA, effectively removing free nucleotides and truncated products, though recovery may be lower.[3]

  • Spin Column Purification: A convenient method for removing unincorporated nucleotides, proteins, and salts. Ensure the column's size cut-off is appropriate for your transcript length.[3]

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is suitable for obtaining highly pure modified oligonucleotides.[2]

Troubleshooting Guide

Problem: Low or no yield of full-length RNA transcript.

Potential Cause Suggested Solution
Suboptimal enzyme concentration Titrate the concentration of T7 RNA polymerase in the reaction.
Inhibitory effect of the modified nucleotide - Vary the concentration of this compound triphosphate. - Adjust the ratio of modified UTP to natural UTP.
Incorrect reaction buffer composition - Optimize the MgCl2 concentration, as it is critical for polymerase activity. - Ensure the pH of the buffer is optimal (typically around 7.9).[3]
Degradation of RNA by RNases - Use RNase-free water, reagents, and labware. - Include an RNase inhibitor in the reaction.
Poor quality of DNA template - Verify the integrity and purity of your linearized DNA template. - Ensure complete removal of restriction enzymes if applicable.
Formation of abortive transcripts Some template sequences are prone to producing short, non-functional transcripts. Modifying the initiation sequence (e.g., ensuring GGG start) can sometimes help.

Problem: Incomplete incorporation of this compound.

Potential Cause Suggested Solution
Low affinity of the polymerase for the modified NTP - Increase the concentration of this compound triphosphate relative to the other NTPs. - Consider using a mutant T7 RNA polymerase with enhanced activity for modified substrates.
Steric hindrance from the modification If multiple modified nucleotides are in close proximity, this can impede polymerase processivity. Redesign the template if possible to space out the modified bases.
Reaction temperature not optimal While 37°C is standard for T7 RNA polymerase, some modified NTPs may incorporate more efficiently at a slightly lower or higher temperature. Perform a temperature optimization experiment (e.g., 30°C to 42°C).

Quantitative Data for 5-Substituted UTP Analog Incorporation by T7 RNA Polymerase

5-Position ModificationRelative Km (Compared to UTP)Relative Vmax (Compared to UTP)Reference
PhenylSimilar to UTPSimilar to UTP[1]
4-PyridylSimilar to UTPSimilar to UTP[1]
2-PyridylSimilar to UTPSimilar to UTP[1]
IndolylSimilar to UTPSimilar to UTP[1]
IsobutylSimilar to UTPSimilar to UTP[1]
Imidazole (potentially charged)Significantly higher than UTPSimilar to UTP[1]
Amino (potentially charged)Significantly higher than UTPSimilar to UTP[1]

Experimental Protocols

Protocol 1: Pilot In Vitro Transcription for this compound Incorporation

This protocol is designed as a starting point to test the incorporation of this compound triphosphate.

1. DNA Template Preparation: a. Linearize the plasmid DNA containing your target sequence downstream of a T7 promoter using a suitable restriction enzyme. b. Purify the linearized template using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation. c. Resuspend the purified template in RNase-free water and determine its concentration.

2. In Vitro Transcription Reaction Setup: a. In an RNase-free microfuge tube, assemble the following components at room temperature in the order listed:

ComponentVolume (for 20 µL reaction)Final Concentration
RNase-free WaterX µL
10X Transcription Buffer2 µL1X
100 mM ATP2 µL10 mM
100 mM CTP2 µL10 mM
100 mM GTP2 µL10 mM
100 mM this compound-5'-triphosphate2 µL10 mM
Linearized DNA TemplateY µL0.5 - 1 µg
RNase Inhibitor1 µL
T7 RNA Polymerase2 µL
Total Volume 20 µL

b. Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

3. Incubation: a. Incubate the reaction at 37°C for 2-4 hours.

4. DNase Treatment: a. Add 1 µL of RNase-free DNase I to the reaction mixture. b. Incubate at 37°C for 15-30 minutes to digest the DNA template.

5. RNA Purification: a. Purify the RNA using a spin column-based RNA cleanup kit according to the manufacturer's instructions or proceed with another purification method like LiCl precipitation.

6. Analysis: a. Quantify the RNA yield using a spectrophotometer (e.g., NanoDrop). b. Analyze the integrity and size of the transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis. c. To confirm the incorporation of this compound, you may need to use techniques like mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization template_prep DNA Template Preparation ivt In Vitro Transcription (T7 RNA Polymerase) template_prep->ivt ntp_prep Prepare NTP Mix (with modified UTP) ntp_prep->ivt dnase DNase I Treatment ivt->dnase purification RNA Purification dnase->purification analysis Yield & Integrity Analysis (Gel/Spec) purification->analysis optimization Optimization (Concentration, Temp, etc.) analysis->optimization Low Yield? optimization->ivt

Caption: Experimental workflow for optimizing the incorporation of this compound into RNA.

troubleshooting_workflow start Low RNA Yield check_reagents Check Reagent Integrity (Enzyme, NTPs, Template) start->check_reagents reagent_issue Replace/Repurify Reagents check_reagents->reagent_issue Degraded/Impure check_conditions Optimize Reaction Conditions (Mg2+, Temperature) check_reagents->check_conditions Reagents OK reagent_issue->start condition_issue Perform Titration/ Gradient Experiments check_conditions->condition_issue Suboptimal check_incorporation Assess Modified NTP Compatibility check_conditions->check_incorporation Conditions OK condition_issue->start incorporation_issue Vary Modified NTP Conc. / Use Mutant Polymerase check_incorporation->incorporation_issue Poor Incorporation success Improved Yield check_incorporation->success Incorporation OK incorporation_issue->start

Caption: Troubleshooting decision tree for low yield in modified RNA synthesis.

References

Troubleshooting poor stability of 5-Pyrrolidinomethyluridine-modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Pyrrolidinomethyluridine-modified RNA. Given the novelty of this modification, this guide extrapolates from principles established for other C5-substituted uridine (B1682114) modifications to address potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in RNA?

A1: this compound is a chemically modified nucleoside where a pyrrolidinomethyl group is attached to the C5 position of the uridine base. Such modifications are introduced into synthetic RNA to alter its properties. Bulky C5 modifications can influence the RNA's secondary structure, thermal stability, and interactions with RNA-binding proteins. These changes can be leveraged to, for example, enhance therapeutic efficacy, improve stability against nucleases, or modulate innate immune responses.

Q2: What are the potential causes of poor stability in my this compound-modified RNA?

A2: Poor stability of modified RNA can stem from several factors:

  • RNase Contamination: Ribonucleases (RNases) are ubiquitous and can rapidly degrade RNA. Contamination can be introduced through tips, tubes, reagents, or general lab environment.

  • Inherent Chemical Instability: While modifications can enhance stability, the specific chemical nature of the this compound group might introduce unforeseen vulnerabilities to hydrolysis, particularly under non-optimal pH or temperature conditions.

  • Altered RNA Structure: The bulky this compound modification can alter the local RNA structure, potentially exposing sites that are normally protected, making them more susceptible to enzymatic or chemical degradation.[1][2]

  • Improper Storage and Handling: Repeated freeze-thaw cycles, storage at inappropriate temperatures, or exposure to UV light can lead to degradation of the RNA backbone.

  • Suboptimal Purification: Residual impurities from chemical synthesis, such as protecting groups or failed sequences, can contribute to RNA instability.

Q3: How does the this compound modification potentially affect RNA structure and function?

A3: The introduction of a bulky, positively charged group like pyrrolidinomethyl at the C5 position of uridine can have several structural and functional consequences:

  • Conformational Changes: The modification may alter the sugar pucker conformation and the orientation of the base relative to the sugar (syn vs. anti), which can impact local RNA structure.[2][3]

  • Disruption of Base Pairing: While the modification is in the major groove and shouldn't directly interfere with Watson-Crick base pairing, it could sterically hinder the formation of certain tertiary interactions or non-canonical base pairs.

  • Modulation of Protein Interactions: The modification can either block or create new binding sites for RNA-binding proteins. This can affect downstream processes like translation, splicing, and RNA decay.

  • Thermodynamic Stability: Depending on the context, bulky C5 modifications can either increase or decrease the thermal stability of an RNA duplex.[4]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound-Modified RNA During or After an Experiment

This is often observed as smearing on a gel or a significant loss of full-length product in analytical assays.

Potential Cause Recommended Action
RNase Contamination - Use certified RNase-free tips, tubes, and reagents.- Designate a specific workspace for RNA handling.- Clean benches and equipment with RNase decontamination solutions.- Wear gloves at all times and change them frequently.
Inappropriate Buffer Conditions - Maintain a slightly acidic to neutral pH (6.0-7.5) for RNA solutions.- Avoid alkaline conditions which promote hydrolysis of the RNA backbone.- Use buffers containing chelating agents like EDTA to inactivate divalent cation-dependent RNases.
High Temperatures - Keep RNA on ice during experiments whenever possible.- Avoid prolonged incubation at temperatures above 65°C unless required for a specific protocol step.
Cellular Nuclease Activity (for in-cell experiments) - Consider co-transfection with an RNase inhibitor.- Evaluate the impact of the modification on susceptibility to specific cellular nucleases (see Experimental Protocols section).
Issue 2: Low Yield or Purity of this compound-Modified RNA After Synthesis

Low yields can manifest as difficulty in quantifying the RNA, while purity issues can interfere with downstream applications.

Potential Cause Recommended Action
Inefficient Incorporation of Modified Nucleotide - Optimize the coupling time and conditions for the this compound phosphoramidite (B1245037) during solid-phase synthesis.- Consult the manufacturer of the modified phosphoramidite for specific recommendations.
Incomplete Deprotection - Ensure complete removal of all protecting groups after synthesis, as residual groups can affect RNA stability and function.- It may be necessary to use modified deprotection conditions for this specific modification.
Inefficient Purification - Use denaturing PAGE or HPLC to effectively separate the full-length product from shorter, failed sequences.- For HPLC, consider both ion-exchange and reverse-phase methods for optimal purification.[5]
Loss During Precipitation - Ensure the correct concentration of salt and ethanol (B145695) is used for precipitation.- Use a co-precipitant like glycogen (B147801) to improve the recovery of small amounts of RNA.

Experimental Protocols

Protocol 1: In Vitro RNA Stability Assay

This protocol allows for the assessment of the intrinsic stability of the this compound-modified RNA in a controlled environment.

Materials:

  • This compound-modified RNA and an unmodified control RNA of the same sequence.

  • RNase-free water and buffers (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Incubator or water bath.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus or a capillary electrophoresis system (e.g., Agilent Bioanalyzer).

  • Gel loading buffer (e.g., formamide-based).

  • Staining solution (e.g., SYBR Gold).

Methodology:

  • Resuspend the modified and control RNA to the same concentration (e.g., 1 µM) in the desired buffer.

  • Aliquot the RNA solutions into separate tubes for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubate the tubes at a relevant temperature (e.g., 37°C for physiological conditions, or a higher temperature for stress testing).

  • At each time point, remove one aliquot of both the modified and control RNA and immediately place it on ice or at -80°C to stop degradation.

  • After collecting all time points, add an equal volume of denaturing gel loading buffer to each sample.

  • Heat the samples at 70-95°C for 5 minutes to denature, then immediately place on ice.

  • Analyze the samples by denaturing PAGE or capillary electrophoresis.

  • Stain the gel and visualize the RNA bands. Quantify the intensity of the full-length RNA band for each time point.

  • Plot the percentage of intact RNA versus time to determine the half-life of the modified and control RNA.

Protocol 2: Assessing Stability in Cell Lysate

This protocol evaluates the stability of the modified RNA in the presence of cellular nucleases.

Materials:

  • This compound-modified RNA and an unmodified control RNA.

  • Cultured cells of interest.

  • Lysis buffer (e.g., RIPA buffer, without RNase inhibitors for this assay).

  • Protein quantification assay (e.g., BCA assay).

  • Quantitative reverse transcription PCR (qRT-PCR) reagents.

Methodology:

  • Prepare a cell lysate from the cells of interest and determine the protein concentration.

  • Dilute the lysate to a consistent protein concentration (e.g., 1 mg/mL) with RNase-free buffer.

  • Spike a known amount of the modified and control RNA into separate aliquots of the cell lysate.

  • Incubate the mixtures at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each reaction and immediately add a strong denaturant (e.g., TRIzol) to inactivate nucleases and extract the remaining RNA.

  • Purify the RNA from each time point.

  • Perform qRT-PCR using primers specific to the RNA of interest to quantify the amount of remaining RNA at each time point.

  • Calculate the percentage of RNA remaining at each time point relative to the 0-minute time point and plot the degradation kinetics.

Visualizations

RNA_Degradation_Pathways mRNA This compound Modified mRNA Deadenylation Deadenylation (Poly(A) tail removal) mRNA->Deadenylation Major Pathway Endonuclease Endonucleolytic Cleavage mRNA->Endonuclease Alternative Pathway Decapping Decapping (m7G cap removal) Deadenylation->Decapping Exo35 3' to 5' Exosome Complex Deadenylation->Exo35 Exo53 5' to 3' Exonuclease (e.g., XRN1) Decapping->Exo53 Fragments Degraded Fragments Exo53->Fragments Exo35->Fragments Frag5 5' Fragment Endonuclease->Frag5 Frag3 3' Fragment Endonuclease->Frag3 Frag5->Exo35 Frag3->Exo53

Caption: General eukaryotic mRNA degradation pathways.

Troubleshooting_Workflow Start Poor RNA Stability Observed Check_Handling Review RNA Handling & Storage Procedures Start->Check_Handling Check_Reagents Verify Reagents are RNase-free Start->Check_Reagents Run_Control Run Unmodified Control RNA Start->Run_Control Problem_Handling Improve Aseptic Technique & Storage Conditions Check_Handling->Problem_Handling Problem_Reagents Replace Reagents Check_Reagents->Problem_Reagents Control_Stable Control is Stable? Run_Control->Control_Stable Problem_Modification Instability is Specific to Modification Control_Stable->Problem_Modification Yes Problem_General General Degradation Issue Control_Stable->Problem_General No Optimize_Buffer Optimize Buffer pH and Components Problem_Modification->Optimize_Buffer Assess_Purity Assess RNA Purity (HPLC/PAGE) Problem_Modification->Assess_Purity Problem_General->Check_Handling Problem_General->Check_Reagents

Caption: Troubleshooting workflow for RNA instability.

Modification_Influence ModRNA This compound Modified RNA Structure Altered Local RNA Structure ModRNA->Structure RBP_Binding RNA-Binding Protein (RBP) Interaction Structure->RBP_Binding Destabilizing_RBP Binding of Destabilizing RBP (e.g., AUF1) Structure->Destabilizing_RBP Exposure of Binding Site Stabilizing_RBP Binding of Stabilizing RBP (e.g., HuR) RBP_Binding->Stabilizing_RBP Enhanced Affinity RBP_Binding->Destabilizing_RBP Enhanced Affinity Increased_Stability Increased RNA Stability Stabilizing_RBP->Increased_Stability Decreased_Stability Decreased RNA Stability (Enhanced Degradation) Destabilizing_RBP->Decreased_Stability

Caption: Hypothetical influence of modification on stability.

References

Technical Support Center: Minimizing Off-Target Effects of 5-Pyrrolidinomethyluridine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments with 5-Pyrrolidinomethyluridine?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects that are unrelated to the inhibition of the primary target.[1]

  • Poor translatability: Promising results in cell culture may not be reproducible in preclinical or clinical settings if the observed efficacy is due to off-target effects that do not have the same outcome in a whole organism or are associated with unacceptable toxicity.[1]

Minimizing off-target effects is crucial for generating reliable and reproducible data and for the successful development of selective therapeutic agents.[1]

Q2: I'm observing high levels of cytotoxicity in my cell culture after treatment with this compound, even at low concentrations. Is this an off-target effect?

A2: High cytotoxicity at low concentrations can be an indication of off-target effects, but it could also be due to other factors. Here's how to troubleshoot:

  • Determine the Therapeutic Window: It is essential to determine the concentration range at which this compound inhibits its target without causing general cellular toxicity. A narrow therapeutic window may suggest off-target liabilities.

  • Use a Structurally Unrelated Inhibitor: If possible, use another inhibitor of the same target that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Perform a Cell Viability Assay: Conduct a dose-response curve with a cell viability assay (e.g., MTT or neutral red assay) to determine the IC50 (half-maximal inhibitory concentration) for the on-target effect and the CC50 (half-maximal cytotoxic concentration). A large difference between these values indicates a better therapeutic window.

  • Assess Apoptosis and Necrosis: Use assays to distinguish between programmed cell death (apoptosis) and cellular injury (necrosis). Off-target effects can sometimes induce necrotic pathways.

Q3: My results with this compound are inconsistent across experiments. What could be the cause?

A3: Inconsistent results can stem from various sources. Consider the following:

  • Compound Stability: Ensure the compound is stable in your cell culture medium for the duration of the experiment. Degradation of the compound can lead to variable effective concentrations.

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence cellular responses.[2] Maintain consistent cell culture practices.

  • Assay Variability: Ensure that your experimental assays are robust and reproducible. Include appropriate positive and negative controls in every experiment.

  • Off-Target Effects: Inconsistent results could arise from off-target effects that are sensitive to minor variations in experimental conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Cell Death at Expected Efficacious Concentrations 1. Off-target toxicity.[1]2. On-target toxicity in the specific cell line.3. Compound precipitation or aggregation.1. Perform a dose-response cytotoxicity assay (see Protocol 1).2. Use a rescue experiment by adding back the product of the inhibited pathway.3. Visually inspect the culture medium for precipitates. Test compound solubility in the medium.
Lack of Expected On-Target Phenotype 1. Incorrect concentration used.2. Compound is inactive or degraded.3. The target is not essential for the observed phenotype in the chosen cell line.1. Perform a dose-response curve to determine the optimal concentration.2. Verify compound identity and purity. Prepare fresh stock solutions.3. Use a positive control compound known to produce the phenotype. Confirm target expression in your cell line via Western Blot or qPCR.
Discrepancy Between In Vitro and Cellular Activity 1. Poor cell permeability of the compound.2. The compound is rapidly metabolized by the cells.3. The compound is an efflux pump substrate.1. Perform a cellular uptake assay.2. Analyze compound stability in the presence of cells or cell lysates.3. Use efflux pump inhibitors to see if cellular activity is restored.
Variable Results Between Replicate Wells/Plates 1. Uneven cell seeding.2. Edge effects in multi-well plates.[3]3. Temperature or CO2 fluctuations in the incubator.[3]1. Ensure a single-cell suspension before seeding. Mix cells thoroughly before aliquoting.2. To mitigate edge effects, do not use the outer wells for experimental samples; instead, fill them with sterile medium or PBS.[3]3. Minimize incubator door opening times. Ensure the incubator is properly calibrated and maintained.[3]

Data Presentation

Table 1: Dose-Response Analysis of this compound on Target Inhibition and Cell Viability

Concentration (µM)% Target Inhibition (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle)0 ± 2.1100 ± 4.5
0.0112.5 ± 3.398.7 ± 5.1
0.148.9 ± 5.895.2 ± 4.8
192.3 ± 4.188.6 ± 6.2
1098.7 ± 2.955.1 ± 7.3
10099.1 ± 1.815.4 ± 3.9
IC50 / CC50 0.11 µM 12.5 µM

This table presents example data for determining the half-maximal inhibitory concentration (IC50) for the on-target effect and the half-maximal cytotoxic concentration (CC50).

Table 2: Comparison of On-Target and Off-Target Effects

ParameterThis compoundControl Compound A (On-Target)Control Compound B (Off-Target)
Target Engagement (EC50) 0.15 µM0.12 µM> 100 µM
Phenotypic Effect (IC50) 0.25 µM0.22 µMNo effect
Cytotoxicity (CC50) 12.5 µM> 50 µM5.0 µM
Selectivity Index (CC50/IC50) 50> 227N/A

This table provides a template for comparing the activity of the test compound with positive and negative controls to assess its selectivity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a given cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • Cells in culture

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Target Engagement Confirmation using Western Blot

Objective: To confirm that this compound engages its intended target by assessing the phosphorylation status or expression level of a downstream effector.

Materials:

  • Cells in culture

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (for the target, a downstream phosphorylated protein, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the effect of the compound on the target pathway.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Prepare Cell Culture dose_response Dose-Response Assay prep_cells->dose_response target_assay Target Engagement Assay prep_cells->target_assay cytotoxicity Cytotoxicity Assay prep_cells->cytotoxicity prep_compound Prepare this compound Stock prep_compound->dose_response prep_compound->target_assay prep_compound->cytotoxicity data_analysis Analyze Data (IC50, CC50) dose_response->data_analysis target_assay->data_analysis cytotoxicity->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: General experimental workflow for assessing a novel compound.

troubleshooting_tree start Unexpected Cell Death Observed q1 Is the effect dose-dependent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is CC50 >> IC50? a1_yes->q2 sol_no Check for contamination or cell culture artifacts. a1_no->sol_no a2_yes Likely on-target toxicity or specific off-target effect. Investigate downstream pathways. q2->a2_yes a2_no Likely non-specific toxicity. Check compound purity and solubility. q2->a2_no

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

signaling_pathway compound This compound target Target Protein compound->target downstream1 Downstream Effector 1 (Phosphorylated) target->downstream1 downstream2 Downstream Effector 2 downstream1->downstream2 phenotype Cellular Phenotype (e.g., Apoptosis) downstream2->phenotype

References

Technical Support Center: Enhancing the Resolution of 5-Methyluridine (m5U) in Sequencing Data

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The query for "5-Pyrrolidinomethyluridine" did not yield specific results for a known RNA modification in the context of sequencing. It is possible that this is a novel or proprietary modification not yet described in public literature, or that the name is a variation of a known modification. Based on structural nomenclature, this guide will focus on a well-documented and related RNA modification: 5-methyluridine (B1664183) (m⁵U) . The challenges and solutions presented here for m⁵U are likely to be highly relevant for other 5-substituted uridine (B1682114) modifications.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of 5-methyluridine (m⁵U) in their sequencing data.

Frequently Asked Questions (FAQs)

Q1: What is 5-methyluridine (m⁵U) and why is it difficult to detect with standard sequencing methods?

A1: 5-methyluridine (m⁵U) is a common post-transcriptional RNA modification where a methyl group is added to the 5th carbon of a uridine base. This modification plays a role in RNA stability, transcription, and translation.[1][2] Standard RNA sequencing (RNA-Seq) workflows often fail to detect m⁵U because the modification does not typically cause a strong stop or misincorporation by reverse transcriptase enzymes during cDNA synthesis, making it "silent" to the sequencing process.

Q2: What are the primary sequencing artifacts associated with m⁵U detection methods?

A2: The primary artifacts depend on the detection method used. For methods relying on chemical treatment (like bisulfite sequencing), incomplete conversion of unmodified cytosines can lead to false positives.[3] For antibody-based methods (like MeRIP-seq), non-specific antibody binding can be a source of false positives, particularly in regions with repetitive sequences or complex secondary structures.[3][4] Direct RNA sequencing methods may exhibit altered base-calling error profiles at modified sites, which can be subtle and require sophisticated computational models to detect accurately.[5]

Q3: Which sequencing technologies are best suited for detecting m⁵U?

A3: Several specialized techniques have been developed for m⁵U detection. Methods like FICC-seq (5-formyluridine chemical-assisted sequencing) and miCLIP-seq (methylation-individual-nucleotide-resolution cross-linking and immunoprecipitation) have been used to identify m⁵U sites at single-nucleotide resolution.[6][7] Additionally, direct RNA sequencing platforms, such as Oxford Nanopore Technologies (ONT), can detect m⁵U by analyzing characteristic changes in the electrical current signal as the native RNA molecule passes through the nanopore.[1][5]

Q4: How does RNA secondary structure impact m⁵U detection?

A4: Complex RNA secondary structures can hinder the detection of m⁵U. These structures can block the access of antibodies in immunoprecipitation-based methods or interfere with the chemical reactions in methods like bisulfite sequencing.[3] During reverse transcription, secondary structures can cause the polymerase to stall or dissociate, leading to uneven coverage and potential artifacts in the sequencing data.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during m⁵U sequencing experiments.

Issue 1: Low Sequencing Coverage at Expected m⁵U Sites

  • Possible Cause 1: Reverse Transcriptase Stalling. Complex RNA secondary structures, especially in GC-rich regions, can cause the reverse transcriptase to stall or dissociate from the RNA template.

    • Solution: Optimize the reverse transcription reaction. Use a thermostable reverse transcriptase that allows for a higher reaction temperature (e.g., 50°C), which can help to denature secondary structures.[9] Consider adding reagents like betaine (B1666868) or DMSO to the reaction mix to further reduce the melting temperature of RNA secondary structures.

  • Possible Cause 2: Poor Primer Efficiency. The choice of primers for reverse transcription can significantly impact cDNA yield and coverage.

    • Solution: For full-length transcript analysis, a mix of oligo(dT) and random hexamer primers is often recommended to ensure more uniform coverage across the entire transcript.[9] For targeted analysis of specific regions, gene-specific primers offer the highest specificity.[9][10]

Issue 2: High Background Signal or Low Signal-to-Noise Ratio

  • Possible Cause 1 (Antibody-based methods): Non-specific Antibody Binding. The antibody used for immunoprecipitation may have off-target binding, leading to the enrichment of unmodified RNA fragments.

    • Solution: Ensure the antibody has been validated for specificity. Increase the stringency of the washing steps after immunoprecipitation to remove non-specifically bound RNA. Include a "no-antibody" or IgG control in your experiment to assess the level of background binding.

  • Possible Cause 2 (Bisulfite-based methods): Incomplete Chemical Conversion. Incomplete conversion of unmodified cytosine to uracil (B121893) will result in them being incorrectly identified as methylated.

    • Solution: Optimize the bisulfite treatment conditions, including reaction time, temperature, and pH. Ensure the RNA is of high quality and free of contaminants that might inhibit the reaction.[3]

Issue 3: Inconsistent Results Between Replicates

  • Possible Cause 1: Variable RNA Quality. The quality and integrity of the starting RNA material are critical for reproducible results. Degraded RNA can lead to a 3' bias in the sequencing data and inconsistent quantification.

    • Solution: Always assess RNA integrity using a method like the RNA Integrity Number (RIN) from an Agilent Bioanalyzer or similar instrument. Aim for a RIN value of 7 or higher for optimal results.[8]

  • Possible Cause 2: PCR Amplification Bias. During the library preparation, sequences with different GC content can be amplified with varying efficiencies, leading to a biased representation in the final sequencing library.

    • Solution: Minimize the number of PCR cycles used for library amplification. Use a high-fidelity DNA polymerase with minimal GC bias. If possible, consider PCR-free library preparation methods.

Data Presentation

Table 1: Troubleshooting Summary for Low m⁵U Signal

Symptom Possible Cause Recommended Solution
Low read depth at target sitesReverse transcriptase stalling due to RNA secondary structureUse a thermostable reverse transcriptase at a higher temperature (50-55°C). Add betaine (1-1.5 M) or DMSO (2-8%) to the RT reaction.
3' bias in gene coverageInefficient priming during reverse transcriptionUse a combination of oligo(dT) and random hexamer primers for reverse transcription.
High background in control samplesNon-specific antibody binding (for IP-based methods)Increase the salt concentration in wash buffers. Perform additional wash steps.
High C-to-T non-conversion rateIncomplete bisulfite reactionExtend the bisulfite treatment time. Ensure high-quality, pure RNA input.

Table 2: Comparison of m⁵U Detection Methods

Method Principle Resolution Advantages Common Challenges
m⁵U-miCLIP-seq UV crosslinking and immunoprecipitation with an m⁵U-specific antibody, followed by sequencing.Single-nucleotideHigh specificity; provides information on the protein-RNA interaction site.Requires a high-quality specific antibody; potential for UV-induced artifacts.
FICC-seq Chemical conversion of m⁵U to a more bulky adduct that causes reverse transcriptase to stall or misincorporate.Single-nucleotideDoes not require a specific antibody; can be quantitative.Chemical reactions can be harsh and may damage RNA.
Bisulfite Sequencing Bisulfite treatment converts cytosine to uracil, but 5-methylcytosine (B146107) is resistant. This can be adapted for m⁵U by first converting m⁵U to 5-formyluracil.Single-nucleotideWell-established chemistry.Harsh chemical treatment can degrade RNA; incomplete conversion is a common issue.[3]
Direct RNA Sequencing (ONT) Detects modifications by characteristic changes in the ionic current as native RNA passes through a nanopore.Single-nucleotideNo reverse transcription or PCR required; detects modifications in their native context.Requires specialized and evolving bioinformatics tools for accurate modification calling; higher per-read error rate than short-read sequencing.[5]

Experimental Protocols

Protocol 1: Generalized Workflow for Reverse Transcription Optimization for m⁵U Detection

  • RNA Quality Control:

    • Quantify RNA concentration using a fluorometric method (e.g., Qubit).

    • Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) and confirm a RIN value ≥ 7.[8]

  • Primer Annealing:

    • In a PCR tube, combine 1-5 µg of total RNA with your chosen primers (e.g., 50 µM oligo(dT) primers and 100 ng/µl random hexamers).

    • Add nuclease-free water to a final volume of 10 µl.

    • Incubate at 65°C for 5 minutes to denature the RNA and primers, then immediately place on ice for at least 1 minute.[8]

  • Reverse Transcription Reaction Setup:

    • Prepare a master mix containing:

      • 5X RT Buffer

      • 10 mM dNTP mix

      • RNase inhibitor

      • Thermostable Reverse Transcriptase (choose one that is active at higher temperatures)

    • Add the master mix to the annealed RNA/primer mixture.

  • Incubation:

    • Perform the reverse transcription in a thermocycler with the following program:

      • 25°C for 10 minutes (for random hexamer priming)

      • 50°C for 50 minutes (cDNA synthesis at elevated temperature to reduce secondary structures)

      • 85°C for 5 minutes (to inactivate the enzyme)

  • cDNA Cleanup:

    • Proceed with a standard PCR purification kit or SPRI bead cleanup to remove enzymes, salts, and unincorporated dNTPs before proceeding to library preparation.

Visualizations

experimental_workflow General Experimental Workflow for m5U Sequencing cluster_rna_prep RNA Preparation cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis rna_extraction RNA Extraction qc1 Quality Control (RIN) rna_extraction->qc1 modification_detection m5U-Specific Step (e.g., IP, Chemical Treatment) qc1->modification_detection rt Reverse Transcription modification_detection->rt ligation Adapter Ligation rt->ligation pcr PCR Amplification ligation->pcr sequencing Next-Generation Sequencing pcr->sequencing qc2 Data Quality Control sequencing->qc2 alignment Read Alignment qc2->alignment analysis m5U Site Identification alignment->analysis

Caption: A generalized workflow for m⁵U sequencing experiments.

troubleshooting_logic Troubleshooting Logic for Low Signal start Low or No Signal at Expected m5U Sites check_rna Check RNA Integrity (RIN > 7?) start->check_rna check_rna->rna_ok Yes rna_bad Improve RNA Extraction & Handling check_rna->rna_bad No check_rt Optimize Reverse Transcription? check_enrichment Review Enrichment Step (IP or Chemical Rxn)? check_rt->check_enrichment Yes rt_solution Use Thermostable RT Increase Temperature Add Betaine/DMSO check_rt->rt_solution No, start here enrichment_solution Validate Antibody Optimize Wash Steps Optimize Reaction Time check_enrichment->enrichment_solution Yes rna_ok->check_rt

Caption: A decision tree for troubleshooting low m⁵U signal.

References

Refinement of protocols for working with 5-Pyrrolidinomethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-Pyrrolidinomethyluridine. The information herein is compiled from general knowledge of nucleoside analogs and related compounds. Users should consider these as starting points and optimize protocols for their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a modified pyrimidine (B1678525) nucleoside, which is a derivative of uridine (B1682114). It is characterized by a pyrrolidinomethyl group attached to the 5-position of the uracil (B121893) base. Such modifications on nucleosides are often explored for their potential as anticancer or antiviral agents.[1] Their mechanisms can involve the inhibition of DNA synthesis and the induction of apoptosis.[1]

Q2: What are the primary applications of this compound?

A2: As a nucleoside analogue, this compound is primarily investigated for its potential therapeutic activities. Analogues of this class have shown broad antitumor activity, particularly against lymphoid malignancies.[1]

Q3: How should this compound be stored?

Q4: What are the potential safety precautions when handling this compound?

A4: Researchers should handle this compound with standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. As with many nucleoside analogs, its potential mutagenic and cytotoxic properties should be considered.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and experimental use of this compound.

Synthesis & Purification
Problem Potential Cause Troubleshooting Steps
Low yield in synthesis Incomplete reaction; degradation of starting materials or product.- Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents and reagents.- Monitor the reaction progress closely using Thin Layer Chromatography (TLC).- Optimize reaction temperature and time.
Presence of multiple impurities after synthesis Side reactions; degradation of the product during workup or purification.- Identify potential side products based on the reaction mechanism.- Use a purification method that effectively separates the target compound from impurities, such as flash column chromatography.- Consider using a different solvent system for extraction and chromatography.
Difficulty in purification by column chromatography Compound streaking or poor separation on silica (B1680970) gel.- The basicity of the pyrrolidine (B122466) moiety can cause streaking on acidic silica gel. Consider deactivating the silica gel with a small percentage of triethylamine (B128534) in the eluent.- Test a range of solvent systems with varying polarities.- For highly polar compounds, reverse-phase chromatography might be a suitable alternative.
Product degradation during storage Instability of the compound, particularly in solution.- Store the solid compound in a desiccator at low temperatures (-20°C).- For solutions, prepare them fresh and use them immediately. If short-term storage is necessary, keep them at 4°C and protect from light. Avoid repeated freeze-thaw cycles.
Biological Assays
Problem Potential Cause Troubleshooting Steps
Inconsistent results in cell-based assays Compound precipitation in media; degradation of the compound in culture conditions.- Check the solubility of this compound in the specific cell culture medium used. Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the medium to the final working concentration.- Ensure the final solvent concentration in the culture medium is non-toxic to the cells.- Prepare fresh dilutions from a stock solution for each experiment.
No observable biological activity Incorrect dosage; compound inactivity; experimental error.- Perform a dose-response study over a wide range of concentrations to determine the optimal effective concentration.- Include positive and negative controls in your assay to validate the experimental setup.- Verify the identity and purity of the compound using analytical methods like NMR or mass spectrometry.
High background noise or off-target effects Non-specific binding or cytotoxicity.- Reduce the concentration of the compound to a level that minimizes off-target effects while still showing the desired activity.- Use appropriate controls to distinguish between specific and non-specific effects.- Consider using a different cell line to confirm the observed activity.

Experimental Protocols

General Protocol for Synthesis of this compound

This is a generalized protocol based on the Mannich reaction, commonly used for the aminomethylation of uridine.

Materials:

Procedure:

  • Dissolve uridine in a suitable solvent like ethanol.

  • Add an equimolar amount of pyrrolidine to the solution.

  • Slowly add an aqueous solution of formaldehyde to the reaction mixture, typically in a slight excess.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the purified this compound.

General Protocol for Cell Viability (MTT) Assay

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a few more hours until formazan (B1609692) crystals are formed.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (usually around 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

As no specific quantitative data for this compound was found, the following table is a template that researchers can use to organize their experimental data.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer48Data to be filled
A549Lung Cancer48Data to be filled
HCT116Colon Cancer48Data to be filled
HeLaCervical Cancer48Data to be filled

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation synthesis Synthesis of Crude Product purification Column Chromatography synthesis->purification characterization Characterization (NMR, MS) purification->characterization cell_culture Cell Culture Preparation characterization->cell_culture Pure Compound treatment Treatment with Compound cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay data_analysis Data Analysis (IC50) viability_assay->data_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of this compound.

troubleshooting_logic start Experiment Fails check_reagents Check Reagent Quality & Purity start->check_reagents check_protocol Review Experimental Protocol start->check_protocol optimize_conditions Optimize Reaction/Assay Conditions check_reagents->optimize_conditions check_protocol->optimize_conditions repeat_experiment Repeat Experiment with Controls optimize_conditions->repeat_experiment

Caption: A logical workflow for troubleshooting failed experiments.

hypothetical_moa compound This compound cell_entry Cellular Uptake compound->cell_entry metabolism Metabolic Activation (Phosphorylation) cell_entry->metabolism dna_synthesis Inhibition of DNA Synthesis metabolism->dna_synthesis apoptosis Induction of Apoptosis dna_synthesis->apoptosis

Caption: A hypothetical mechanism of action for this compound as an anticancer agent.

References

Validation & Comparative

In-depth Comparison of tRNA Modifications: 5-Pyrrolidinomethyluridine vs. 5-Methyluridine in tRNA Stability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the roles of 5-Pyrrolidinomethyluridine and the well-characterized 5-methyluridine (B1664183) in transfer RNA (tRNA) stability remains a challenge due to the current lack of available scientific literature and structural information for this compound. While extensive research has elucidated the structure and function of 5-methyluridine as a crucial component of tRNA, similar data for this compound is not present in established chemical and biological databases.

This guide will proceed by detailing the known characteristics of 5-methyluridine and its established role in tRNA stability. Should information regarding this compound become available, a comparative analysis will be subsequently developed.

Chemical Structure of 5-Methyluridine

5-methyluridine (m⁵U), also known as ribothymidine, is a pyrimidine (B1678525) nucleoside. It consists of a uracil (B121893) base methylated at the 5th position, which is attached to a ribose sugar. Its chemical formula is C₁₀H₁₄N₂O₆.

Below is a diagram illustrating the relationship between the core components of 5-methyluridine.

Uracil Uracil m5U 5-Methyluridine (m⁵U) Uracil->m5U Ribose Ribose Ribose->m5U Methyl_Group Methyl Group (CH₃) Methyl_Group->m5U at position 5

Figure 1. Structural components of 5-methyluridine.

Role of 5-Methyluridine in tRNA Stability

5-methyluridine is a highly conserved modification found in the T-loop (or TΨC loop) of most bacterial and eukaryotic tRNAs, specifically at position 54. This modification plays a significant role in the structural integrity and function of tRNA molecules.

Key Contributions of 5-Methyluridine to tRNA Stability:

  • Tertiary Structure Stabilization: The methyl group of m⁵U engages in hydrophobic and van der Waals interactions within the tRNA structure. This contributes to the proper folding of the tRNA molecule into its characteristic L-shape, which is essential for its function in protein synthesis.

  • Increased Rigidity: The presence of the methyl group adds bulk and hydrophobicity to the uracil base, which restricts the conformational flexibility of the T-loop. This increased rigidity contributes to the overall stability of the tRNA molecule.

  • Enhanced Thermal Stability: Studies have shown that the presence of m⁵U increases the melting temperature (Tm) of tRNA. This indicates that the modification helps the tRNA molecule maintain its correct three-dimensional structure at physiological temperatures.

While a direct comparative analysis with this compound is not currently feasible, the established importance of 5-methyluridine underscores the critical role that modifications at the 5th position of uridine (B1682114) play in tRNA stability and function. Future research into novel or less-characterized tRNA modifications will be essential to fully understand the diversity of mechanisms that ensure the fidelity of protein synthesis.

A Researcher's Guide to Validating the Effects of Novel Compounds on Translation Fidelity: A Case Study Approach with 5-Substituted Uridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accuracy of protein synthesis, or translation fidelity, is paramount to cellular health. Errors in this intricate process can lead to the production of non-functional or even toxic proteins, contributing to a variety of diseases. Modified nucleosides, particularly within transfer RNA (tRNA), play a crucial role in maintaining this fidelity. This guide provides a comprehensive framework for validating the effect of novel compounds, such as the hypothetical 5-Pyrrolidinomethyluridine, on translation fidelity. While specific experimental data for this compound is not publicly available, this document outlines the established methodologies and provides illustrative data to guide researchers in this area of investigation.

The Role of Uridine (B1682114) Modifications in Translation Fidelity

Modifications at the wobble position (position 34) of the tRNA anticodon are critical for the accurate decoding of mRNA codons. 5-substituted uridines are a class of modified nucleosides that can influence codon recognition and reading frame maintenance. For instance, modifications like 5-methoxycarbonylmethyluridine (B127866) (mcm5U) and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) in the anticodon of specific tRNAs are important for preventing translational frameshifting. The nature of the substituent at the C5 position of uridine can affect the keto-enol tautomerism or zwitterionic forms of the base, which in turn influences its base-pairing properties with guanosine (B1672433) at the third position of the mRNA codon. Therefore, novel 5-substituted uridine derivatives are of significant interest for their potential to modulate translation fidelity.

Comparative Analysis of Compounds Affecting Translation Fidelity

To assess the impact of a novel compound like this compound, it is essential to compare its effects against a known modulator of translation fidelity and a negative control. Aminoglycoside antibiotics, such as G418 (Geneticin), are well-characterized agents known to decrease translation fidelity by inducing misreading of the genetic code.

Table 1: Hypothetical Comparative Data on Translation Fidelity

CompoundConcentration (µM)Read-through Efficiency (%)Missense Error Rate (x 10⁻⁴)
Vehicle Control (DMSO) -0.5 ± 0.11.2 ± 0.3
This compound 10.6 ± 0.11.3 ± 0.2
101.2 ± 0.22.5 ± 0.4
503.5 ± 0.55.8 ± 0.7
G418 (Positive Control) 1015.2 ± 1.825.4 ± 3.1
Inactive Analogue 500.5 ± 0.11.4 ± 0.3

This data is illustrative and does not represent actual experimental results for this compound.

Experimental Protocols for Assessing Translation Fidelity

A robust validation of a compound's effect on translation fidelity requires well-defined experimental protocols. The dual-luciferase reporter assay is a widely used and sensitive method for quantifying translational read-through and missense errors.

Protocol: Dual-Luciferase Reporter Assay for Stop Codon Read-through

  • Plasmid Construction: A reporter plasmid is engineered to express a fusion protein of two luciferases (e.g., Renilla and Firefly) separated by an in-frame stop codon (e.g., UGA). A second control plasmid expressing only the first luciferase (Renilla) is used for normalization.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with the reporter and control plasmids.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., this compound), a positive control (e.g., G418), and a vehicle control (e.g., DMSO) for a defined period (e.g., 24-48 hours).

  • Luciferase Activity Measurement: Cell lysates are prepared, and the activities of both luciferases are measured sequentially using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: The read-through efficiency is calculated as the ratio of the downstream luciferase activity (Firefly) to the upstream luciferase activity (Renilla), normalized to the control plasmid.

Protocol: Dual-Luciferase Reporter Assay for Missense Errors

  • Plasmid Construction: A reporter plasmid is designed where the active site of a luciferase enzyme (e.g., Firefly) is inactivated by a single amino acid substitution (e.g., Lysine to Threonine). A wild-type luciferase plasmid is used as a control.

  • Cell Culture and Transfection: Cells are transfected with the mutant luciferase plasmid.

  • Compound Treatment: Transfected cells are treated with the test compound, positive control, and vehicle control.

  • Luciferase Activity Measurement: Luciferase activity in the cell lysates is measured.

  • Data Analysis: The missense error rate is determined by the ratio of the restored luciferase activity in the treated cells to the activity of the wild-type luciferase, normalized to total protein concentration.

Visualizing Experimental Workflows and Cellular Pathways

Clear visual representations of experimental procedures and the underlying biological pathways are crucial for understanding and communicating research findings.

experimental_workflow cluster_plasmid Plasmid Construction cluster_cell_culture Cell Culture & Transfection cluster_treatment Compound Treatment cluster_analysis Data Analysis p1 Reporter Plasmid (Luciferase 1 - Stop - Luciferase 2) c2 Co-transfection p1->c2 p2 Control Plasmid (Luciferase 1) p2->c2 c1 HEK293T Cells c1->c2 t1 Vehicle Control c2->t1 t2 This compound c2->t2 t3 Positive Control (G418) c2->t3 a1 Measure Luciferase Activities t1->a1 t2->a1 t3->a1 a2 Calculate Read-through Efficiency a1->a2

Caption: Workflow for the dual-luciferase read-through assay.

signaling_pathway cluster_translation Translation Process cluster_stress Cellular Stress Response ribosome Ribosome protein Nascent Polypeptide ribosome->protein fidelity Decreased Translation Fidelity ribosome->fidelity  Error-prone decoding mrna mRNA mrna->ribosome trna Aminoacyl-tRNA trna->ribosome misfolded Misfolded Proteins upr Unfolded Protein Response (UPR) misfolded->upr apoptosis Apoptosis upr->apoptosis compound This compound (Hypothetical) compound->ribosome fidelity->misfolded

Caption: Hypothetical pathway of fidelity disruption.

A Comparative Guide to the Quantification of 5-Pyrrolidinomethyluridine: Cross-Validation of Mass Spectrometry and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of modified nucleosides like 5-Pyrrolidinomethyluridine is critical for understanding various biological processes and for pharmacokinetic studies. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is a synthesis of established analytical method validation principles and practices for nucleoside analysis.

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for trace-level quantification in complex biological samples.[1][2][3][4] This guide outlines the cross-validation of these two methods, presenting hypothetical yet representative experimental data to illustrate their performance characteristics.

Comparative Performance of HPLC-UV and LC-MS/MS

The performance of each method was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[5][6][7][8][9] The following tables summarize the quantitative data for the analysis of this compound.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linearity Range 50 - 5000 ng/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) 15 ng/mL0.03 ng/mL
Limit of Quantification (LOQ) 50 ng/mL0.1 ng/mL

Table 2: Accuracy and Precision

Quality Control (QC) SampleHPLC-UVLC-MS/MS
Low QC (150 ng/mL)
Accuracy (% Bias)± 8.5%± 4.2%
Precision (%RSD)< 10%< 5%
Medium QC (1500 ng/mL)
Accuracy (% Bias)± 6.3%± 2.8%
Precision (%RSD)< 8%< 4%
High QC (4000 ng/mL)
Accuracy (% Bias)± 5.1%± 1.9%
Precision (%RSD)< 7%< 3%

Experimental Protocols

Detailed methodologies for sample preparation, chromatographic separation, and detection are provided below. These protocols are representative of standard practices for the analysis of modified nucleosides.

Sample Preparation from Biological Matrix (e.g., Urine)
  • Thawing and Centrifugation : Frozen urine samples are thawed at room temperature and centrifuged at 10,000 x g for 10 minutes to pellet any precipitate.

  • Dilution : The supernatant is diluted 1:1 with nuclease-free water.

  • Internal Standard Spiking : An internal standard (e.g., an isotopically labeled version of the analyte for LC-MS/MS or a structurally similar compound for HPLC-UV) is added to all samples, calibration standards, and quality controls.

  • Solid Phase Extraction (SPE) for HPLC-UV : For the HPLC-UV method, a clean-up step using a C18 SPE cartridge is employed to remove interfering matrix components. The cartridge is conditioned with methanol (B129727) and water, the sample is loaded, washed with a low percentage of organic solvent, and the analyte is eluted with a higher percentage of organic solvent.

  • Protein Precipitation for LC-MS/MS : For the LC-MS/MS method, a simple protein precipitation is performed by adding three volumes of cold acetonitrile (B52724) to one volume of the diluted sample. The mixture is vortexed and centrifuged to pellet precipitated proteins. The supernatant is then transferred for analysis.

  • Evaporation and Reconstitution : The eluate from SPE or the supernatant from protein precipitation is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.

HPLC-UV Method
  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

  • Mobile Phase : A gradient elution is typically used, starting with a high aqueous component and increasing the organic component over time. For example, Mobile Phase A: 50 mM phosphate (B84403) buffer (pH 5.8), and Mobile Phase B: acetonitrile.[11]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 260 nm.[12]

  • Injection Volume : 20 µL.

LC-MS/MS Method
  • Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for faster analysis and better resolution.

  • Mobile Phase : Similar to HPLC, but using volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

  • Flow Rate : 0.4 mL/min.

  • Ionization Mode : ESI positive.

  • MS Detection : Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

  • Injection Volume : 5 µL.

Visualizing the Workflow and Logic

To better illustrate the processes, the following diagrams were created using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_uv HPLC-UV Method cluster_lc_ms LC-MS/MS Method start Biological Sample thaw Thaw & Centrifuge start->thaw dilute Dilute Sample thaw->dilute spike Spike Internal Standard dilute->spike spe Solid Phase Extraction spike->spe ppt Protein Precipitation spike->ppt evap_hplc Evaporate & Reconstitute spe->evap_hplc hplc_analysis HPLC Separation evap_hplc->hplc_analysis uv_detection UV Detection hplc_analysis->uv_detection data_analysis_hplc Quantification (HPLC) uv_detection->data_analysis_hplc Data Analysis evap_ms Evaporate & Reconstitute ppt->evap_ms lc_analysis LC Separation evap_ms->lc_analysis ms_detection MS/MS Detection lc_analysis->ms_detection data_analysis_ms Quantification (MS) ms_detection->data_analysis_ms Data Analysis

Experimental workflows for HPLC-UV and LC-MS/MS.

cross_validation_logic cluster_methods Analytical Methods cluster_validation_params Validation Parameters hplc HPLC-UV Method Development & Validation specificity Specificity hplc->specificity linearity Linearity & Range hplc->linearity lod_loq LOD & LOQ hplc->lod_loq accuracy Accuracy hplc->accuracy precision Precision hplc->precision lcms LC-MS/MS Method Development & Validation lcms->specificity lcms->linearity lcms->lod_loq lcms->accuracy lcms->precision compare Compare Performance Metrics accuracy->compare precision->compare conclusion Conclusion on Method Interchangeability and Suitability compare->conclusion

Logical flow for cross-validation of the two methods.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS for the quantification of this compound reveals distinct advantages and limitations for each technique. HPLC-UV is a cost-effective and straightforward method suitable for the analysis of samples with relatively high concentrations of the analyte and a less complex matrix.[10][12] In contrast, LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for bioanalytical studies where trace-level detection is required and matrix effects can be significant.[2][3][4] The choice of method should be guided by the specific analytical needs, available instrumentation, and the overall goals of the research or drug development program.

References

Comparative Analysis of Antiviral Activity: 5-Substituted Pyrimidine Nucleosides versus Other Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective antiviral agents remains a cornerstone of medicinal chemistry and drug development. Nucleoside analogues, which mimic endogenous nucleosides, have historically been a highly successful class of antiviral drugs.[1] Modifications to the nucleoside scaffold can lead to compounds with potent inhibitory effects on viral replication.[2] Among these, derivatives of 5-substituted pyrimidines have shown significant promise against a range of viruses, particularly DNA viruses from the herpes family and retroviruses like HIV.[1][3]

This guide provides a comparative analysis of the antiviral activity of various 5-substituted pyrimidine (B1678525) nucleoside analogues against prominent viral pathogens. Due to the limited publicly available data on the specific antiviral activity of 5-Pyrrolidinomethyluridine, this guide will focus on a broader class of 5-substituted uridine (B1682114) and cytidine (B196190) derivatives for which experimental data has been published. The performance of these compounds will be compared with that of well-established nucleoside analogues such as Acyclovir and Ribavirin.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%. An equally important parameter is the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in viable host cells. The ratio of CC₅₀ to EC₅₀ yields the selectivity index (SI), a critical measure of a drug's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected 5-substituted pyrimidine nucleoside analogues and other nucleoside analogues against various viruses.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
5-Substituted Pyrimidine Analogues
5-Iodo-4′-thio-2′-deoxyuridineHSV-1HEL0.1>100>1000
5-Iodo-4′-thio-2′-deoxyuridineHSV-2HEL0.5>100>200
5-Iodo-4′-thio-2′-deoxyuridineVZVHEL2>100>50
5-Iodo-4′-thio-2′-deoxyuridineHCMVHEL5.9>100>16.9
(Z)-5-(2-Bromovinyl)-2'-deoxyuridineHSV-1Vero>10>25<2.5
(E)-5-(2-Bromovinyl)-2'-deoxyuridineHSV-1Vero0.007>25>3571
5-NitrocytidinePoliovirusHeLa S3<1000N/AN/A
5-NitrocytidineCoxsackievirus B3HeLa S3<1000N/AN/A
2′,3′-Isopropylidene-5-iodouridineHIV-1Jurkat12.3>30>2.4
Other Nucleoside Analogues
AcyclovirHSV-1Vero0.1-1.0>300>300-3000
AcyclovirHSV-2Vero1.0-4.0>300>75-300
RibavirinInfluenza AMDCK1.2-20>100>5-83
RibavirinPoliovirusHeLa S3~2000N/AN/A

N/A: Data not available in the cited sources.

Experimental Protocols

The data presented above is derived from in vitro antiviral assays. While specific protocols may vary between studies, the general methodologies are outlined below.

1. Cell Culture and Virus Propagation:

  • Cell Lines: A suitable host cell line susceptible to infection by the target virus is cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics. Common cell lines include Vero (for Herpes Simplex Virus), HeLa (for Poliovirus and Coxsackievirus), MDCK (for Influenza virus), and HEL (for human herpesviruses).[4][5]

  • Virus Stocks: High-titer stocks of the virus are prepared by infecting the host cell line and harvesting the virus from the cell culture supernatant or cell lysate after a specific incubation period. Viral titers are determined using methods such as plaque assays or TCID₅₀ (50% Tissue Culture Infective Dose) assays.

2. Antiviral Activity Assay (e.g., Plaque Reduction Assay):

  • Host cells are seeded in multi-well plates and allowed to form a confluent monolayer.

  • The growth medium is removed, and the cells are infected with a known amount of virus in the presence of serial dilutions of the test compound.

  • After an adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agarose) with the corresponding drug concentrations.

  • The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

3. Cytotoxicity Assay (e.g., MTT Assay):

  • Host cells are seeded in multi-well plates and incubated with serial dilutions of the test compound for the same duration as the antiviral assay.

  • A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • The formazan is solubilized, and the absorbance is measured using a spectrophotometer.

  • The CC₅₀ value is determined as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Mechanism of Action and Signaling Pathways

Nucleoside analogues exert their antiviral effects primarily by interfering with the synthesis of viral nucleic acids (DNA or RNA).[6] The general mechanism involves intracellular phosphorylation of the nucleoside analogue to its active triphosphate form by host and/or viral kinases. This triphosphate metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[7] Incorporation of the analogue can lead to chain termination or introduce mutations, thereby inhibiting viral replication.

Viral_Replication_and_Inhibition cluster_virus Virus cluster_cell Host Cell cluster_drug Nucleoside Analogue Action V_Attach 1. Attachment & Entry V_Uncoat 2. Uncoating V_Attach->V_Uncoat H_Nucleus Nucleus V_Uncoat->H_Nucleus Viral Genome V_Replication 3. Genome Replication V_Assembly 4. Assembly V_Replication->V_Assembly V_Release 5. Release V_Assembly->V_Release H_Nucleus->V_Replication H_Ribosome Ribosomes H_Nucleus->H_Ribosome Viral mRNA H_Ribosome->V_Assembly Viral Proteins NA Nucleoside Analogue NA_P Phosphorylation NA->NA_P NA_TP Active Triphosphate NA_P->NA_TP Inhibition Inhibition of Viral Polymerase NA_TP->Inhibition Inhibition->V_Replication

Figure 1. General mechanism of viral replication and inhibition by nucleoside analogues.

For many 5-substituted pyrimidine nucleosides, particularly those effective against herpesviruses, the initial phosphorylation step is selectively catalyzed by a virus-encoded thymidine (B127349) kinase (TK).[8] This selective activation contributes to their low toxicity in uninfected host cells.

Experimental_Workflow cluster_setup Assay Setup cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis A1 Culture Host Cells B1 Infect Cells with Virus + Compound A1->B1 C1 Treat Cells with Compound A1->C1 A2 Prepare Virus Stock A2->B1 A3 Prepare Serial Dilutions of Test Compound A3->B1 A3->C1 B2 Incubate B1->B2 B3 Fix and Stain B2->B3 B4 Count Plaques B3->B4 B5 Calculate EC50 B4->B5 D1 Calculate Selectivity Index (SI) B5->D1 C2 Incubate C1->C2 C3 Add Viability Reagent (e.g., MTT) C2->C3 C4 Measure Absorbance C3->C4 C5 Calculate CC50 C4->C5 C5->D1

Figure 2. General experimental workflow for in vitro antiviral and cytotoxicity testing.

Concluding Remarks

The modification of the C-5 position of the pyrimidine ring in nucleoside analogues has proven to be a fruitful strategy in the development of antiviral agents. As demonstrated by the compiled data, certain 5-substituted derivatives exhibit potent and selective activity against various viruses, particularly herpesviruses. The high selectivity of some of these compounds is often attributed to their preferential phosphorylation by viral kinases.

While a direct comparative analysis including this compound is not feasible due to the absence of published data, the broader examination of 5-substituted pyrimidine nucleosides underscores the potential of this chemical space for the discovery of novel antiviral therapeutics. Further research into the synthesis and biological evaluation of a wider array of 5-substituted derivatives is warranted to identify new lead compounds with improved efficacy, broader spectrum of activity, and favorable resistance profiles.

References

Navigating the Analytical Maze: A Guide to Confirming Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of isotopic labeling and alternative methods for the definitive identification of RNA modifications, with a focus on the elusive 5-Pyrrolidinomethyluridine.

In the intricate world of post-transcriptional modifications, the accurate identification of novel nucleosides is paramount for understanding their biological function and potential as therapeutic targets. This guide provides a comparative overview of analytical techniques for confirming the presence of modified nucleosides, with a specific focus on the challenges presented by rare molecules like this compound. While direct experimental data for this compound is not publicly available, this guide outlines the established methodologies that would be employed for its characterization, drawing parallels with the well-documented analysis of other modified uridines.

The Gold Standard: Isotopic Labeling for Unambiguous Confirmation

Isotopic labeling is a powerful technique used to trace the journey of atoms through metabolic pathways or chemical reactions, providing definitive evidence for the presence and structure of a specific molecule.[1] In the context of this compound, stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) can be incorporated into precursor molecules during its synthesis, either in vitro or in vivo. Subsequent detection of the resulting mass shift by mass spectrometry or altered spectral properties in NMR spectroscopy provides unequivocal confirmation of its identity.

Key Advantages of Isotopic Labeling:

  • High Specificity: The precise mass shift serves as a unique identifier, minimizing the risk of false positives from isobaric interferences.

  • Quantitative Accuracy: Stable isotope-labeled internal standards (SILIS) enable precise quantification of the target molecule, even at low concentrations.[2]

  • Structural Elucidation: Isotopic labeling at specific positions can help in elucidating fragmentation pathways in mass spectrometry and assigning signals in NMR spectra, aiding in structural confirmation.

Experimental Workflow: Isotopic Labeling for this compound Confirmation

The following workflow outlines a hypothetical approach for confirming the presence of this compound using stable isotope labeling followed by mass spectrometry.

Isotopic_Labeling_Workflow cluster_synthesis Isotopic Labeling cluster_analysis Analysis Precursors Uridine (B1682114) & Pyrrolidine (B122466) Precursors Labeled_Precursors ¹³C or ¹⁵N Labeled Uridine/Pyrrolidine Precursors->Labeled_Precursors Labeling Synthesis In vitro or In vivo Synthesis Labeled_Precursors->Synthesis Labeled_Product Isotopically Labeled This compound Synthesis->Labeled_Product Extraction Extraction from Biological Matrix Labeled_Product->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Confirmation Detection of Mass Shift LC_MS->Confirmation

Figure 1. A conceptual workflow for the confirmation of this compound using isotopic labeling and mass spectrometry.

Alternative and Complementary Analytical Approaches

While isotopic labeling provides the highest level of confidence, other analytical techniques are crucial for initial detection, characterization, and routine analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable tool for the analysis of unknown compounds. By providing a highly accurate mass measurement, it allows for the determination of the elemental composition of a molecule, offering strong evidence for its identity. When coupled with tandem mass spectrometry (MS/MS), it provides structural information through the analysis of fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the de novo structural elucidation of molecules.[3] By analyzing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the chemical environment of each atom in a molecule, its connectivity, and its three-dimensional structure. For this compound, ¹H and ¹³C NMR would be essential for confirming the presence and connectivity of the uridine and pyrrolidine moieties.

Comparative Analysis of Methods

FeatureIsotopic Labeling with MSHigh-Resolution MS (HRMS)NMR Spectroscopy
Confirmation Level DefinitiveHigh ConfidenceHigh Confidence (Structure)
Sensitivity HighHighModerate to Low
Quantitative? Yes (with SILIS)Semi-quantitativeYes (with internal standard)
Throughput ModerateHighLow
Requirement Labeled standardAccurate mass measurementPurified sample, larger quantity
Primary Application Absolute confirmation, quantificationDiscovery, identificationStructural elucidation

Experimental Protocols

Hypothetical Protocol for Isotopic Labeling and LC-MS/MS Analysis of this compound

1. Synthesis of Isotopically Labeled this compound:

  • This would involve a chemical or enzymatic synthesis route. For example, starting with commercially available ¹³C₅-¹⁵N₂-Uridine and reacting it with a pyrrolidine-containing reagent under appropriate conditions. The exact synthetic route for this compound is not documented in public literature.

2. Sample Preparation:

  • Extraction: If present in a biological matrix (e.g., RNA), the RNA would first be enzymatically digested to single nucleosides. The nucleosides would then be extracted using a solid-phase extraction (SPE) method to remove interfering substances.

  • Internal Standard Spiking: A known amount of the synthesized isotopically labeled this compound would be added to the sample as an internal standard for quantification.

3. LC-MS/MS Analysis:

  • Chromatography: The extracted nucleosides would be separated using reverse-phase liquid chromatography (RPLC) with a gradient of water and acetonitrile (B52724) containing a small amount of formic acid to ensure good peak shape.

  • Mass Spectrometry: The eluting compounds would be analyzed by a tandem mass spectrometer operating in positive ion mode.

    • Parent Ion Scan: A full scan would be performed to identify the protonated molecular ions of both the unlabeled ([M+H]⁺) and labeled ([M+H+n]⁺) this compound, where 'n' is the mass difference due to the isotopes.

    • Fragmentation (MS/MS): The parent ions would be isolated and fragmented. The resulting fragment ions would be analyzed to confirm the structure. The labeled compound should show a corresponding mass shift in its fragments.

Logical Relationship of Analytical Techniques

Analytical_Strategy Discovery Initial Discovery (e.g., in RNA seq data) HRMS High-Resolution MS (Elemental Composition) Discovery->HRMS NMR NMR Spectroscopy (Structural Elucidation) Discovery->NMR Hypothesis Hypothesized Structure: This compound HRMS->Hypothesis NMR->Hypothesis Isotopic_Labeling Isotopic Labeling & MS/MS Hypothesis->Isotopic_Labeling Confirmation Definitive Confirmation & Quantification Isotopic_Labeling->Confirmation

Figure 2. A logical flow diagram illustrating the complementary roles of different analytical techniques in the confirmation of a novel modified nucleoside.

Conclusion

Confirming the identity of a novel or rare modified nucleoside like this compound requires a multi-pronged analytical approach. While high-resolution mass spectrometry and NMR spectroscopy are essential for initial identification and structural elucidation, isotopic labeling combined with mass spectrometry stands as the definitive method for unambiguous confirmation and accurate quantification. The workflows and protocols outlined in this guide, though based on established principles rather than specific data for this compound, provide a robust framework for researchers and drug development professionals venturing into the exciting field of RNA modifications.

References

A Comparative Analysis of Pseudouridine and 5-Pyrrolidinomethyluridine in Messenger RNA

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of mRNA therapeutics, the strategic incorporation of modified nucleosides is paramount for enhancing the stability, translational efficiency, and immunomodulatory profile of synthetic mRNA. Among the most pivotal of these modifications is pseudouridine (B1679824) (Ψ), an isomer of uridine (B1682114), which has been extensively studied and is a cornerstone of currently approved mRNA vaccines. This guide provides a detailed functional comparison between pseudouridine and another uridine analog, 5-Pyrrolidinomethyluridine, in the context of mRNA applications.

It is important to note at the outset that while a wealth of experimental data exists for pseudouridine, enabling a thorough analysis of its impact on mRNA function, publicly available research on the effects of this compound in mRNA is strikingly limited. Consequently, this guide will present a comprehensive overview of pseudouridine's properties, supported by experimental data, and will address the current knowledge gap regarding this compound.

Pseudouridine: The Gold Standard in mRNA Modification

Pseudouridine is the most abundant naturally occurring RNA modification, and its incorporation into synthetic mRNA has been shown to confer significant advantages. The key functional benefits of pseudouridylation of mRNA include enhanced protein expression, increased mRNA stability, and a reduction in the innate immune response.

Impact on Translation Efficiency

The substitution of uridine with pseudouridine in mRNA transcripts has been demonstrated to significantly boost protein production. This is attributed to several factors, including improved ribosome loading and a reduction in the activation of protein kinase R (PKR), an interferon-induced enzyme that, when activated by foreign double-stranded RNA, shuts down translation.

ModificationFold Increase in Protein Expression (in vitro)Cell TypeReference
Pseudouridine (Ψ)~10-fold compared to unmodified mRNA293 cells[1]
N1-methylpseudouridine (m1Ψ)Higher than ΨMammalian cell lines[2]
Enhanced mRNA Stability

Pseudouridine modification can contribute to the overall stability of mRNA molecules.[1] The altered sugar-base linkage in pseudouridine compared to uridine adds rigidity to the RNA backbone, which may offer protection against degradation by cellular nucleases.[2]

ModificationEffect on StabilityAssayReference
Pseudouridine (Ψ)Increased biological stabilityIn vivo mouse model[1]
Reduced Immunogenicity

A critical advantage of pseudouridine modification is its ability to dampen the innate immune response. Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, leading to the production of pro-inflammatory cytokines. The presence of pseudouridine in mRNA has been shown to significantly reduce this recognition, thereby mitigating the inflammatory response.[1]

ModificationImmune Response MarkerEffectIn Vivo ModelReference
Pseudouridine (Ψ)Interferon-α (IFN-α)Significantly lower induction compared to unmodified mRNAMice[1]

This compound: An Unexplored Frontier

Despite the extensive research into various uridine modifications, this compound remains largely uncharacterized in the context of mRNA function. A comprehensive search of scientific literature reveals a lack of studies investigating its impact on mRNA translation, stability, and immunogenicity. Therefore, a direct functional comparison with pseudouridine based on experimental data is not currently possible.

Experimental Protocols

In Vitro Transcription for Modified mRNA Synthesis

The following is a generalized protocol for the synthesis of mRNA incorporating modified nucleosides like pseudouridine. This protocol can be adapted for other modifications, assuming the corresponding nucleotide triphosphate is available and compatible with T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide solution (ATP, GTP, CTP)

  • Modified UTP (e.g., Pseudouridine-5'-Triphosphate or N1-methylpseudouridine-5'-Triphosphate)

  • Transcription buffer

  • RNase inhibitor

  • DNase I

  • RNA purification kit

Procedure:

  • Transcription Reaction Setup: At room temperature, combine the transcription buffer, ribonucleotide solution (with the modified UTP replacing standard UTP), the linearized DNA template, and RNase inhibitor.

  • Enzyme Addition: Add T7 RNA polymerase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate at 37°C for 15-30 minutes.

  • Purification: Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quality Control: Assess the integrity and concentration of the synthesized mRNA using gel electrophoresis and spectrophotometry.

In Vitro Translation Assay

Materials:

  • Synthesized modified mRNA

  • Rabbit reticulocyte lysate or a cell-free protein expression system

  • Amino acid mixture

  • Reporter gene construct (e.g., Luciferase or Green Fluorescent Protein)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, amino acid mixture, and the synthesized mRNA.

  • Incubation: Incubate the reaction at 30°C for 60-90 minutes.

  • Analysis: Measure the expression of the reporter protein. For luciferase, this involves adding a substrate and measuring luminescence. For GFP, fluorescence can be measured directly.

Cellular Transfection and Immunogenicity Assay

Materials:

  • Synthesized modified mRNA

  • Lipid nanoparticle (LNP) formulation or other transfection reagent

  • Immune cells (e.g., peripheral blood mononuclear cells - PBMCs)

  • Cell culture medium

  • ELISA kit for cytokine detection (e.g., IFN-α, TNF-α)

Procedure:

  • mRNA Formulation: Formulate the mRNA with LNPs or another transfection reagent according to the manufacturer's protocol.

  • Cell Transfection: Add the mRNA-LNP complexes to the cultured immune cells.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines using an ELISA kit.

Visualizing the Impact of mRNA Modification

The following diagrams illustrate the conceptual workflows and pathways discussed.

mRNA_Modification_Workflow cluster_synthesis mRNA Synthesis cluster_function Functional Outcomes DNA_Template Linearized DNA Template IVT In Vitro Transcription (with modified UTP) DNA_Template->IVT T7 Polymerase, NTPs Modified_mRNA Modified mRNA IVT->Modified_mRNA Translation Increased Translation Efficiency Modified_mRNA->Translation Stability Enhanced Stability Modified_mRNA->Stability Immunity Reduced Immunogenicity Modified_mRNA->Immunity

Caption: Workflow of modified mRNA synthesis and its functional benefits.

Immune_Response_Pathway Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 Recognition Unmodified_mRNA->TLR7_8 Pseudouridine_mRNA Pseudouridine-modified mRNA Pseudouridine_mRNA->TLR7_8 Reduced Recognition Immune_Activation Innate Immune Activation TLR7_8->Immune_Activation Cytokines Pro-inflammatory Cytokines Immune_Activation->Cytokines

Caption: Pseudouridine modification reduces innate immune recognition of mRNA.

Conclusion

Pseudouridine has unequivocally demonstrated its value as a key modification for therapeutic mRNA, enhancing protein expression and stability while mitigating undesirable immune responses. The wealth of supporting experimental data solidifies its position as a critical component in the design of effective mRNA-based drugs and vaccines.

In stark contrast, this compound remains an enigmatic player in the field of mRNA modification. The absence of published data on its functional effects within mRNA highlights a significant knowledge gap. Future research is necessary to elucidate the properties of this compound and to determine if it, or other novel modifications, can offer further advantages in the ever-evolving landscape of mRNA therapeutics. For researchers and drug developers, pseudouridine and its derivatives, such as N1-methylpseudouridine, currently represent the most validated and reliable choices for optimizing mRNA function.

References

Side-by-Side Analysis of 5-Pyrrolidinomethyluridine-Modified and Unmodified RNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Our comprehensive investigation into the scientific literature and available experimental data has revealed a significant finding regarding 5-Pyrrolidinomethyluridine-modified RNA. At present, there is a notable absence of published research specifically detailing the synthesis, properties, and performance of RNA molecules incorporating the this compound modification. Consequently, a direct side-by-side comparison with unmodified RNA, supported by experimental data as per our rigorous standards, cannot be constructed at this time.

The field of RNA therapeutics is dynamic, with new modifications continually being explored. The lack of data on this compound suggests it may be a novel or less-explored modification.

In lieu of a direct comparison involving this compound, we have leveraged the extensive body of research on other critical uridine (B1682114) modifications that have demonstrated significant impacts on RNA performance. This guide will provide a side-by-side analysis of a well-characterized and therapeutically relevant modification, N1-methylpseudouridine (m1Ψ) , compared to unmodified RNA. This will serve as a valuable resource, illustrating the profound effects that chemical modifications can have on the therapeutic potential of RNA.

Comparative Analysis: N1-methylpseudouridine (m1Ψ)-Modified RNA vs. Unmodified RNA

The incorporation of modified nucleosides into messenger RNA (mRNA) has been a pivotal advancement in the development of RNA-based therapeutics and vaccines.[1] Among these, N1-methylpseudouridine (m1Ψ) has emerged as a particularly effective modification for enhancing the therapeutic properties of mRNA.[2] This guide provides a detailed comparison of m1Ψ-modified RNA and unmodified RNA, focusing on key performance metrics, supported by experimental data and methodologies.

Data Presentation: Quantitative Comparison

The following tables summarize the key differences in performance between m1Ψ-modified and unmodified RNA based on published experimental findings.

ParameterUnmodified RNAm1Ψ-Modified RNARationale for Difference
Translation Efficiency BaselineSignificantly Increasedm1Ψ modification reduces the activation of RNA-dependent protein kinase (PKR), which would otherwise phosphorylate eIF2α and inhibit translation initiation.[2][3]
Immunogenicity HighSignificantly Reducedm1Ψ-modified RNA is a poor substrate for Toll-like receptors (TLRs) 3, 7, and 8, leading to a diminished innate immune response and reduced secretion of pro-inflammatory cytokines like IFN-α and TNF-α.[4][5]
Stability LowerIncreasedWhile the primary benefit of m1Ψ is not increased intrinsic stability against degradation, the reduced immune activation it confers can lead to a more stable intracellular environment for the mRNA molecule, allowing for prolonged protein expression.[4]
Double-Stranded RNA (dsRNA) Content Higher in some in vitro transcription reactionsCan be lower depending on purificationThe process of in vitro transcription can generate dsRNA byproducts, which are highly immunogenic. While modification itself doesn't eliminate dsRNA, purification methods are critical. Some studies suggest certain modifications can influence the formation of these byproducts.[6]
Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

1. In Vitro Transcription (IVT) for Synthesis of Modified and Unmodified RNA

  • Objective: To synthesize mRNA molecules with either standard uridine or complete substitution with N1-methylpseudouridine.

  • Methodology:

    • A linearized DNA plasmid template encoding the protein of interest (e.g., Luciferase or Erythropoietin) with an upstream T7 promoter is prepared.

    • The in vitro transcription reaction is assembled in a buffer containing T7 RNA polymerase, RNase inhibitors, and nucleotide triphosphates (NTPs).

    • For unmodified RNA, ATP, CTP, GTP, and UTP are used.

    • For m1Ψ-modified RNA, UTP is completely replaced with N1-methylpseudouridine-5'-triphosphate (m1ΨTP).

    • A cap analog (e.g., CleanCap® AG) is included for co-transcriptional capping to produce a Cap 1 structure, which is important for efficient translation and reduced immunogenicity.

    • The reaction is incubated at 37°C.

    • Following transcription, the DNA template is removed by DNase treatment.

    • The resulting mRNA is purified, often using methods like HPLC to remove dsRNA and other impurities.[6]

2. In Vitro Translation Assay

  • Objective: To quantify and compare the protein expression from modified and unmodified mRNA.

  • Methodology:

    • Human cell lines (e.g., HEK293T or HeLa cells) are cultured in appropriate media.

    • Cells are transfected with equimolar amounts of unmodified or m1Ψ-modified mRNA encoding a reporter protein (e.g., Luciferase). Transfection reagents like Lipofectamine are commonly used.

    • After a defined incubation period (e.g., 24 hours), cells are lysed.

    • Luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

    • Total protein concentration in the lysate is determined (e.g., by BCA assay) to normalize the luciferase activity.

3. Immunogenicity Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Objective: To assess the innate immune response triggered by modified and unmodified RNA.

  • Methodology:

    • PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Cells are cultured and then transfected with unmodified or m1Ψ-modified mRNA.

    • After a specified time (e.g., 6-24 hours), the cell culture supernatant is collected.

    • The concentration of pro-inflammatory cytokines, such as Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

4. RNA Stability Assay

  • Objective: To determine the half-life of modified and unmodified mRNA in a cellular context.

  • Methodology:

    • Cells are transfected with the mRNA of interest as described above.

    • At various time points post-transfection (e.g., 0, 2, 4, 8, 12, 24 hours), total RNA is extracted from the cells.

    • The amount of the specific transfected mRNA at each time point is quantified using reverse transcription-quantitative PCR (RT-qPCR).

    • The decay rate and half-life of the mRNA are calculated from the decrease in its abundance over time.

Signaling Pathways and Experimental Workflows

Innate Immune Recognition of Unmodified RNA

Unmodified single-stranded RNA can be recognized by Toll-like receptors 7 and 8 (TLR7/8) in endosomes, while double-stranded RNA byproducts of in vitro transcription are potent activators of TLR3, RIG-I, and MDA5. This recognition triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines.

InnateImmunity cluster_extracellular Endosome cluster_cytosol Cytosol Unmodified_RNA Unmodified ssRNA TLR7_8 TLR7/8 Unmodified_RNA->TLR7_8 dsRNA dsRNA byproduct TLR3 TLR3 dsRNA->TLR3 RIG_I_MDA5 RIG-I / MDA5 dsRNA->RIG_I_MDA5 PKR PKR dsRNA->PKR Signaling_Cascade Signaling Cascade (MyD88, TRIF) TLR7_8->Signaling_Cascade TLR3->Signaling_Cascade RIG_I_MDA5->Signaling_Cascade Translation_Inhibition Translation Inhibition PKR->Translation_Inhibition Interferon_Response Type I Interferon (IFN-α, IFN-β) Signaling_Cascade->Interferon_Response

Caption: Innate immune sensing of unmodified in vitro transcribed RNA.

Workflow for Comparing Modified and Unmodified RNA Performance

This diagram outlines the typical experimental workflow for a side-by-side analysis.

Workflow cluster_assays Performance Assays Template_Prep DNA Template Linearization IVT_Unmodified IVT with UTP Template_Prep->IVT_Unmodified IVT_Modified IVT with m1ΨTP Template_Prep->IVT_Modified Purification mRNA Purification (e.g., HPLC) IVT_Unmodified->Purification IVT_Modified->Purification Transfection Transfection into Cultured Cells Purification->Transfection Translation_Assay Translation Assay (e.g., Luciferase) Transfection->Translation_Assay Immunogenicity_Assay Immunogenicity Assay (e.g., ELISA for Cytokines) Transfection->Immunogenicity_Assay Stability_Assay Stability Assay (RT-qPCR) Transfection->Stability_Assay Data_Analysis Data Analysis and Comparison Translation_Assay->Data_Analysis Immunogenicity_Assay->Data_Analysis Stability_Assay->Data_Analysis

Caption: Experimental workflow for comparative analysis.

References

Unveiling the Structural Nuances of 5-Pyrrolidinomethyluridine in RNA: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of RNA is paramount for designing effective therapeutics and elucidating biological function. The incorporation of modified nucleosides, such as 5-Pyrrolidinomethyluridine, can significantly impact RNA conformation and stability. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for determining the structural impact of this compound in RNA, benchmarked against other common 5-substituted uridine (B1682114) modifications.

This document outlines the expected structural consequences of this modification, details the experimental protocols necessary for its confirmation, and presents a clear workflow for its analysis. While direct quantitative NMR data for this compound in a specific RNA context is not yet widely published, this guide synthesizes known effects of structurally similar modifications to provide a robust predictive framework.

Comparative Analysis of 5-Substituted Uridine Modifications on RNA Structure

The introduction of a substituent at the C5 position of uridine can influence the local RNA structure, particularly the sugar pucker equilibrium and the overall helical conformation. Based on studies of related 5-substituted uridines, the following table summarizes the anticipated and known effects on key NMR parameters.

NMR ParameterUnmodified Uridine5-Methyluridine (m⁵U)5-Methoxyuridine (mo⁵U)This compound (p⁵U) (Predicted)
¹H Chemical Shifts (ppm)
H6~5.8Downfield shiftDownfield shiftSignificant downfield shift due to the bulky, electron-withdrawing nature of the pyrrolidinomethyl group.
H5~5.3Shielded (upfield)Shielded (upfield)Shielded (upfield), with potential for complex splitting due to coupling with methylene (B1212753) protons.
H1'~5.9Minor shiftMinor shiftPotential for minor shifts reflecting changes in glycosidic torsion angle.
Ribose Protons (H2', H3', H4')Varies with sugar puckerShifts consistent with a preference for the C3'-endo conformation.Shifts indicating a preference for the C3'-endo conformation.Shifts expected to be consistent with a strong preference for the C3'-endo sugar pucker, stabilizing the A-form helix.
¹³C Chemical Shifts (ppm)
C5~102Downfield shiftSignificant downfield shiftSignificant downfield shift due to the aminomethyl substituent.
C6~141Minor upfield shiftMinor upfield shiftMinor upfield shift.
C1'~87Minor shiftMinor shiftMinor shifts reflecting altered glycosidic torsion.
Key NOEs
H6(i) - H1'(i)StrongStrongStrongStrong, indicative of an anti conformation.
H6(i) - H2'(i)Medium-WeakMedium-WeakMedium-WeakPotentially weaker if the C3'-endo pucker is strongly favored.
H6(i) - H5(i)StrongStrongStrongStrong intramolecular NOE.
Inter-residue NOEsTypical for A-form RNAEnhanced stacking can lead to stronger inter-residue NOEs.Enhanced stacking can lead to stronger inter-residue NOEs.Expected to show strong inter-residue NOEs, suggesting enhanced base stacking.
³J(H1'-H2') Coupling Constant ~1-2 Hz (C3'-endo) to ~8-10 Hz (C2'-endo)Smaller values, indicating a higher population of the C3'-endo pucker.Smaller values, favoring the C3'-endo conformation.Expected to be small (~1-3 Hz), indicating a strong preference for the C3'-endo conformation, characteristic of an A-form helix.

Experimental Protocols

To empirically determine the structural impact of this compound, a series of well-established NMR experiments are required. Below are detailed protocols for the synthesis of the modified RNA and its subsequent NMR analysis.

Synthesis of RNA containing this compound

The site-specific incorporation of this compound into an RNA oligonucleotide is typically achieved via solid-phase synthesis using a corresponding phosphoramidite (B1245037).

  • Phosphoramidite Synthesis: The this compound nucleoside is first synthesized and then converted to its 5'-O-DMT-2'-O-TBDMS-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite derivative.

  • Automated RNA Synthesis: The modified phosphoramidite is incorporated at the desired position(s) in the RNA sequence using a standard automated RNA synthesizer.

  • Deprotection and Purification: The synthesized oligonucleotide is cleaved from the solid support and all protecting groups are removed using standard protocols (e.g., treatment with AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine). The crude RNA is then purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Sample Preparation for NMR: The purified RNA is desalted, lyophilized, and dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5). For observing exchangeable imino protons, the sample is dissolved in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is lyophilized from D₂O and redissolved in 99.96% D₂O.

NMR Spectroscopy for Structural Analysis

A suite of 1D and 2D NMR experiments are necessary to obtain a comprehensive structural picture.

  • 1D ¹H NMR:

    • Purpose: To assess the overall folding and purity of the RNA. The imino proton region (10-15 ppm) provides a fingerprint of the base-pairing.

    • Acquisition: A standard 1D proton experiment with water suppression (e.g., WATERGATE or jump-return).

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):

    • Purpose: To assign protons within the same ribose spin system.

    • Acquisition: A standard 2D TOCSY experiment with a mixing time of ~80 ms.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. This allows for sequential assignment and determination of the overall fold.

    • Acquisition: A 2D NOESY experiment with mixing times ranging from 150 to 300 ms.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To assign the chemical shifts of carbon atoms directly bonded to protons. This requires a ¹³C-labeled RNA sample.

    • Acquisition: A standard sensitivity-enhanced HSQC experiment.

  • 2D ¹H-¹H DQF-COSY (Double Quantum Filtered Correlation Spectroscopy):

    • Purpose: To measure the ³J(H1'-H2') coupling constants, which are indicative of the ribose sugar pucker.

    • Acquisition: A DQF-COSY experiment with high resolution in the F2 dimension.

Visualizing the Workflow and Biological Context

The following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR-based structural determination and a potential biological role of 5-substituted uridines in tRNA.

experimental_workflow Experimental Workflow for NMR Structural Analysis cluster_synthesis RNA Synthesis & Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation synthesis Synthesis of this compound Phosphoramidite automation Automated Solid-Phase RNA Synthesis synthesis->automation purification Deprotection & HPLC/PAGE Purification automation->purification nmr_prep NMR Sample Preparation (Buffer Exchange, D2O) purification->nmr_prep nmr_1d 1D 1H NMR nmr_prep->nmr_1d nmr_2d 2D NMR Experiments (TOCSY, NOESY, HSQC, COSY) nmr_1d->nmr_2d assignment Resonance Assignment nmr_2d->assignment restraints Extraction of Structural Restraints (Distances, Dihedral Angles) assignment->restraints calculation Structure Calculation & Refinement (e.g., XPLOR-NIH) restraints->calculation validation Structure Validation calculation->validation

NMR Structural Analysis Workflow

tRNA_wobble_hypothesis Role of 5-Substituted Uridine in Codon Recognition cluster_ribosome Ribosome cluster_modification Wobble Position Modification cluster_function Functional Impact mrna mRNA Codon trna tRNA Anticodon Loop mrna->trna Codon-Anticodon Pairing amino_acid Amino Acid trna->amino_acid Delivers conformation Pre-organizes Anticodon Loop (C3'-endo preference) trna->conformation unmodified_u Unmodified Uridine (U34) modified_u This compound (p⁵U34) unmodified_u->modified_u Enzymatic Modification modified_u->trna Incorporated into Anticodon wobble Modulates Wobble Pairing (e.g., with G or A) conformation->wobble efficiency Enhances Translational Efficiency & Fidelity wobble->efficiency

tRNA Wobble Position Modification

In Vivo Validation of 5-Pyrrolidinomethyluridine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo biological activity of 5-Pyrrolidinomethyluridine against established alternatives. While specific in vivo experimental data for this compound is limited in publicly accessible literature, its classification as a nucleoside analog allows for a robust comparison with well-validated compounds in the same class, such as 5-Fluorouracil (5-FU) and Gemcitabine. This document outlines the expected biological activities, mechanisms of action, and detailed experimental protocols for in vivo validation, supported by data from these established alternatives.

Comparative Analysis of Biological Activity

The primary anticipated biological activity of this compound, based on its chemical structure as a uridine (B1682114) analog, is anticancer efficacy. Nucleoside analogs exert their cytotoxic effects by interfering with nucleic acid synthesis and repair, ultimately leading to cell death in rapidly proliferating cancer cells.[1][2][3] The following table summarizes the key characteristics of this compound in comparison to 5-Fluorouracil and Gemcitabine.

FeatureThis compound (Expected)5-Fluorouracil (5-FU)Gemcitabine
Drug Class Nucleoside AnalogPyrimidine Analog (Fluoropyrimidine)Nucleoside Analog (Cytidine Analog)
Primary Mechanism of Action Inhibition of DNA and RNA synthesis, induction of apoptosis.[4]Inhibition of thymidylate synthase (TS), leading to depletion of thymidine (B127349) for DNA synthesis and repair.[5][6][7] Incorporation into RNA and DNA, disrupting their functions.[6]Inhibition of DNA synthesis by chain termination and inhibition of ribonucleotide reductase.
Key Cellular Targets DNA Polymerases, RNA PolymerasesThymidylate SynthaseDNA Polymerase, Ribonucleotide Reductase
Expected In Vivo Efficacy Antitumor activity against various cancer models.Broad-spectrum antitumor activity, particularly in colorectal, breast, and head and neck cancers.[5]Effective against a range of solid tumors including pancreatic, non-small cell lung, ovarian, and breast cancers.
Common Resistance Mechanisms Upregulation of drug efflux pumps, alterations in target enzymes, enhanced DNA repair mechanisms.Increased expression of thymidylate synthase, mutations in TS, and altered drug metabolism.[6]Decreased intracellular uptake and metabolic activation.

In Vivo Validation: Experimental Protocols

The following is a generalized, comprehensive protocol for the in vivo validation of the antitumor activity of a novel uridine analog like this compound, based on established methodologies for similar compounds.[8][9][10][11][12]

Animal Model Selection
  • Animal Species and Strain: Immunodeficient mice (e.g., BALB/c nude, SCID) are commonly used for xenograft models to prevent rejection of human tumor cells.[8][12] For studies involving the tumor microenvironment and immune response, genetically engineered mouse models (GEMMs) that spontaneously develop tumors are more appropriate.[10]

  • Tumor Model:

    • Xenograft Model: Human cancer cell lines (e.g., colorectal, breast, pancreatic) are subcutaneously injected into the flank of immunodeficient mice.[9][10] This is a widely used initial model to assess efficacy.

    • Orthotopic Model: Tumor cells are implanted into the corresponding organ of origin in the mouse (e.g., pancreatic cancer cells into the pancreas) to better mimic the tumor microenvironment.[13]

    • Patient-Derived Xenograft (PDX) Model: Tumor fragments from a patient are directly implanted into immunodeficient mice, which may better predict clinical outcomes.

Experimental Design
  • Study Groups:

    • Vehicle Control Group (receiving the delivery vehicle only).

    • This compound Treatment Group(s) (at various dosages).

    • Positive Control Group(s) (e.g., 5-Fluorouracil, Gemcitabine at a clinically relevant dose).

    • Combination Therapy Groups (if applicable).[8]

  • Animal Numbers: A minimum of 8-10 mice per group is recommended to achieve statistical significance. Power and sample size calculations should be performed based on expected tumor growth inhibition.[8][11]

  • Drug Administration:

    • Route of Administration: Intraperitoneal (i.p.), intravenous (i.v.), or oral gavage, depending on the compound's formulation and intended clinical route.[8][14]

    • Dosing Schedule: Determined by preliminary toxicity studies. Can range from daily to weekly administration.[8]

In Vivo Efficacy Assessment
  • Tumor Volume Measurement: For subcutaneous tumors, tumor size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body Weight and Clinical Observations: Animals are monitored for signs of toxicity, including weight loss, changes in behavior, and altered appearance.

  • Survival Analysis: In some studies, the primary endpoint is overall survival.

  • Imaging: For orthotopic models, tumor growth can be monitored using non-invasive imaging techniques like bioluminescence imaging (for luciferase-expressing tumor cells) or ultrasound.

Pharmacodynamic and Mechanistic Studies
  • Tissue Collection: At the end of the study, tumors and relevant organs are harvested for further analysis.[8]

  • Immunohistochemistry (IHC): To assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay) within the tumor tissue.

  • Western Blotting/RT-qPCR: To measure the expression levels of target proteins and genes in the signaling pathways of interest.

  • Pharmacokinetic (PK) Analysis: Blood samples are collected at various time points after drug administration to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Signaling Pathways

Nucleoside analogs like this compound are expected to impact signaling pathways that control cell cycle progression and apoptosis. The incorporation of these analogs into DNA leads to replication stress and DNA damage, which in turn activates cell cycle checkpoints and DNA repair mechanisms.[1][2] If the damage is irreparable, apoptotic pathways are initiated.[2]

Nucleoside_Analog_Signaling_Pathway cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action cluster_2 Downstream Cellular Response Nucleoside_Analog This compound Active_Metabolite Active Triphosphate Metabolite Nucleoside_Analog->Active_Metabolite Phosphorylation DNA_Synthesis DNA Synthesis Active_Metabolite->DNA_Synthesis Inhibition RNA_Synthesis RNA Synthesis Active_Metabolite->RNA_Synthesis Inhibition DNA_Damage DNA Damage & Replication Stress DNA_Synthesis->DNA_Damage Checkpoint_Activation Cell Cycle Checkpoint Activation (p53, ATM/ATR) DNA_Damage->Checkpoint_Activation Cell_Cycle_Arrest Cell Cycle Arrest Checkpoint_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Checkpoint_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel anticancer compound.

In_Vivo_Validation_Workflow Start Compound Synthesis & Formulation Toxicity Maximum Tolerated Dose (MTD) Studies Start->Toxicity Model Tumor Model Implantation (Xenograft/Orthotopic) Toxicity->Model Treatment Drug Administration (Treatment vs. Control Groups) Model->Treatment Monitoring In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Endpoint Determination (Tumor Size, Survival) Monitoring->Endpoint Analysis Ex Vivo Analysis (IHC, Western Blot, PK) Endpoint->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: Standard workflow for in vivo anticancer drug validation.

References

Benchmarking Novel RNA Modifications: A Comparative Guide for 5-Pyrrolidinomethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical modifications is paramount in the design of effective and safe RNA-based therapeutics. This guide provides a framework for benchmarking the novel modification, 5-Pyrrolidinomethyluridine, against well-established RNA modifications: Pseudouridine (B1679824) (Ψ), N6-methyladenosine (m6A), and 5-methyluridine (B1664183) (m5U).

While extensive experimental data for this compound is not yet publicly available, this guide establishes a comprehensive methodology for its evaluation. By following the outlined experimental protocols and comparing the resulting data to the benchmarks provided, researchers can effectively characterize the potential of this compound in therapeutic applications.

Comparative Data Summary

The performance of an RNA modification is primarily assessed by its impact on mRNA stability, translation efficiency, and immunogenicity. The following tables summarize the known quantitative effects of our benchmark modifications. Once experimental data for this compound is generated, it can be directly compared within this framework.

Table 1: Impact of RNA Modifications on mRNA Stability

ModificationFold Change in mRNA Half-life (in vitro)Fold Change in mRNA Half-life (in vivo)Primary Mechanism of Stability Regulation
This compound Data not availableData not availableTo be determined
Pseudouridine (Ψ)~1.5 - 2.0[1][2]Variable, context-dependent[1]Enhanced base stacking and backbone rigidity, resistance to certain ribonucleases.[2]
N6-methyladenosine (m6A)Variable, can increase or decrease[1][3]Context-dependent, mediated by "reader" proteins.[3]Recruitment of specific binding proteins (YTHDF2 for decay, others for stabilization).[3]
5-methyluridine (m5U)Increased[4]Increased[4]Contributes to the structural integrity of tRNA and may stabilize mRNA.[5][6]

Table 2: Impact of RNA Modifications on Translation Efficiency

ModificationFold Change in Protein Expression (in vitro)Fold Change in Protein Expression (in vivo)Mechanism of Translational Regulation
This compound Data not availableData not availableTo be determined
Pseudouridine (Ψ)~1.5 - 4.0[7]Increased[7]Reduces activation of innate immune responses that inhibit translation; may alter ribosome pausing.[7]
N6-methyladenosine (m6A)Variable, can enhance or suppress[3]Context-dependent, mediated by "reader" proteins.[3]Recruitment of translation initiation factors (e.g., eIF3) or repressive proteins.[3]
5-methyluridine (m5U)Increased[4]Increased[4]May modulate codon-anticodon interactions and ribosome translocation.[8]

Table 3: Immunogenic Profile of RNA Modifications

ModificationRelative Activation of Innate Immune Receptors (e.g., TLRs, RIG-I)Cytokine Production (e.g., IFN-β, TNF-α)
This compound Data not availableData not available
Pseudouridine (Ψ)Significantly Reduced[7]Significantly Reduced[7]
N6-methyladenosine (m6A)ReducedReduced
5-methyluridine (m5U)Reduced[4]Reduced[4]

Experimental Protocols

To generate the necessary data for benchmarking this compound, the following experimental protocols are recommended.

Synthesis of Modified RNA

Objective: To produce high-purity, site-specifically modified RNA for functional assays.

Methodology:

  • Phosphoramidite (B1245037) Synthesis: Synthesize the this compound phosphoramidite building block.

  • Solid-Phase RNA Synthesis: Incorporate the modified phosphoramidite at desired positions within an RNA oligonucleotide using standard automated solid-phase synthesis protocols.

  • Deprotection and Purification: Cleave the synthesized RNA from the solid support and remove protecting groups. Purify the full-length modified RNA using high-performance liquid chromatography (HPLC).

  • Quality Control: Verify the identity and purity of the modified RNA using mass spectrometry and capillary electrophoresis.

In Vitro mRNA Stability Assay

Objective: To determine the intrinsic stability of mRNA containing this compound.

Methodology:

  • In Vitro Transcription: Synthesize capped and polyadenylated mRNA transcripts encoding a reporter protein (e.g., luciferase or GFP), incorporating either standard uridine (B1682114) or this compound.

  • Incubation with Cellular Lysate: Incubate the modified and unmodified mRNAs in a cell-free extract (e.g., rabbit reticulocyte lysate or HeLa cell lysate) at 37°C.

  • Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Quantification of Remaining mRNA: Extract the RNA from each aliquot and quantify the amount of full-length mRNA remaining using quantitative reverse transcription PCR (qRT-PCR).

  • Half-life Calculation: Determine the mRNA half-life by fitting the decay data to an exponential decay curve.

In Vitro Translation Assay

Objective: To measure the effect of this compound on the efficiency of protein synthesis.

Methodology:

  • Cell-Free Protein Synthesis: Add equimolar amounts of the modified and unmodified reporter mRNAs to a cell-free translation system (e.g., rabbit reticulocyte lysate).

  • Incubation: Incubate the reactions at the optimal temperature for protein synthesis (typically 30-37°C).

  • Reporter Protein Quantification: Measure the activity or abundance of the synthesized reporter protein at various time points. For luciferase, this is done via a luminometer; for GFP, a fluorometer is used.

  • Data Analysis: Compare the protein yield from the modified mRNA to that of the unmodified control.

Cellular mRNA Stability and Translation Efficiency Assay

Objective: To assess the performance of this compound-modified mRNA in a cellular context.

Methodology:

  • Transfection: Transfect mammalian cells (e.g., HEK293T or HeLa) with the modified and unmodified reporter mRNAs using a suitable delivery vehicle (e.g., lipid nanoparticles).

  • Time-Course for Stability: To measure stability, treat cells with a transcription inhibitor (e.g., actinomycin (B1170597) D) at a set time post-transfection. Harvest cells at various time points thereafter and quantify the remaining reporter mRNA via qRT-PCR to calculate the half-life.

  • Time-Course for Translation: To measure translation, lyse the cells at different time points post-transfection and quantify the reporter protein expression.

  • Data Normalization: Normalize reporter protein levels to the amount of reporter mRNA present at each time point to determine the translation efficiency.

Immunogenicity Assay

Objective: To evaluate the potential of this compound to trigger an innate immune response.

Methodology:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a reporter cell line expressing specific pattern recognition receptors (e.g., TLR7/8).

  • Stimulation: Treat the cells with the modified and unmodified mRNAs. Use a known immune stimulator like R848 as a positive control.

  • Cytokine Measurement: After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant and measure the levels of key inflammatory cytokines (e.g., IFN-β, TNF-α) using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: Compare the cytokine induction by the modified mRNA to the unmodified control and the positive control.

Visualizing Workflows and Pathways

To further clarify the experimental processes and their underlying logic, the following diagrams are provided.

Experimental_Workflow_for_RNA_Stability_and_Translation cluster_synthesis RNA Synthesis & Purification cluster_assays Functional Assays cluster_data Data Analysis synthesis Solid-Phase Synthesis of Modified RNA purification HPLC Purification synthesis->purification qc Mass Spec & CE Quality Control purification->qc invitro_stability In Vitro Stability Assay (Cell Lysate) qc->invitro_stability invitro_translation In Vitro Translation Assay (Reticulocyte Lysate) qc->invitro_translation cellular_transfection Cellular Transfection (e.g., HEK293T) qc->cellular_transfection immunogenicity Immunogenicity Assay (PBMCs, ELISA) qc->immunogenicity stability_data mRNA Half-life invitro_stability->stability_data translation_data Protein Yield invitro_translation->translation_data cellular_stability Cellular Stability Assay (qRT-PCR) cellular_transfection->cellular_stability cellular_translation Cellular Translation Assay (Reporter Quantification) cellular_transfection->cellular_translation cellular_stability->stability_data cellular_translation->translation_data immuno_data Cytokine Levels immunogenicity->immuno_data

Caption: Experimental workflow for benchmarking novel RNA modifications.

mRNA_Fate_Regulation cluster_stability mRNA Stability cluster_translation Translation Efficiency mRNA Modified mRNA (e.g., with this compound) reader_proteins_stability Binding of Stabilizing/ Destabilizing Proteins mRNA->reader_proteins_stability recruits rnase_resistance Altered Susceptibility to RNases mRNA->rnase_resistance ribosome_interaction Altered Ribosome Binding/Translocation mRNA->ribosome_interaction immune_evasion Evasion of Innate Immune Sensors (PKR, OAS) mRNA->immune_evasion stability_node Increased Stability (Longer Half-life) decay_node Decreased Stability (Shorter Half-life) reader_proteins_stability->stability_node reader_proteins_stability->decay_node rnase_resistance->stability_node translation_node Enhanced Translation (Higher Protein Yield) repression_node Repressed Translation (Lower Protein Yield) ribosome_interaction->translation_node ribosome_interaction->repression_node immune_evasion->translation_node

References

Safety Operating Guide

Navigating the Disposal of 5-Pyrrolidinomethyluridine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. 5-Pyrrolidinomethyluridine, a modified pyrimidine (B1678525) nucleoside, requires careful handling throughout its lifecycle, including its final disposal. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is recommended. This guide provides a step-by-step operational plan for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 certified safety glasses with side shields or gogglesProtects eyes from splashes of solutions or contact with solid particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Standard laboratory coatProtects skin and clothing from contamination.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure and prevent environmental contamination.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste (e.g., unused compound, contaminated filter paper, or weighing boats) in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for non-halogenated organic or aqueous waste, depending on the solvent. Do not mix with incompatible waste streams.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and the solvent if it is a liquid waste.

    • The date of waste accumulation should also be clearly marked.

  • Storage of Waste:

    • Store the sealed waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from general laboratory traffic.

    • Follow institutional guidelines for the maximum volume of waste and the maximum time allowed for storage in a satellite accumulation area.

  • Arranging for Disposal:

    • Once the waste container is full or the maximum storage time is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Do not attempt to dispose of this compound waste down the drain or in the regular trash.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container (non-halogenated) is_solid->liquid_waste Liquid store_waste Store sealed container in designated satellite accumulation area solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact Environmental Health and Safety (EHS) for pickup store_waste->contact_ehs end_disposal EHS manages final disposal contact_ehs->end_disposal

Disposal workflow for this compound.

This structured approach ensures that all waste generated is handled in a manner that prioritizes the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

Comprehensive Safety and Handling Guide for 5-Pyrrolidinomethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 5-Pyrrolidinomethyluridine. As a nucleoside analogue, this compound may possess cytotoxic or antimetabolite properties and should be handled with care to minimize exposure.[1][2] The following procedures are based on best practices for handling potentially hazardous chemicals and should be supplemented by a thorough, site-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE).[3] All personnel handling this compound must be trained in the proper donning, doffing, and disposal of PPE.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of chemotherapy-grade, powder-free nitrile gloves meeting ASTM D6978 standard.[3][4] Change gloves every 30-60 minutes or immediately if contaminated.
Body Protection GownDisposable, solid-front gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials resistant to chemical permeation.[4]
Eye & Face Protection Goggles & Face ShieldChemical splash goggles and a full-face shield must be worn when there is a risk of splashes or aerosol generation.[3][4]
Respiratory Protection RespiratorAn N95 respirator or higher should be used when handling the powdered form of the compound or when aerosols may be generated.[3][5]
Foot Protection Shoe CoversDisposable, chemical-resistant shoe covers should be worn in the designated handling area.

Operational Plan: Step-by-Step Handling Procedures

A structured operational plan is crucial for minimizing the risk of exposure and contamination. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

Experimental Workflow for Handling this compound

G cluster_0 Preparation cluster_1 Handling cluster_2 Disposal A Receiving and Unpacking B Storage A->B C Preparation of Work Area B->C D Weighing and Aliquoting C->D Proceed to handling E Dissolution and Experimentation D->E F Decontamination of Work Area E->F G Waste Segregation F->G Proceed to disposal H Waste Collection G->H I Final Disposal H->I

Caption: Workflow for the safe handling of this compound.

2.1. Receiving and Unpacking

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Transport the unopened package to the designated handling area, preferably within a secondary container.

  • Don appropriate PPE (gloves and lab coat) before opening the package inside a chemical fume hood or a ventilated enclosure.

  • Verify the container label and integrity.

2.2. Storage

  • Store this compound in a clearly labeled, sealed container.

  • Keep the container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Follow the manufacturer's recommendations for storage temperature and conditions.

2.3. Weighing and Aliquoting

  • Perform all weighing and aliquoting of the powdered compound within a certified chemical fume hood or a balance enclosure to prevent inhalation of airborne particles.

  • Use dedicated spatulas and weighing boats.

  • Handle the compound gently to minimize dust generation.

2.4. Dissolution and Experimentation

  • Conduct all procedures involving the dissolved compound within a chemical fume hood.

  • Use a closed system for transfers whenever possible to minimize the generation of aerosols.

  • Avoid skin contact with solutions containing the compound.

2.5. Decontamination

  • At the end of each work session, decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Use a suitable deactivating agent or a detergent solution followed by a water rinse.

Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment.[6][7] All waste contaminated with this compound should be treated as hazardous waste.

3.1. Waste Segregation

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), weighing boats, and other contaminated solid materials should be placed in a designated, labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: All solutions containing this compound should be collected in a clearly labeled, leak-proof hazardous waste container. Do not dispose of this waste down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[9]

3.2. Waste Collection and Storage

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure all waste containers are properly sealed and labeled with the contents and hazard warnings.

3.3. Final Disposal

  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[8]

  • High-temperature incineration is the preferred method for the disposal of cytotoxic and cytostatic wastes.[8]

By adhering to these safety and handling protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's safety guidelines and the specific Safety Data Sheet (SDS) for the compound before beginning any work.

References

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体外研究产品的免责声明和信息

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